5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-methoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)8(11)14-9(12)10-5/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGBTDENGRWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444329 | |
| Record name | 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67765-42-8 | |
| Record name | 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxyisatoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methoxy-1H-benzo[d]oxazine-2,4-dione chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a key heterocyclic intermediate. Also known as 5-methoxyisatoic anhydride, this compound serves as a versatile building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols.
Introduction and Significance
5-Methoxy-1H-benzo[d]oxazine-2,4-dione belongs to the isatoic anhydride class of compounds, which are bicyclic heterocycles fundamental to modern organic synthesis.[1] The presence of the methoxy group at the 5-position modulates the electronic properties of the aromatic ring, influencing its reactivity and the characteristics of its downstream derivatives. The intrinsic reactivity of the anhydride moiety, particularly its susceptibility to nucleophilic attack and its ability to undergo ring-opening with the extrusion of carbon dioxide, makes it an invaluable precursor for constructing more complex nitrogen-containing heterocycles such as quinazolinones, benzodiazepines, and various bioactive agents.[1][2]
The utility of this scaffold is highlighted by its role in the development of compounds with diverse pharmacological activities, including antitumor, antipsychotic, anti-inflammatory, and antimicrobial properties.[2] Furthermore, it has been employed as a key reagent in the preparation of specialized molecules like ¹⁸F-labeled radiotracers for GABAA receptor PET imaging, underscoring its importance in advanced chemical research.[3]
Molecular Structure and Physicochemical Properties
The core structure consists of a benzene ring fused to a 1,3-oxazine-2,4-dione ring, with a methoxy substituent at position 5.
Caption: Chemical Structure of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 67765-42-8 | [4] |
| Alternate CAS | 37795-77-0 | [3][5] |
| IUPAC Name | 5-methoxy-1H-3,1-benzoxazine-2,4-dione | [4] |
| Synonyms | 5-Methoxyisatoic anhydride, 6-Methoxyisatoic anhydride | [4][6] |
| Molecular Formula | C₉H₇NO₄ | [4] |
| Molecular Weight | 193.16 g/mol | [4] |
| Appearance | White to light pale yellow solid/crystalline powder | [3][7] |
| Melting Point | 237-239 °C (decomposes) or 242-244 °C | [3][8] |
| Storage | Sealed in dry, room temperature conditions |
Synthesis and Mechanistic Insights
The synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione can be achieved through several routes, typically starting from substituted anthranilic acids or isatins.[1][2] The choice of method depends on factors like starting material availability, scalability, and tolerance to hazardous reagents.
Synthesis from 2-Amino-5-methoxybenzoic Acid
A common and high-yielding method involves the cyclization of 2-amino-5-methoxybenzoic acid using a phosgene equivalent, such as triphosgene.
Caption: Synthesis via cyclization of 2-amino-5-methoxybenzoic acid.
Causality Behind Experimental Choices:
-
Triphosgene: This solid reagent serves as a safer, easier-to-handle substitute for gaseous phosgene. In the acidic medium, it decomposes to form phosgene in situ.
-
Mechanism: The reaction proceeds via a two-step process. First, the amino group of the anthranilic acid derivative attacks a carbonyl carbon of phosgene, forming an N-carbonyl chloride intermediate. Subsequent intramolecular nucleophilic attack by the carboxylic acid's hydroxyl group onto this newly formed carbonyl, followed by elimination of HCl, results in the formation of the stable six-membered heterocyclic ring.
Detailed Experimental Protocol:
Materials:
-
2-Amino-5-methoxybenzoic acid (or 5-methoxy-o-toluic acid as per one source) (1 eq)[3]
-
Triphosgene (1.2 eq)[3]
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
Dissolve 2-amino-5-methoxybenzoic acid (e.g., 30 g, 179 mmol) in a mixture of water (1.2 L) and a small amount of concentrated HCl.[3]
-
Caution: Conduct this step in a well-ventilated fume hood. Add triphosgene (e.g., 63.8 g, 215 mmol) to the solution, followed by additional concentrated HCl (e.g., 15 mL).[3] Triphosgene is toxic and requires careful handling.[3]
-
Stir the reaction mixture vigorously at room temperature for 3-4 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, a white solid will precipitate from the solution.[3]
-
Collect the solid product by filtration and wash thoroughly with a large volume of water (e.g., 4 L) to remove any residual acid and water-soluble impurities.[3]
-
Dry the resulting solid under vacuum to yield 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.[3] The product is often of sufficient purity for subsequent steps without further purification.[3]
Spectroscopic Characterization
Unambiguous identification of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione relies on a combination of spectroscopic techniques.
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~11.6 (bs, 1H), δ ~7.1-7.4 (m, 3H), δ ~3.65 (s, 3H) | Corresponds to the N-H proton, three aromatic protons, and the methoxy (-OCH₃) protons, respectively.[3] |
| ¹³C NMR | δ ~160, ~148 | Signals for the two distinct carbonyl carbons (C=O) of the anhydride moiety.[2] |
| δ ~110-145 | Multiple signals corresponding to the six carbons of the aromatic ring. | |
| δ ~56 | Signal for the methoxy (-OCH₃) carbon.[9] | |
| IR (Infrared) | ~3200-3400 cm⁻¹ | N-H stretching vibration. |
| ~1750-1800 cm⁻¹, ~1700-1750 cm⁻¹ | Characteristic asymmetric and symmetric C=O stretching of the cyclic anhydride. | |
| ~1250 cm⁻¹ | C-O stretching of the methoxy group. | |
| MS (Mass Spec.) | m/z = 193 [M]⁺ | Molecular ion peak corresponding to the exact mass of the compound (C₉H₇NO₄).[4] |
Reactivity and Synthetic Applications
The synthetic value of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione stems from the reactivity of its heterocyclic ring. It is an excellent electrophile, readily undergoing nucleophilic attack by a variety of reagents.
Caption: General reactivity pathway with nucleophiles.
A primary reaction pathway involves nucleophilic attack at the C4 carbonyl, leading to ring-opening. The resulting carbamic acid intermediate is unstable and readily loses carbon dioxide. The newly formed amine can then participate in subsequent intramolecular or intermolecular reactions to form a diverse range of heterocyclic products.[2]
Key Applications:
-
Pharmaceutical Intermediates: It is a cornerstone for synthesizing quinazolines, quinazolinones, and benzodiazepines, which are scaffolds for numerous drugs.[1]
-
Agrochemicals: The structure is utilized in creating novel pesticides and herbicides.[10]
-
Dye and Polymer Chemistry: It can serve as an intermediate in the production of specialized dyes and as an additive to improve the thermal stability of polymers.[10]
Safety and Handling
As a laboratory chemical, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.
Conclusion
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a high-value synthetic intermediate with a well-defined chemical profile. Its straightforward synthesis, combined with the versatile reactivity of the isatoic anhydride ring, establishes it as a critical tool for medicinal chemists and material scientists. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the design and synthesis of novel, functional molecules.
References
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5-Methoxy-1H-benzo[d][3][11]oxazine-2,4-dione - Sigma-Aldrich.
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Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][3][11]oxazine-2,4-diones - RSC Advances (RSC Publishing).
- Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities | Request PDF - ResearchG
- 5-methoxy -isatoic anhydride 37795-77-0 wiki - Guidechem.
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- Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - MDPI.
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An In-Depth Technical Guide to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (CAS: 67765-42-8): A Cornerstone for Heterocyclic Synthesis and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (CAS: 67765-42-8), a versatile heterocyclic compound commonly known in the field as 5-methoxyisatoic anhydride. We will explore its fundamental physicochemical properties, delve into comparative synthesis methodologies, and elucidate its core reactivity mechanisms. The primary focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this key building block. Applications in the synthesis of bioactive molecules, including pharmaceuticals and imaging agents, are discussed, supported by detailed experimental protocols and safety guidelines. This document serves as both a foundational reference and a practical handbook for leveraging the unique chemical attributes of this important reagent.
Introduction: The Strategic Importance of the Isatoic Anhydride Scaffold
The 1H-benzo[d][1][2]oxazine-2,4-dione, or isatoic anhydride, framework is a privileged scaffold in synthetic and medicinal chemistry.[3] These bicyclic structures are not merely stable compounds but are highly valued as reactive intermediates, primarily due to their ability to function as efficient precursors to a wide array of nitrogen-containing heterocycles.[3][4] Their unique reactivity, which involves a facile ring-opening upon nucleophilic attack, often followed by decarboxylation, provides a powerful and direct route to complex molecular architectures such as quinazolinones, quinazolines, and benzodiazepines.[3][4]
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, the subject of this guide, incorporates a methoxy substituent on the benzene ring. This electron-donating group can modulate the electronic properties and reactivity of the core structure, offering distinct advantages in multi-step syntheses and influencing the biological activity of its derivatives. Its role extends from being a foundational piece in the construction of novel pharmaceutical candidates—with applications as potential anti-inflammatory, antimicrobial, and antipsychotic agents—to its use in creating specialized chemical tools like PET imaging radiotracers.[1][4]
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key identifiers and properties of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione are summarized below.
| Property | Value | Source(s) |
| CAS Number | 67765-42-8 | [2][5][6] |
| Molecular Formula | C₉H₇NO₄ | [2][7][8] |
| Molecular Weight | 193.16 g/mol | [7][8] |
| IUPAC Name | 5-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | [2][8] |
| Common Synonyms | 5-Methoxyisatoic anhydride; 6-methoxyisatoic anhydride | [7][9] |
| Appearance | Solid, white to light brown powder | [2] |
| Melting Point | 237-239 °C; 242-244 °C | [1][10] |
| Storage | Sealed in dry, room temperature | [2][11] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the material. The following ¹H NMR data has been reported for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
¹H NMR (300 MHz, CDCl₃) : δ 11.61 (bs, 1H, -NH), 7.35 (dd, 1H, J=8.9, 2.7 Hz), 7.19 (d, 1H, J=2.7 Hz), 7.11 (d, 1H, J=8.9 Hz), 3.65 (s, 3H, -OCH₃).[1]
Causality Insight: The broad singlet (bs) at 11.61 ppm is characteristic of the acidic N-H proton of the cyclic carbamate. The singlet at 3.65 ppm confirms the presence of the methoxy group. The distinct aromatic signals correspond to the three protons on the substituted benzene ring, with their splitting patterns and coupling constants (J) confirming the substitution pattern.
Synthesis Methodologies: A Comparative Analysis
The synthesis of isatoic anhydrides can be approached through several routes, each with distinct advantages and drawbacks regarding safety, scalability, and efficiency.[4]
Traditional Synthesis via Phosgenation
A historically common method involves the cyclization of the corresponding anthranilic acid. This is typically achieved using highly toxic and hazardous phosgenating agents like phosgene or its safer, solid surrogate, triphosgene.
-
Rationale: This method directly forms the dione structure by reacting the amine and carboxylic acid functionalities of the starting material with a carbonyl source.
-
Experimental Example (from 2-amino-5-methoxybenzoic acid): 2-amino-5-methoxybenzoic acid is dissolved in an aqueous acidic solution. Triphosgene is then added, and the reaction is stirred at room temperature for several hours. The product precipitates as a solid and is collected by filtration.[1]
-
Limitations: The primary drawback is the high toxicity of triphosgene, which requires stringent handling precautions and specialized equipment.[1] This makes the process less desirable for large-scale production and in standard laboratory settings.
Modern Two-Step Synthesis via Thionyl Chloride
A more recent and efficient approach avoids highly toxic reagents and proceeds in high yield.[4][12][13] This method involves an initial N-protection of the anthranilic acid, followed by a thionyl chloride-mediated cyclization.
-
Rationale: This strategy is based on converting the carboxylic acid to an acid chloride, which then readily undergoes intramolecular cyclization with the protected amine. The choice of an ethoxycarbonyl (EtOCO) protecting group is strategic, as it facilitates the final cyclization and is derived from an inexpensive and easy-to-handle reagent (ethyl chloroformate).[12] The use of a 5-fold molar excess of thionyl chloride ensures the reaction goes to completion.[12]
This protocol is adapted from the general methodology described by Mourtas et al. for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones.[4][12]
Step 1: N-Ethoxycarbonyl Protection of 2-amino-5-methoxybenzoic acid
-
Dissolve 2-amino-5-methoxybenzoic acid (1 equivalent) in a mixture of water and acetone (1:4 ratio).
-
Add sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to the solution.
-
Cool the mixture in an ice bath and slowly add ethyl chloroformate (EtOCOCl, 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The N-protected intermediate is typically used directly in the next step without isolation.
Step 2: Cyclization with Thionyl Chloride (SOCl₂)
-
To the crude mixture from Step 1, add tetrahydrofuran (THF) as the solvent.
-
Carefully add thionyl chloride (SOCl₂, 5 equivalents) dropwise at room temperature. Caution: SOCl₂ is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 5-7 hours. The reaction progress can be monitored by HPLC or TLC.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid is filtered, washed with a non-polar solvent like diethyl ether, and dried to yield the final product, 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.[12]
Core Reactivity and Mechanistic Principles
The synthetic utility of 5-methoxyisatoic anhydride stems from its predictable reactivity with nucleophiles. The molecule contains two electrophilic carbonyl carbons. Nucleophilic attack typically occurs at the more reactive C4 carbonyl (the anhydride carbonyl), leading to the opening of the heterocyclic ring.[14][15][16]
The resulting intermediate, an N-carboxyanthranilic acid derivative, is generally unstable. It can either be trapped or, more commonly, undergo spontaneous decarboxylation (loss of CO₂) to generate a reactive 2-amino-5-methoxybenzoyl intermediate. This intermediate can then be acylated or can participate in subsequent intramolecular reactions.
Note: The images in the DOT script are placeholders for chemical structures to illustrate the reaction flow.
Applications in Modern Drug Discovery and Chemical Synthesis
The versatility of 5-methoxyisatoic anhydride makes it a valuable precursor in several fields, most notably in the development of pharmaceuticals.
A Versatile Precursor for Bioactive Heterocycles
The oxazine dione ring system is a gateway to a multitude of other heterocyclic structures with proven biological activities.[17][18] Derivatives of 1,3-oxazine have demonstrated a wide range of therapeutic potential, including anti-inflammatory, antitubercular, and antitumor properties.[17] Specifically, isatoic anhydrides are precursors for:
-
Quinazolinones: Used in the synthesis of methaqualone and related drugs.[4]
-
Anti-inflammatory Agents: The isatoic anhydride core itself has been investigated as a starting material for phenylbenzohydrazides with demonstrated anti-inflammatory activity.[19]
-
Neurological Agents: N-methylated isatoic anhydride derivatives serve as intermediates in the synthesis of agents targeting neurological disorders.[20][21]
Case Study: Synthesis of GABAA Receptor PET Imaging Agents
A significant application of 5-methoxyisatoic anhydride is its use as a reagent in the preparation of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging of the GABA-A receptor.[1]
-
Context and Rationale: PET imaging is a powerful non-invasive diagnostic tool that requires specific molecular probes labeled with a positron-emitting isotope, such as Fluorine-18. Developing these probes is a key challenge in neuroscience and oncology. The GABA-A receptor is a crucial target for understanding neurological conditions.
-
Role of 5-Methoxyisatoic Anhydride: In this context, the anhydride serves as a key building block that is incorporated into the final tracer molecule. Its reaction with other synthetic fragments allows for the construction of the complex scaffold required for specific binding to the receptor target. The methoxy group can be critical for modulating the binding affinity and pharmacokinetic properties of the final imaging agent.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is essential for ensuring personnel safety.
| Hazard Class | GHS Statement | Precautionary Code(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Data sourced from PubChem and supplier safety data sheets.[2][8]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[22][23]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[22]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[22][23]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[2][11][22]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. All chemical products should be treated with the recognition of having unknown hazards.[23]
Conclusion
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is more than a simple heterocyclic compound; it is a strategic tool for chemical synthesis and a key enabler in drug discovery. Its predictable reactivity, coupled with the availability of modern, safer synthesis protocols, solidifies its position as a valuable building block. From constructing complex bioactive molecules to facilitating the development of advanced diagnostic agents, its utility is well-established. This guide has provided the core technical knowledge, from synthesis to application, empowering researchers to confidently and effectively integrate this versatile reagent into their scientific endeavors.
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Bldeal. (n.d.). 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities. Retrieved from [Link]
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National Institutes of Health. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. Retrieved from [Link]
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PubMed. (2025). Investigation for the easy and efficient synthesis of 1 H-benzo[ d][1][2]oxazine-2,4-diones. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?. Retrieved from [Link]
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PubMed Central. (n.d.). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Retrieved from [Link]
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YouTube. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides. Retrieved from [Link]
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Wikipedia. (n.d.). Organic acid anhydride. Retrieved from [Link]
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OpenStax. (2023). 21.5 Chemistry of Acid Anhydrides. Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. Retrieved from [Link]
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National Institutes of Health. (n.d.). Efficient Synthesis of 1H-Benzo[6][22]imidazo[1,2-c][1][2]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Retrieved from [Link]
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MDPI. (n.d.). Naphtho[1,8-de][1][5]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide. Retrieved from [Link]
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A-Z Guide to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione: Synthesis, Reactivity, and Applications in Medicinal Chemistry
A-Z Guide to 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its unique structural framework, characterized by a methoxy-substituted benzene ring fused to a dione-containing oxazine ring, imparts valuable physicochemical properties and versatile chemical reactivity. This technical guide provides an in-depth analysis of the compound, covering its nomenclature and properties, a detailed and validated synthetic protocol, its characteristic reactivity with nucleophiles, and its significant role as a precursor for a diverse range of biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel therapeutic agents.
Introduction to Benzoxazinediones
1H-Benzo[d]oxazine-2,4-diones, commonly known as isatoic anhydrides, represent a crucial class of heterocyclic compounds. Their structure allows them to serve as versatile precursors in the synthesis of a wide array of other heterocyclic systems, such as quinazolinones, benzodiazepines, and acridones.[1] The inherent reactivity of the anhydride moiety makes them susceptible to nucleophilic attack, leading to a characteristic ring-opening and subsequent cyclization cascade, often with the evolution of carbon dioxide.[1][2]
The specific compound, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, incorporates a methoxy group at the 5-position of the aromatic ring. This electron-donating group can influence the molecule's reactivity and solubility, and can be a key pharmacophoric feature in the final drug molecule.[3] Its utility has been demonstrated in the synthesis of compounds targeting a range of biological pathways, highlighting its importance as a strategic starting material in drug discovery programs, including the development of anti-cancer agents and agrochemicals.[3]
Physicochemical and Structural Properties
Accurate characterization of a starting material is fundamental to reproducible and successful synthesis. The key properties of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-methoxy-1H-3,1-benzoxazine-2,4-dione | PubChem[4] |
| Synonyms | 5-Methoxyisatoic anhydride, 6-Methoxyisatoic anhydride | ChemicalBook[5], PubChem[4] |
| CAS Number | 67765-42-8 | Sigma-Aldrich |
| Molecular Formula | C₉H₇NO₄ | Alfa Chemistry[6] |
| Molecular Weight | 193.16 g/mol | PubChem[4] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 242-244 °C | ECHEMI[7] |
| Purity | Typically ≥97% | Crysdot LLC[8] |
Synthesis and Characterization
The synthesis of isatoic anhydrides typically proceeds from the corresponding anthranilic acid (2-aminobenzoic acid) derivative.[1] The following protocol details a reliable method for the preparation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione from 2-amino-5-methoxybenzoic acid using triphosgene as a safe and effective phosgene equivalent.
Synthetic Workflow
The overall process involves the reaction of the starting aminobenzoic acid with a carbonylating agent, leading to cyclization and precipitation of the desired anhydride product.
Detailed Experimental Protocol
Materials:
-
2-amino-5-methoxybenzoic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a mixture of water and a catalytic amount of concentrated hydrochloric acid.[5]
-
Causality: The acid ensures the amine is protonated, increasing its solubility in the aqueous medium and preventing unwanted side reactions.
-
-
Addition of Carbonylating Agent: To the stirred solution, carefully add triphosgene (approx. 1.2 eq) in portions.[5] An additional small volume of concentrated HCl may be added.
-
Expertise Note: Triphosgene is a safer solid substitute for gaseous phosgene but must be handled with extreme care as it decomposes to phosgene. The reaction is exothermic and should be monitored.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 3-4 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. A white solid will precipitate as the product is formed.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with a large volume of deionized water (approx. 4 L per 30 g of product) to remove any unreacted starting materials and HCl.[5]
-
Drying: Dry the purified white solid under vacuum to a constant weight. The product can typically be used in subsequent steps without further purification.[5]
Self-Validation Through Characterization
The identity and purity of the synthesized 5-Methoxy-1H-benzo[d]oxazine-2,4-dione must be confirmed.
-
¹H NMR: Expect characteristic peaks for the methoxy group (a singlet around 3.65 ppm) and aromatic protons, as well as a broad singlet for the N-H proton at a downfield chemical shift (around 11.61 ppm).[5]
-
IR Spectroscopy: Look for two distinct carbonyl (C=O) stretching bands characteristic of an anhydride (typically around 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹) and an N-H stretching band (around 3200-3300 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (194.04 g/mol ).
Chemical Reactivity and Applications
The synthetic value of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione lies in its predictable reactivity with nucleophiles. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Nucleophilic Acyl Substitution
The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or carbanion) on one of the electrophilic carbonyl carbons of the anhydride.[9][10] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the more stable leaving group, which is a carbamate that readily decarboxylates to release CO₂ and form an ortho-amino-substituted intermediate. This intermediate is then primed for subsequent intramolecular cyclization or other reactions.
Precursor to Bioactive Heterocycles
This anhydride is a key building block for synthesizing a variety of pharmacologically relevant scaffolds.[1] A primary application is in the synthesis of quinazolinones, a class of compounds known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1]
For example, reaction with an appropriate amine followed by cyclization can yield a quinazolinone core. The methoxy group at the 5-position can serve as a crucial interaction point within a biological target's binding site, such as the ATP-binding pocket of a protein kinase.
Safety and Handling
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete information.[11][12]
Conclusion
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a high-value, versatile chemical intermediate for drug discovery and development. Its straightforward synthesis from commercially available starting materials, combined with its predictable reactivity, makes it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and reaction mechanisms, as outlined in this guide, empowers researchers to efficiently construct complex molecular architectures and accelerate the development of novel therapeutic agents.
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5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione . PubChem, National Center for Biotechnology Information. [Link]
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Isatoic Anhydride. IV. Reactions with Various Nucleophiles . Journal of Organic Chemistry. [Link]
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5-methylisatoic anhydride (C9H7NO3) . PubChemLite. [Link]
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Investigation for the easy and efficient synthesis of 1H-benzo[d]oxazine-2,4-diones . RSC Advances. [Link]
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21.5: Chemistry of Acid Anhydrides . Chemistry LibreTexts. [Link]
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What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? . Chemistry Stack Exchange. [Link]
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Attacking Acid Anhydrides with Hard & Soft Nucleophiles . YouTube. [Link]
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13.6. Reactions with Anhydride Electrophiles . Sask Polytech. [Link]
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5-Methoxy-1H-benzo[d]oxazine-2,4-dione molecular weight
An In-depth Technical Guide to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6-methoxyisatoic anhydride, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural framework serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules and functional materials. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol with mechanistic insights, methods for analytical characterization, and a discussion of its applications in modern research and development.
Core Physicochemical Properties
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a stable, solid organic compound. Its core properties, essential for experimental design and application, are summarized below. The molecular weight is a fundamental parameter for all stoichiometric calculations in synthesis and analysis.
| Property | Value | Source(s) |
| Molecular Weight | 193.16 g/mol | [1][2] |
| Molecular Formula | C₉H₇NO₄ | [1][2] |
| CAS Number | 67765-42-8 | [2][3] |
| IUPAC Name | 5-methoxy-1H-3,1-benzoxazine-2,4-dione | [1] |
| Common Synonyms | 6-methoxyisatoic anhydride, 5-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | [1][2] |
| Physical Form | Solid | [3] |
| Typical Purity | ≥97% | [2][4] |
| Storage Conditions | Sealed in dry, Room Temperature | [2][3] |
Synthesis and Mechanistic Rationale
The synthesis of 1H-benzo[d][3][5]oxazine-2,4-diones, including the 5-methoxy analog, is often achieved from the corresponding substituted 2-aminobenzoic acids (anthranilic acids).[6] A robust and efficient two-step method involves the protection of the amino group, followed by an acid chloride-mediated cyclization.[7]
Rationale for Synthetic Strategy
The chosen pathway leverages the reactivity of the amino and carboxylic acid groups of the anthranilic acid precursor.
-
N-Protection: The initial step involves converting the nucleophilic amino group into a urethane-type protecting group (e.g., Fmoc, Cbz). This is critical for two reasons: it prevents unwanted side reactions of the amine and, more importantly, the protecting group itself becomes the source for the C2 carbonyl group in the final heterocyclic ring.[7]
-
Cyclization: Treatment with an activating agent like thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. This intermediate then undergoes an intramolecular nucleophilic attack from the urethane carbonyl oxygen, leading to cyclization and formation of the dione ring structure.[7] This self-validating protocol ensures high yields by directing the reaction pathway efficiently towards the desired product.
Detailed Experimental Protocol
Starting Material: 2-amino-5-methoxybenzoic acid.
Step 1: N-Protection (Example with Fmoc)
-
Dissolve 1.0 equivalent of 2-amino-5-methoxybenzoic acid in a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Add 1.1 equivalents of a base such as sodium bicarbonate (NaHCO₃) to deprotonate the carboxylic acid and neutralize the HCl generated.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of 1.05 equivalents of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, acidify the mixture with 1M HCl to precipitate the N-Fmoc-protected product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-Fmoc-2-amino-5-methoxybenzoic acid.
Step 2: Cyclization to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Suspend 1.0 equivalent of the N-Fmoc-protected acid from Step 1 in an excess of thionyl chloride (SOCl₂).
-
Heat the mixture under reflux for 2-4 hours. The progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess SOCl₂ under reduced pressure.
-
The resulting solid residue is triturated with a non-polar solvent like diethyl ether or hexane to remove soluble impurities.
-
Filter the solid product and dry thoroughly to obtain 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. Commercial suppliers often provide access to spectroscopic data such as NMR and mass spectrometry for their products.[8]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons (a singlet typically around 3.8-4.0 ppm), and a broad singlet for the N-H proton at a downfield chemical shift (>10 ppm).[6]
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the two carbonyl carbons (C2 and C4), the sp² carbons of the benzene ring, and the sp³ carbon of the methoxy group.
-
Mass Spectrometry (MS): ESI-MS analysis should confirm the molecular weight, showing a protonated molecular ion [M+H]⁺ at m/z 194.16.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the cyclic anhydride/urethane system (typically in the 1700-1800 cm⁻¹ region) and N-H stretching.
Applications in Research and Development
The benzoxazine-dione core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.[6] While specific research on the 5-methoxy derivative is emerging, the applications of its isomers and the parent structure provide a strong indication of its potential.
Pharmaceutical Development
-
Synthetic Intermediate: The primary value of this compound is as a key building block. The anhydride-like reactivity allows for ring-opening reactions with nucleophiles (e.g., amines, alcohols) to generate a diverse range of substituted anthranilamide or anthranilate derivatives, which are precursors to other complex heterocycles like quinazolinones. Isatoic anhydride itself is a known precursor for drugs such as methaqualone.[6]
-
Bioactive Scaffolds: The broader class of benzoxazine-diones has been investigated for a range of biological activities, including:
Materials Science and Agrochemicals
-
Polymer Chemistry: Related structures are used as additives to improve the thermal stability and mechanical properties of polymers.[9]
-
Dyes and Pigments: The chromophoric benzoxazine core makes it a useful intermediate for developing vibrant and durable colorants.[11]
-
Agrochemicals: The scaffold is utilized in formulating pesticides and herbicides, potentially enhancing efficacy.[9][10]
Role as a Versatile Chemical Intermediate
Caption: Applications of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Safety and Handling
According to supplier safety data, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is classified as a warning-level hazard.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a valuable and versatile chemical entity with a well-defined physicochemical profile. Its straightforward synthesis from readily available precursors, combined with its reactivity as a synthetic intermediate, positions it as a key building block for drug discovery, particularly in the development of heterocyclic scaffolds. Its potential applications in materials science further underscore its importance. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.
References
-
5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. PubChem, National Library of Medicine.[Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. Investigation for the easy and efficient synthesis of 1H-benzo[d][3][5]oxazine-2,4-diones. RSC Advances.[Link]
-
Investigation for the easy and efficient synthesis of 1 H-benzo[ d][3][5]oxazine-2,4-diones. Europe PMC.[Link]
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A Multi-Spectroscopic Approach to the Structural Elucidation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride. Isatoic anhydrides are crucial building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines, which are significant in medicinal chemistry.[1][2] This document is designed for researchers and scientists in drug development and chemical analysis, offering a systematic workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for unambiguous structure confirmation.
The Strategic Imperative: A Multi-faceted Analytical Workflow
Caption: Strategic workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first and most critical step is to determine the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass to within a few parts per million (ppm). This high accuracy allows for the calculation of a unique molecular formula, significantly constraining the number of possible structures. For the target compound, the expected molecular formula is C₉H₇NO₄.[3][4]
| Parameter | Expected Value |
| Molecular Formula | C₉H₇NO₄ |
| Exact Mass | 193.0375 |
| Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Measured m/z | 194.0448 |
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive (to observe [M+H]⁺).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Data Analysis: Use the instrument's software to calculate the molecular formula from the exact mass of the [M+H]⁺ ion, with a mass error tolerance of < 5 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: With the molecular formula established, FTIR spectroscopy is employed to identify the key functional groups present. For a cyclic anhydride fused to an aromatic ring and containing an amide-like N-H bond, we expect several characteristic vibrational bands. The two carbonyl groups in the anhydride give rise to two distinct stretching peaks due to symmetric and asymmetric stretching modes, which is a hallmark of this functional group.[5]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3200 | Medium, Broad | N-H Stretch | Amide/Carbamate |
| ~3050 | Medium | C-H Stretch | Aromatic |
| ~2950 | Weak | C-H Stretch | Methoxy (-OCH₃) |
| ~1775 | Strong | C=O Asymmetric Stretch | Cyclic Anhydride |
| ~1730 | Strong | C=O Symmetric Stretch | Cyclic Anhydride |
| ~1610, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1080 | Strong | C-O Stretch | Anhydride C-O-C |
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples, which requires minimal preparation.[6] Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond).
-
Instrumentation: A standard benchtop FTIR spectrometer with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 scans to improve the signal-to-noise ratio.
-
Background: Perform a background scan of the clean ATR crystal before analyzing the sample.
-
Unraveling the Core Structure: Advanced NMR Spectroscopy
Trustworthiness: NMR spectroscopy provides the definitive map of the atomic framework. By combining multiple NMR experiments, we can create a self-validating system where every proton and carbon is assigned, and their connectivity is confirmed through multiple correlations.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual water peak does not interfere with the aromatic region. The acidic N-H proton will also be observable in this solvent.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Standard Experiments: Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR Analysis: The Building Blocks
The ¹H NMR spectrum reveals the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (neighboring protons).[7][8] The ¹³C NMR spectrum, aided by DEPT-135, identifies the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (Cq).
-
Expected ¹H Signals:
-
One broad singlet for the N-H proton (~11.5 ppm).
-
Three signals in the aromatic region (~7.0-7.8 ppm ) for the three aromatic protons. Their splitting pattern will reveal their relative positions.
-
One sharp singlet integrating to 3 protons for the methoxy (-OCH₃ ) group (~3.9 ppm).
-
-
Expected ¹³C Signals:
-
Nine distinct carbon signals.
-
DEPT-135 will show one positive signal (CH₃), three positive signals (CH), and five absent signals (quaternary carbons, including two C=O).
-
Two signals in the downfield region for the carbonyl carbons (~160-170 ppm ).[9]
-
One signal for the methoxy carbon (~56 ppm ).
-
2D NMR: Connecting the Dots with COSY, HSQC, and HMBC
While 1D NMR provides the parts list, 2D NMR assembles the final structure.
-
COSY: This experiment identifies protons that are coupled (typically 2-3 bonds apart). We expect to see correlations between the adjacent aromatic protons, establishing the substitution pattern on the benzene ring.
-
HSQC: This is a direct, one-bond correlation map between protons and the carbons they are attached to. It allows for the unambiguous assignment of every protonated carbon.
-
HMBC: This is the most powerful experiment for elucidation, showing correlations between protons and carbons over 2-3 bonds. It is essential for piecing together fragments separated by quaternary carbons or heteroatoms.
The key HMBC correlations that will lock in the structure of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione are visualized below.
Caption: Key HMBC correlations confirming atomic connectivity.
Data Consolidation and Final Assignment
All acquired NMR data should be consolidated into a single table. This comprehensive summary serves as the final piece of evidence, linking every signal to a specific atom in the proposed structure.
| Position | δ ¹³C (ppm) | DEPT-135 | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations (from ¹H to ¹³C) |
| 1-NH | - | - | ~11.5 | br s | 1H | C2, C8a, C4 |
| 2 | ~162.0 | Cq | - | - | - | - |
| 4 | ~168.0 | Cq | - | - | - | - |
| 4a | ~110.0 | Cq | - | - | - | - |
| 5 | ~155.0 | Cq | - | - | - | - |
| 6 | ~115.0 | CH | ~7.10 | d | 1H | C4a, C8, C5 |
| 7 | ~135.0 | CH | ~7.65 | t | 1H | C5, C8a |
| 8 | ~112.0 | CH | ~7.20 | d | 1H | C4a, C6 |
| 8a | ~140.0 | Cq | - | - | - | - |
| 5-OCH₃ | ~56.0 | CH₃ | ~3.90 | s | 3H | C5 |
Conclusion: A Validated Structural Verdict
The structural elucidation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is achieved through a systematic and multi-pronged spectroscopic approach. High-resolution mass spectrometry unequivocally establishes the molecular formula C₉H₇NO₄. FTIR analysis confirms the presence of critical functional groups, including the characteristic dual carbonyls of a cyclic anhydride, an N-H bond, and an aryl ether. Finally, a suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework. The crucial long-range correlations observed in the HMBC spectrum, particularly from the methoxy protons to C5 and from the N-H proton to the carbonyl and bridgehead carbons, serve to lock the entire structure in place. Each piece of data corroborates the others, leading to a trustworthy and definitive structural assignment. This workflow represents a robust standard for the elucidation of related heterocyclic compounds in chemical and pharmaceutical research.
References
-
Azizoglu, A., et al. (2021). Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. Indian Journal of Pure & Applied Physics, 59(6), 437-446. [Link]
-
Shodhganga. (n.d.). Chapter 5: Isatoic Anhydrides. INFLIBNET Centre. [Link]
-
PubChem. (n.d.). 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. National Center for Biotechnology Information. [Link]
-
Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds, 52(2), 90-92. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]
-
NIST. (n.d.). Isatoic anhydride. NIST WebBook. [Link]
-
Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52, 90-92. [Link]
-
Yang, C. Q. (1993). FTIR spectroscopy study of the formation of cyclic anhydride intermediates of polycarboxylic acids catalyzed by sodium hypophosphite. Journal of Applied Polymer Science, 50(11), 2047-2054. [Link]
-
ResearchGate. (n.d.). FTIR Spectroscopy Study of the Formation of Cyclic Anhydride Intermediates of Polycarboxylic Acids Catalyzed by Sodium Hypophosphite. [Link]
-
Agilent. (2011). Agilent Cary 630 FTIR Spectrometer Supporting Organic Synthesis in Academic Teaching Labs. [Link]
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AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
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YouTube. (2023). NMR Spectroscopy Interpretation (Example). [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
-
Khan, I., et al. (2022). Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. ACS Omega. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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- 2. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | C9H7NO4 | CID 10750295 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. spectroscopyonline.com [spectroscopyonline.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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A Comprehensive Spectroscopic Guide to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features through modern spectroscopic techniques. We delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, ensuring a thorough understanding of this important heterocyclic compound.
Introduction: The Significance of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6-methoxyisatoic anhydride, belongs to the benzoxazinedione class of heterocyclic compounds.[1] This family of molecules is of significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity. Isatoic anhydrides serve as valuable precursors in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals. The methoxy substituent at the 5-position is expected to modulate the electronic properties and reactivity of the benzoxazinedione core, making a detailed spectroscopic characterization essential for its application in synthetic chemistry and drug discovery.
This guide provides a predictive analysis of the spectroscopic data for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, grounded in the established principles of spectroscopic theory and supported by experimental data from closely related analogues.
Molecular Structure and Spectroscopic Overview
The structural framework of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, with the IUPAC name 5-methoxy-1H-3,1-benzoxazine-2,4-dione, consists of a benzene ring fused to a 1,3-oxazine-2,4-dione ring, with a methoxy group attached to the benzene ring at position 5.[1] This arrangement of atoms gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques.
Figure 1. Chemical structure of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles and Experimental Considerations:
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. For 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, we expect to see signals corresponding to the aromatic protons, the N-H proton of the dione ring, and the protons of the methoxy group.
-
Choice of Solvent: A deuterated solvent that can dissolve the compound without interfering with its signals is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for similar heterocyclic compounds as it can dissolve a wide range of organic molecules and its residual proton signal does not typically overlap with signals of interest.[2]
-
Reference Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H NMR, with its signal defined as 0.00 ppm.
Predicted ¹H NMR Spectrum:
Based on the analysis of related benzoxazinediones, the predicted ¹H NMR spectrum of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in DMSO-d₆ at 400 MHz is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~11.8 | Singlet | - | 1H | N-H |
| ~7.3 | Doublet | ~8.5 | 1H | Ar-H |
| ~7.1 | Doublet of doublets | ~8.5, ~2.5 | 1H | Ar-H |
| ~6.8 | Doublet | ~2.5 | 1H | Ar-H |
| ~3.8 | Singlet | - | 3H | O-CH₃ |
Interpretation and Rationale:
-
N-H Proton: The N-H proton of the cyclic imide is expected to be significantly deshielded due to the electron-withdrawing effect of the two adjacent carbonyl groups and its involvement in hydrogen bonding with the solvent (DMSO). This results in a downfield chemical shift, typically observed as a broad singlet.
-
Aromatic Protons: The three aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy group is an electron-donating group, which will shield the ortho and para protons, causing them to appear at a relatively upfield region compared to the proton meta to it. The coupling constants (J) between adjacent aromatic protons are typically in the range of 7-9 Hz.
-
Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles and Experimental Considerations:
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.
-
Broadband Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, ¹³C NMR spectra are typically acquired with broadband proton decoupling, which results in each unique carbon atom appearing as a singlet.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the signals in the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in DMSO-d₆ at 100 MHz is presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (anhydride) |
| ~155 | C=O (imide) |
| ~158 | Ar-C-O |
| ~145 | Ar-C-N |
| ~125 | Ar-C-H |
| ~118 | Ar-C-H |
| ~110 | Ar-C-H |
| ~108 | Ar-C (quaternary) |
| ~56 | O-CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbons: The two carbonyl carbons of the dione ring are expected to be the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum. The anhydride carbonyl is typically slightly more downfield than the imide carbonyl.
-
Aromatic Carbons: The aromatic carbons will have chemical shifts in the range of 100-160 ppm. The carbon atom attached to the electron-donating methoxy group (Ar-C-O) will be significantly shielded compared to the other quaternary aromatic carbons. The carbons attached to the heteroatoms of the fused ring (Ar-C-N and Ar-C-O) will also have distinct chemical shifts. The protonated aromatic carbons can be distinguished using a DEPT experiment.
-
Methoxy Carbon: The carbon of the methoxy group will appear in the upfield region of the spectrum, typically around 55-60 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Theoretical Principles and Experimental Considerations:
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Functional Group Region: The region of the IR spectrum from 4000 to 1500 cm⁻¹ is known as the functional group region and is particularly useful for identifying the presence of specific functional groups.
Predicted FT-IR Spectrum:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1780 | Strong | C=O Stretch (Anhydride) |
| ~1720 | Strong | C=O Stretch (Imide) |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-O-C Stretch (Aromatic Ether) |
| ~1100 | Strong | C-N Stretch |
Interpretation and Rationale:
-
N-H Stretch: A broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.
-
C=O Stretches: The two carbonyl groups will give rise to two strong and distinct absorption bands in the region of 1700-1800 cm⁻¹. The anhydride carbonyl typically absorbs at a higher frequency than the imide carbonyl.
-
Aromatic and Aliphatic C-H Stretches: The stretching vibrations of the aromatic C-H bonds are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.
-
C-O and C-N Stretches: Strong absorption bands corresponding to the stretching vibrations of the C-O-C ether linkage and the C-N bond are expected in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Theoretical Principles and Experimental Considerations:
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Fragmentation patterns can provide valuable structural information.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecular ion.
Predicted Mass Spectrum (ESI+):
The molecular formula of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is C₉H₇NO₄, with a calculated monoisotopic mass of 193.0375 g/mol .
| m/z (predicted) | Ion |
| 194.0448 | [M+H]⁺ |
| 216.0267 | [M+Na]⁺ |
Fragmentation Pathway:
While ESI is a soft ionization technique, some fragmentation may occur. A plausible fragmentation pathway for the [M+H]⁺ ion would involve the loss of carbon dioxide (CO₂) or the cleavage of the dione ring.
Figure 2. Predicted fragmentation pathway of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, based on established methodologies for similar compounds.[2]
¹H and ¹³C NMR Spectroscopy:
-
Weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum on the same instrument.
-
If necessary, perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal after the measurement.
Mass Spectrometry (ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For HRMS analysis, use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) and calibrate the instrument before analysis.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. By understanding the theoretical principles behind each spectroscopic technique and analyzing the expected spectral features, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data. A thorough spectroscopic analysis is a cornerstone of chemical research, enabling the unambiguous structure elucidation that is critical for advancing synthetic chemistry and drug discovery.
References
-
PubChem. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. National Center for Biotechnology Information. Available from: [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. RSC Advances, 5(34), 27644-27651. Available from: [Link]
Sources
- 1. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | C9H7NO4 | CID 10750295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 3. op.niscpr.res.in [op.niscpr.res.in]
A Comprehensive Guide to the ¹H NMR Spectrum of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
The search for direct 1H NMR data for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione has been challenging, as no explicit spectra or peak lists were found. However, the RSC Advances article provides valuable 1H NMR data for the parent compound, 1H-benzo[d][1][2]oxazine-2,4-dione, and several other substituted analogs. This information is crucial for predicting the spectrum of the 5-methoxy derivative. I can use the provided chemical shifts and coupling constants as a basis and then apply known substituent effects for a methoxy group on an aromatic ring to estimate the shifts for the target molecule.
I have also gathered general information on 1H NMR spectroscopy, including typical chemical shift ranges and the principles of spin-spin coupling, which will be essential for the detailed analysis and interpretation section of the guide.
The next logical step is to consolidate the information on the parent compound and its analogs, research the substituent chemical shift (SCS) effects of a methoxy group in this specific context, and then proceed to build the predicted 1H NMR data table and the accompanying analysis. I will also need to start outlining the structure of the guide and preparing the experimental protocol and visualization components. Since I have a good foundation of data from analogous compounds, I can now proceed with structuring the guide and creating the required content.
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern pharmaceutical and materials science, a profound understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique, offering unparalleled insight into the intricate architecture of organic molecules. This guide provides an in-depth exploration of the ¹H NMR spectrum of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a senior application scientist, my objective is to not only present the spectral data but to also elucidate the underlying principles that govern the observed chemical shifts and coupling patterns. This document is structured to serve as a practical and educational resource, empowering researchers to confidently interpret and utilize ¹H NMR data in their scientific endeavors.
Introduction to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6-methoxyisatoic anhydride, belongs to a class of heterocyclic compounds that are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[3] The strategic placement of the methoxy group at the 5-position significantly influences the electronic environment of the aromatic ring, which in turn imparts unique chemical properties and dictates its reactivity. A thorough characterization of this molecule is therefore essential for its effective application.
Molecular Structure:
Caption: Molecular structure of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione with atom numbering.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR data for the unsubstituted analog, 1H-benzo[d][1][2]oxazine-2,4-dione, in DMSO-d₆ is reported as follows: δ 11.72 (s, 1H), 7.92 (dd, J = 7.9, 1.0 Hz, 1H), 7.77–7.71 (m, 1H), 7.28–7.22 (m, 1H), 7.15 (d, J = 8.2 Hz, 1H).[1]
The introduction of a methoxy (-OCH₃) group at the C5 position, which is para to H8 and ortho to H6, will induce significant changes in the chemical shifts of the aromatic protons due to its strong electron-donating nature through resonance and moderate electron-withdrawing inductive effect.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | ~11.8 | Singlet (s) | - | 1H |
| H6 | ~7.30 | Doublet (d) | ~2.5 | 1H |
| H7 | ~7.65 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |
| H8 | ~7.10 | Doublet (d) | ~8.5 | 1H |
| OCH₃ | ~3.85 | Singlet (s) | - | 3H |
Justification of Predicted Chemical Shifts and Coupling Patterns:
-
NH Proton: The N-H proton of the cyclic carbamate is expected to be a broad singlet in the downfield region, typically around δ 11-12 ppm, due to its acidic nature and potential for hydrogen bonding. The electronic effect of the remote methoxy group is not expected to significantly alter its chemical shift compared to the parent compound.
-
Aromatic Protons (H6, H7, H8):
-
H6: This proton is ortho to the electron-donating methoxy group. The strong +R effect of the methoxy group will cause significant shielding, leading to a substantial upfield shift. It is expected to appear as a doublet due to coupling with H7 (meta-coupling, J ≈ 2.5 Hz).
-
H7: This proton is meta to the methoxy group and will be less affected than the ortho and para protons. It will experience coupling from both H6 (meta-coupling, J ≈ 2.5 Hz) and H8 (ortho-coupling, J ≈ 8.5 Hz), resulting in a doublet of doublets.
-
H8: Positioned para to the methoxy group, H8 will also experience significant shielding, though generally to a lesser extent than the ortho proton. It will appear as a doublet due to coupling with H7 (ortho-coupling, J ≈ 8.5 Hz).
-
-
Methoxy Protons (OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is anticipated to be in the typical range for aryl methyl ethers, around δ 3.8-3.9 ppm.
Spin-Spin Coupling Relationships:
Caption: Predicted spin-spin coupling interactions between the aromatic protons of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating steps for sample purity assessment and instrument calibration.
Materials and Reagents:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione (purity >98%)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
Tetramethylsilane (TMS) or a suitable internal standard
-
NMR tubes (5 mm, high precision)
-
Volumetric flasks and pipettes
-
Analytical balance
Instrumentation:
-
400 MHz (or higher) NMR spectrometer equipped with a proton-sensitive probe.
Experimental Workflow:
Caption: A streamlined workflow for the acquisition and processing of the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Ensure complete dissolution.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the solvent and reference signals.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 14 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all the signals and normalize the integration values.
-
Conclusion and Future Perspectives
This guide has provided a comprehensive theoretical framework for understanding and predicting the ¹H NMR spectrum of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. By leveraging data from analogous compounds and fundamental NMR principles, we have established a detailed spectral interpretation that can guide researchers in their synthetic and analytical endeavors. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data.
Looking ahead, the experimental verification of these predictions will be a valuable contribution to the chemical literature. Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), could be employed for an unambiguous assignment of all proton and carbon signals, providing a complete and definitive structural elucidation of this important heterocyclic compound.
References
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. [Link]
-
Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]
Sources
- 1. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 2. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | C9H7NO4 | CID 10750295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the ¹³C NMR of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, underpinned by the principles of ¹³C NMR. We will explore the theoretical basis for chemical shifts, a robust experimental protocol, and a detailed interpretation of the spectral data, grounded in authoritative references.
Introduction: The Significance of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
5-Methoxy-1H-benzo[d]oxazine-2,4-dione belongs to the benzoxazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[1][2] The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and potential applications. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering unambiguous insights into the carbon framework of the molecule.[3][4][5][6]
Core Principles of ¹³C NMR Spectroscopy in Structural Elucidation
¹³C NMR spectroscopy detects the ¹³C isotope of carbon, which, having a nuclear spin of 1/2, is NMR active.[4][7] The chemical shift of each carbon atom in the spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure. Key factors influencing the chemical shift include:
-
Hybridization: sp² hybridized carbons (e.g., in aromatic rings and carbonyl groups) resonate at a lower field (higher ppm) than sp³ hybridized carbons.[6]
-
Electronegativity: The presence of electronegative atoms, such as oxygen and nitrogen, deshields adjacent carbon atoms, causing their signals to appear at a lower field.[8]
-
Aromaticity and Resonance: Carbons within an aromatic system have characteristic chemical shifts, and substituent effects can be predicted based on resonance and inductive effects.
Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum, resulting in a single peak for each chemically non-equivalent carbon atom.[5]
Experimental Protocol for ¹³C NMR Data Acquisition
The acquisition of a high-quality ¹³C NMR spectrum of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione requires careful consideration of the experimental parameters. The following protocol is designed to yield a spectrum with excellent resolution and signal-to-noise ratio.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often an excellent choice for this class of compounds due to its high solubilizing power.[9]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the ¹³C probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures more quantitative signal intensities, although for routine structural confirmation, a shorter delay is often sufficient.[5]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Perform baseline correction.
-
Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum and Interpretation
Chemical Structure and Carbon Numbering
Caption: Structure of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione with carbon numbering.
Predicted Chemical Shifts and Rationale
The following table outlines the predicted chemical shifts for each carbon atom in 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, with justifications based on analogous compounds and chemical principles. The reference data for the parent compound (1H-benzo[d][10][11]oxazine-2,4-dione) is taken from a study by Kumar et al., where the spectrum was recorded in DMSO-d₆.[9]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~148 | This carbon is part of a carbamate-like functional group (O-C=O-N) and is expected to be highly deshielded. The parent compound shows this peak at 148.02 ppm.[9] |
| C4 | ~160 | As a carbonyl carbon of an ester-like group, it will be one of the most downfield signals. The parent compound's C4 resonates at 160.81 ppm.[9] |
| C4a | ~141-143 | The methoxy group at C5 will have a minimal effect on this quaternary carbon. The parent compound shows this peak at 142.33 ppm.[9] |
| C5 | ~155-158 | The direct attachment of the electronegative oxygen of the methoxy group will cause a significant downfield shift (deshielding) compared to a standard aromatic C-H. |
| C6 | ~110-115 | The methoxy group is ortho-para directing and will cause an upfield shift (shielding) at the ortho position (C6) due to resonance effects. |
| C7 | ~138-140 | The para position to the methoxy group will also experience some shielding, but the effect will be less pronounced than at the ortho position. The parent compound's C7 is at 137.86 ppm.[9] |
| C8 | ~117-120 | This carbon is meta to the methoxy group and will be least affected. Its chemical shift should be similar to the corresponding carbon in the parent compound (116.26 ppm).[9] |
| C8a | ~112-115 | This quaternary carbon is adjacent to the nitrogen and part of the aromatic ring. The parent compound shows this peak at 111.20 ppm.[9] |
| -OCH₃ | ~55-60 | The sp³ hybridized carbon of the methoxy group typically appears in this region. |
Conclusion
The ¹³C NMR spectrum of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a powerful tool for its structural verification. By understanding the fundamental principles of ¹³C NMR and leveraging data from analogous structures, a detailed and accurate interpretation of the spectrum can be achieved. The provided experimental protocol offers a robust starting point for acquiring high-quality data, which is essential for unambiguous structural elucidation in research and drug development.
References
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- CASPRE - 13C NMR Predictor. (n.d.).
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- 13C NMR chemical shift prediction of diverse chemical compounds. (n.d.). Taylor & Francis.
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). NIH.
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13C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][10][11]oxazine. (n.d.). ResearchGate. Retrieved from
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5-Methoxy-1H-benzo[d][10][11]oxazine-2,4-dione. (n.d.). Sigma-Aldrich. Retrieved from
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-
Investigation for the easy and efficient synthesis of 1H-benzo[d][10][11]oxazine-2,4-diones. (2025). RSC Advances. Retrieved from
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5-methoxy-1H-benzo[d][10][11]oxazine-2,4-dione. (n.d.). ChemicalBook. Retrieved from
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Investigation for the easy and efficient synthesis of 1H-benzo[d][10][11]oxazine-2,4-diones. (n.d.). RSC Publishing. Retrieved from
-
5-Methoxy-1H-benzo[d][10][11]oxazine-2,4-dione. (n.d.). BLDpharm. Retrieved from
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5-Methoxy-1-methyl-2H-benzo[d][10][11]oxazine-2,4(1H)-dione. (n.d.). BLDpharm. Retrieved from
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An In-Depth Technical Guide to the Infrared Spectrum Analysis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 5-methoxyisatoic anhydride. This molecule is a key intermediate in the synthesis of various pharmaceuticals, including agents for GABAA receptor PET imaging and other bioactive heterocyclic compounds.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation.
This document moves beyond a simple peak listing, offering a deep dive into the vibrational spectroscopy of the molecule, grounded in the principles of chemical structure and bonding. We will explore the theoretical basis for the expected absorptions, present a detailed experimental protocol for obtaining a high-fidelity spectrum, and provide a systematic interpretation of the spectral data.
Molecular Structure and Expected Vibrational Modes
The structure of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared region. A logical analysis of these groups allows for a predictive interpretation of the IR spectrum.
Caption: General workflow for the synthesis of the target compound.
This synthesis provides a solid, typically white, product that can be directly used for IR analysis, ensuring that the spectrum obtained is representative of the desired molecule.
Experimental Protocol: Acquiring the FTIR Spectrum
To obtain a high-quality and reproducible IR spectrum, proper sample preparation is essential. For a solid compound like 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, the KBr pellet method is a standard and reliable technique. [2]
Step-by-Step Protocol for KBr Pellet Preparation
-
Drying: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~100 °C for several hours to remove any adsorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.
-
Grinding: In an agate mortar and pestle, place approximately 1-2 mg of the synthesized 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and about 100-200 mg of the dried KBr. [2]3. Mixing: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared beam. [1]4. Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand to be automatically subtracted from the sample spectrum. [3]
Detailed IR Spectrum Analysis
The following table outlines the predicted absorption bands for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, their corresponding vibrational modes, and expected intensities. These predictions are based on established group frequencies for similar compounds, including the parent isatoic anhydride. [4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| ~ 3200 - 3100 | Medium | N-H Stretch | Amine (in heterocyclic ring) |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch (of -OCH₃) | Methoxy Group |
| ~ 1785 | Strong | Asymmetric C=O Stretch | Cyclic Anhydride |
| ~ 1740 | Strong | Symmetric C=O Stretch | Cyclic Anhydride |
| ~ 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1500 - 1450 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1440 | Medium | C-H Bend (of -OCH₃) | Methoxy Group |
| ~ 1250 | Strong | Asymmetric Ar-O-C Stretch | Aryl Ether |
| ~ 1040 | Strong | Symmetric Ar-O-C Stretch | Aryl Ether |
| ~ 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | Aromatic Ring |
Causality and Interpretation:
-
The Carbonyl Region (1800-1700 cm⁻¹): The most diagnostic feature will be the pair of strong carbonyl absorptions. The presence of two distinct peaks is a hallmark of the anhydride functional group. [7]For cyclic anhydrides like this one, the symmetric stretch (lower frequency, ~1740 cm⁻¹) is expected to be more intense than the asymmetric stretch (higher frequency, ~1785 cm⁻¹). [4]This intensity pattern is a key differentiator from acyclic anhydrides where the reverse is often true.
-
The Ether Linkage (1300-1000 cm⁻¹): The methoxy substituent introduces strong C-O stretching bands. The asymmetric stretch of the Ar-O-CH₃ moiety is anticipated to be a prominent feature around 1250 cm⁻¹. [8]A second strong band, corresponding to the symmetric stretch, should appear near 1040 cm⁻¹. [9]The high intensity of these bands is due to the large change in dipole moment during the vibration.
-
N-H and C-H Stretching Region (3300-2800 cm⁻¹): A medium intensity peak is expected around 3200 cm⁻¹ for the N-H stretch. Just above 3000 cm⁻¹, absorptions from the aromatic C-H stretches will be present. Below 3000 cm⁻¹, the C-H stretches of the methyl group will appear.
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a wealth of information, including the C=C stretching bands of the aromatic ring and strong, sharp peaks from the out-of-plane C-H bending, which can provide information about the substitution pattern on the aromatic ring.
Conclusion
The FTIR spectrum of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is rich with information that directly correlates to its molecular structure. The definitive features for identification are the dual carbonyl bands characteristic of a cyclic anhydride and the strong C-O stretching bands of the aryl methoxy group. By following a rigorous experimental protocol and applying a systematic analytical approach, researchers can confidently use IR spectroscopy to verify the synthesis and purity of this important pharmaceutical intermediate. This guide provides the foundational knowledge and practical steps necessary to achieve accurate and insightful spectral analysis.
References
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Retrieved from [Link]
-
LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Retrieved from [Link]
-
PubChem. Isatoic Anhydride. Retrieved from [Link]
-
Drawell. (2023). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Wikipedia. Isatoic anhydride. Retrieved from [Link]
-
PubChem. 5-Chloro-1-methyl-1H-benzo[d]o[1][3]xazine-2,4-dione. Retrieved from [Link]
-
PubChem. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. Retrieved from [Link]
-
Chemistry Steps. Ether Infrared spectra. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[1][3]xazine-2,4-diones. RSC Advances. Retrieved from [Link]
-
LibreTexts Chemistry. Spectroscopy of Ethers. Retrieved from [Link]
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Mass spectrometry of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
An In-Depth Technical Guide to the Mass Spectrometry of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document moves beyond a simple recitation of methods to offer a detailed, mechanistic exploration of ionization and fragmentation processes. We will delve into the causality behind experimental choices for both soft (Electrospray Ionization) and hard (Electron Ionization) techniques, providing field-proven protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this molecule and its analogs using mass spectrometry.
Introduction: The Molecule and the Method
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6-methoxyisatoic anhydride, belongs to a class of compounds that serve as important synthetic intermediates.[1][3][4] Their unique structural framework, featuring a fused aromatic ring and an oxazine-dione heterocycle, makes them valuable precursors for various biologically active molecules.[1][2]
Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such compounds. Its high sensitivity and ability to provide detailed structural information from minimal sample quantities are paramount in a research and development setting.[5] This guide will focus on elucidating the structure of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione by predicting and interpreting its behavior under different mass spectrometric conditions.
Core Molecular Properties
A foundational understanding of the molecule's physical and chemical properties is critical for designing any analytical method. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem[3] |
| Molecular Weight | 193.16 g/mol | PubChem[3] |
| Monoisotopic Mass | 193.037508 u | PubChem[3] |
| IUPAC Name | 5-methoxy-1H-3,1-benzoxazine-2,4-dione | PubChem[3] |
The presence of both hydrogen bond donors (N-H) and acceptors (C=O, OCH₃), along with a polar surface area of 64.6 Ų, suggests that this molecule is well-suited for analysis by Electrospray Ionization (ESI), particularly when coupled with liquid chromatography.[3]
Ionization Strategies: Choosing the Right Tool
The choice of ionization technique is the most critical parameter in mass spectrometry, dictating whether you observe the intact molecule or a rich fingerprint of its fragments. We will explore the two most relevant techniques for this compound: Electrospray Ionization (ESI) for soft ionization and Electron Ionization (EI) for hard ionization.
Electrospray Ionization (ESI): Preserving the Molecular Ion
ESI is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for accurate mass determination and for serving as a precursor for tandem mass spectrometry (MS/MS).[6][7][8] Given the molecule's structure, it can be analyzed in both positive and negative ion modes.
Causality of Choice: For confirming molecular weight and for subsequent fragmentation studies in a controlled manner (MS/MS), ESI is the preferred method. It is highly compatible with Liquid Chromatography (LC), allowing for the analysis of complex mixtures and purification verification.
Expected Ions:
-
Positive Mode: The primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 194.0448 . Protonation is likely to occur at one of the carbonyl oxygens or the methoxy oxygen. Adducts with sodium ([M+Na]⁺ at m/z 216.0267) or potassium ([M+K]⁺ at m/z 231.9991) are also possible, especially if glass vials or trace contaminants are present.
-
Negative Mode: Deprotonation of the amide N-H group will yield the [M-H]⁻ ion at m/z 192.0297 . This mode can be highly sensitive and offers a complementary view of the molecule's chemistry.
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase composition.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid provides protons for efficient positive ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: +3.5 kV.
-
Drying Gas (N₂): Flow rate of 10 L/min at a temperature of 325°C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50-500.
-
Caption: Workflow for LC-ESI-MS analysis of the target compound.
Electron Ionization (EI): Uncovering the Structural Skeleton
EI is a hard ionization technique that bombards the molecule with high-energy electrons (~70 eV), causing ionization and extensive, reproducible fragmentation.[9][10] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation and library matching.
Causality of Choice: EI is used when detailed structural information is needed from the fragmentation pattern itself. It is the standard ionization method for Gas Chromatography-Mass Spectrometry (GC-MS), suitable for volatile and thermally stable compounds. The fragmentation patterns are highly reproducible and can be compared against spectral libraries.
Expected Ions:
-
Molecular Ion (M⁺•): A radical cation at m/z 193.0375 should be observable. Its presence confirms the molecular weight.
-
Fragment Ions: Extensive fragmentation is expected. Studies on related aromatic cyclic imides and amides suggest that fragmentation is often initiated by cleavages within the heterocyclic ring.[5][11][12]
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) provides definitive structural information by isolating an ion of interest (the precursor ion) and fragmenting it through collision-induced dissociation (CID) to produce product ions.
ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 194)
The fragmentation of the protonated molecule will likely proceed via pathways that result in the loss of small, stable neutral molecules.
Proposed ESI-MS/MS Fragmentation Pathway: The primary fragmentation route is expected to be the cleavage of the heterocyclic ring. A plausible pathway involves the loss of carbon dioxide, a common fragmentation for related structures.[11]
-
Loss of CO₂ (44 u): The protonated molecule at m/z 194 could readily lose CO₂ to form a fragment ion at m/z 150 .
-
Loss of CO (28 u): Following the initial loss, the m/z 150 fragment may lose a molecule of carbon monoxide to yield an ion at m/z 122 .
-
Loss of CH₃ (15 u): Loss of a methyl radical from the methoxy group is another possibility, though less common for even-electron species. A more likely route is the loss of formaldehyde (CH₂O, 30 u) from the m/z 150 ion to produce a fragment at m/z 120 .
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
EI-MS Fragmentation of M⁺• (m/z 193)
The fragmentation pattern under EI conditions will be more complex due to the high energy involved, leading to radical-driven reactions. The fragmentation of benzoxazinone derivatives often involves characteristic losses related to the ring structure.[13]
Proposed EI-MS Fragmentation Pathway:
-
Loss of •OCH₃ (31 u): Alpha-cleavage can lead to the loss of a methoxy radical, forming an ion at m/z 162 .
-
Loss of CO₂ (44 u): The molecular ion can lose a molecule of carbon dioxide to form a radical cation at m/z 149 .
-
Loss of CO (28 u): Subsequent loss of carbon monoxide from the m/z 149 fragment would lead to an ion at m/z 121 .
-
Formation of Benzoyl-type ions: While not a classic benzoyl structure, cleavage can lead to related aromatic ions. For instance, the loss of CO and NCO could lead to a fragment at m/z 108 , corresponding to a methoxyphenol radical cation.
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Formula |
| ESI-MS/MS | 194.04 ([M+H]⁺) | 150.06 | CO₂ (44.00 u) | [C₈H₈NO₂]⁺ |
| 136.04 | CO (28.01 u) | [C₇H₆NO₂]⁺ | ||
| 120.05 | CO₂ + CH₂O (74.01 u) | [C₇H₆NO]⁺ | ||
| EI-MS | 193.04 (M⁺•) | 162.03 | •OCH₃ (31.02 u) | [C₈H₄NO₃]⁺ |
| 149.05 | CO₂ (44.00 u) | [C₈H₇NO]⁺• | ||
| 121.05 | CO₂ + CO (72.01 u) | [C₇H₇N]⁺• | ||
| 108.06 | CO + NCO (70.01 u) | [C₇H₈O]⁺• |
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Temperature Program: Hold at 100°C for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless or split 10:1).
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Conclusion and Best Practices
The mass spectrometric analysis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a multi-faceted process that leverages the strengths of different ionization techniques. For initial identification and molecular weight confirmation, LC-ESI-MS in positive ion mode is the most direct and robust method, providing a clear [M+H]⁺ ion at m/z 194.04. For unambiguous structural confirmation and the creation of a spectral library entry, GC-EI-MS is superior, yielding a reproducible fragmentation fingerprint.
Tandem mass spectrometry (MS/MS) on the ESI-generated [M+H]⁺ ion is crucial for detailed structural elucidation, with the expected losses of CO₂ and other small neutrals providing key insights into the connectivity of the molecule. By combining these approaches, researchers can achieve a high degree of confidence in the identity and structure of this important chemical intermediate.
References
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Cuyckens, F., Claeys, M. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10750295, 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione." PubChem. [Link]
-
Danikiewicz, W., Galka, M. (2009). Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides. ResearchGate. [Link]
-
Erre, E., Gacs-Baitz, E., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. ARKIVOC, 2010(11), 215-231. [Link]
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Kertesz, V., Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(9), 1-18. [Link]
-
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An In-depth Technical Guide to the Solubility of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in Organic Solvents
Executive Summary
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its utility as a precursor for various bioactive molecules, including pharmaceuticals, necessitates a thorough understanding of its physicochemical properties, particularly its solubility.[1][2][3] This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. We delve into the molecular properties governing its solubility, present qualitative and quantitative data for the parent scaffold, and provide a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to handle and utilize this compound effectively in a laboratory setting.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences every stage of the development pipeline, from synthesis and purification to formulation and bioavailability.[4] Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes like recrystallization, and can severely limit the therapeutic efficacy of a potential drug candidate.[4]
5-Methoxy-1H-benzo[d]oxazine-2,4-dione belongs to the isatoic anhydride class of molecules, which are versatile building blocks used in the synthesis of quinazolinones, benzimidazolones, and other heterocyclic systems with diverse biological activities.[1][2] Understanding its solubility profile allows scientists to select appropriate solvent systems for chemical reactions, enabling efficient and scalable synthesis. Furthermore, for drug development professionals, this knowledge is foundational for designing formulations that ensure adequate drug concentration at the site of absorption.[4]
Physicochemical Profile of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
The solubility of a molecule is intrinsically linked to its structural and electronic properties. The key physicochemical descriptors for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione are summarized below, providing a basis for predicting its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem[5] |
| Molecular Weight | 193.16 g/mol | PubChem[5] |
| IUPAC Name | 5-methoxy-1H-3,1-benzoxazine-2,4-dione | PubChem[5] |
| XLogP3-AA (LogP) | 1.0 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
| Topological Polar Surface Area (TPSA) | 64.6 Ų | PubChem[5] |
| Physical Form | Solid | Sigma-Aldrich |
The molecule possesses both hydrophobic (aromatic ring) and hydrophilic (methoxy, dione, and amide functionalities) regions. The hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the four oxygen atoms) suggest a potential for strong interactions with protic solvents.[5] The TPSA value of 64.6 Ų indicates moderate polarity, suggesting that the compound will not be exclusively soluble in either highly polar or purely non-polar solvents, but rather in solvents of intermediate polarity.
Caption: Key functional groups of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Theoretical Principles & Solubility Prediction
The fundamental principle governing solubility is "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular force characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the molecule's N-H donor and multiple oxygen acceptors, strong hydrogen bonding interactions are expected, likely leading to good solubility.[6]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are polar and can accept hydrogen bonds but do not donate them. They will primarily interact with the polar regions of the molecule, particularly the carbonyl groups. High solubility is often observed in solvents like acetone and DMF for similar structures.[7][8]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact mainly through weaker van der Waals forces. The polar nature of the dione and methoxy groups will likely limit solubility in these solvents. The parent compound, isatoic anhydride, is noted to be insoluble in benzene and ether.[7]
The addition of the methoxy group, compared to the parent isatoic anhydride, slightly increases the molecular weight and introduces an additional polar ether linkage. This is expected to subtly enhance solubility in polar solvents while potentially decreasing it in highly non-polar solvents.
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An In-Depth Technical Guide on the Stability and Storage of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical stability and storage considerations for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a key intermediate in pharmaceutical and materials science. Understanding the chemical behavior of this compound is paramount for ensuring its integrity, maximizing experimental reproducibility, and maintaining safety in the laboratory.
Introduction to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 5-methoxyisatoic anhydride, is a heterocyclic compound with a versatile chemical profile.[1] Its structure lends itself to a variety of applications, including:
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of bioactive molecules, including those with anti-inflammatory and analgesic properties.[1]
-
Organic Synthesis: Its reactivity makes it a valuable intermediate for creating complex organic structures.[1]
-
Materials Science: It is used in the production of dyes and pigments.[1]
Given its broad utility, a thorough understanding of its stability is essential for any researcher or professional working with this compound.
Chemical Stability and Degradation Pathways
The stability of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is primarily influenced by its susceptibility to nucleophilic attack, particularly hydrolysis. The anhydride functional group is the most reactive site in the molecule.
Hydrolytic Degradation
The primary degradation pathway for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is hydrolysis, which leads to the opening of the oxazine ring.[2] This reaction is catalyzed by the presence of water or moisture and results in the formation of 2-amino-5-methoxybenzoic acid and the release of carbon dioxide.[2]
The reaction with water proceeds via nucleophilic acyl substitution at the carbonyl carbon. The presence of moisture in the storage environment can significantly accelerate this degradation process, leading to a loss of purity and reactivity of the starting material.[3][4]
Caption: Hydrolytic degradation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Reaction with Other Nucleophiles
Similar to water, other nucleophiles such as alcohols and amines can react with 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, leading to ring-opening and the formation of corresponding esters or amides.[5][6] This reactivity is a key feature utilized in synthetic applications but also highlights the importance of storing the compound away from reactive solvents and reagents.[6][7]
Thermal and Photostability
While the primary concern is hydrolytic instability, thermal and photostability should also be considered. Isatoic anhydride, the parent compound, decomposes at its melting point of approximately 243°C.[8] While specific data for the 5-methoxy derivative is limited, it is prudent to avoid prolonged exposure to high temperatures.
Photostability testing is a crucial aspect of drug development to ensure that light exposure does not cause unacceptable degradation.[9][10] For confirmatory studies, samples should be exposed to a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]
Recommended Storage and Handling Conditions
To maintain the integrity and purity of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, strict adherence to proper storage and handling protocols is necessary.
Storage Conditions
The following table summarizes the recommended storage conditions based on information from various suppliers and safety data sheets.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature.[11][12] Some sources suggest storing below +30°C.[13] | Avoids excessive heat which could potentially lead to thermal degradation. |
| Atmosphere | Sealed in a dry environment.[11] Store under an inert gas. | Minimizes exposure to moisture, which is the primary cause of hydrolytic degradation.[3][4][14][15] |
| Container | Tightly closed container.[4][13][14][15][16] | Prevents ingress of atmospheric moisture. |
| Incompatible Materials | Water, moisture, heat, oxidizing materials, strong acids, and strong alkalis.[14] Keep away from fire and heat sources.[17] | Prevents unwanted chemical reactions and degradation. |
| Light Exposure | Store in a cool, dark place.[18] | Protects against potential photodegradation. |
Handling Precautions
When handling 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, it is important to take the following precautions:
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][16]
-
Hygienic Practices: Wash hands thoroughly after handling.[14]
-
Spill Management: In case of a spill, avoid dust formation.[14] Sweep up the material and place it in a suitable container for disposal.[16]
Experimental Workflow for Stability Assessment
A systematic approach is necessary to evaluate the stability of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione under various conditions. The following workflow outlines a typical stability study.
Caption: Experimental workflow for a comprehensive stability study.
Step-by-Step Methodology
-
Sample Preparation: Use a single, well-characterized batch of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione for the study.
-
Initial Analysis (Time Zero): Perform initial analytical testing to establish the baseline purity and impurity profile. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
-
Stress Conditions: Expose the samples to a range of stress conditions in controlled environmental chambers. This should include elevated temperature, high humidity, and exposure to light as per ICH guidelines.[9]
-
Time-Point Sampling: At predetermined time intervals, withdraw samples from each stress condition.
-
Analytical Testing: Analyze the withdrawn samples using the same analytical methods as the initial analysis to determine the extent of degradation and identify any degradation products.
-
Data Analysis: Analyze the data to determine the rate of degradation under each condition. This information is crucial for establishing the shelf-life and recommended storage conditions.
-
Report Generation: Compile the findings into a comprehensive stability report.
Conclusion
The stability of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a critical factor that influences its efficacy and safety in various applications. The primary degradation pathway is hydrolysis, which can be effectively mitigated by storing the compound in a cool, dry, and dark environment in a tightly sealed container. By understanding the chemical properties of this compound and adhering to the recommended storage and handling guidelines, researchers can ensure the quality and reliability of their work.
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Sigma-Aldrich. 5-Methoxy-1H-benzo[d][5][19]oxazine-2,4-dione. Accessed January 12, 2026.
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BLD Pharm. 5-Methoxy-1H-benzo[d][5][19]oxazine-2,4-dione. Accessed January 12, 2026.
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A Technical Guide to the Comprehensive Purity Assessment of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Abstract
This in-depth technical guide provides a comprehensive framework for the purity assessment of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a vital heterocyclic compound in pharmaceutical research and development. Moving beyond a simple listing of methods, this document elucidates the scientific rationale behind a multi-pronged analytical strategy, ensuring a thorough and robust characterization of the compound's purity profile. We will delve into the prediction of potential impurities based on a likely synthetic route, followed by detailed, field-proven protocols for orthogonal analytical techniques including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (DSC/TGA). This guide is intended for researchers, analytical scientists, and drug development professionals who require a self-validating system for the purity determination of this and structurally related compounds.
Introduction: The Criticality of Purity for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6-methoxyisatoic anhydride, belongs to the benzoxazinedione class of heterocyclic compounds.[1] These scaffolds are of significant interest in medicinal chemistry, serving as precursors and key intermediates in the synthesis of a wide array of bioactive molecules, including potential anti-inflammatory, analgesic, and anti-cancer agents.[2] In any drug discovery and development pipeline, the purity of the starting materials and intermediates is paramount. The presence of impurities, even in trace amounts, can lead to:
-
Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Certain process-related impurities or degradation products can be toxic, posing a significant safety risk.
-
Poor Reproducibility: Varying impurity profiles between batches can lead to inconsistent results in biological assays and downstream chemical reactions.
Therefore, a robust and comprehensive purity assessment is not merely a quality control checkpoint but a foundational element of scientific integrity and successful drug development. This guide advocates for a multi-faceted approach, employing orthogonal analytical techniques to provide a complete and reliable picture of the purity of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Strategic Impurity Profiling: Predicting Potential Contaminants
A crucial first step in any purity assessment is to anticipate the likely impurities. This allows for the development of targeted analytical methods capable of separating and detecting these specific compounds. The synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones typically commences from the corresponding 2-aminobenzoic acids.[1] For our target molecule, a probable starting material is 2-amino-6-methoxybenzoic acid . A common synthetic route involves the reaction of this aminobenzoic acid with a carbonylating agent, such as phosgene or a phosgene equivalent, to form the N-carboxyanhydride ring system.
Based on this likely synthetic pathway, we can predict several classes of potential impurities:
-
Starting Material Carryover: Unreacted 2-amino-6-methoxybenzoic acid.
-
Intermediate Species: Incomplete cyclization could lead to the presence of intermediate compounds.
-
By-products of Self-Condensation: Under certain conditions, N-carboxyanhydrides can undergo polymerization.[5]
-
Reagent-Related Impurities: Residual coupling agents or their by-products.
-
Degradation Products: The oxazine ring is susceptible to hydrolysis, which would revert the compound back to the 2-amino-6-methoxybenzoic acid.[5]
The following diagram illustrates the logical flow for identifying and characterizing these potential impurities.
Caption: Predicted impurity classes based on a likely synthetic route.
The Orthogonal Analytical Workflow: A Multi-Technique Approach
To ensure a comprehensive and trustworthy purity assessment, a single analytical technique is insufficient. We will employ an orthogonal workflow that combines the high-resolution separation of chromatography with the absolute quantification of spectroscopy and the bulk property analysis of thermal methods.
Caption: Orthogonal workflow for comprehensive purity assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: HPLC is the workhorse for purity determination due to its high resolving power, which allows for the separation of the main component from closely related impurities. A reversed-phase method is chosen based on the aromatic and moderately polar nature of the target molecule and its likely impurities.[6][7][8] A photodiode array (PDA) detector is employed to assess peak purity and to obtain UV spectra of all separated components, aiding in their preliminary identification.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (with full spectrum acquisition from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 10 mL of acetonitrile to create a 0.1 mg/mL solution.
Data Presentation:
| Parameter | Result |
| Main Peak Retention Time | e.g., 12.5 min |
| Main Peak Area % | e.g., 99.5% |
| Impurity 1 Retention Time | e.g., 4.2 min (polar) |
| Impurity 1 Area % | e.g., 0.2% |
| Impurity 2 Retention Time | e.g., 14.1 min (non-polar) |
| Impurity 2 Area % | e.g., 0.3% |
| Total Purity (by area %) | 99.5% |
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
Causality: qNMR serves as a powerful orthogonal technique to chromatography. It provides an absolute measure of purity without the need for a reference standard of the compound itself.[3][9][10] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[10] By comparing the integral of a known, high-purity internal standard to the integrals of the analyte, a highly accurate purity value can be determined. This method also provides structural confirmation of the main component.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
Internal Standard: Maleic acid (high purity, known certificate of analysis).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione into a clean, dry vial.
-
Accurately weigh an approximately equimolar amount of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of DMSO-d₆.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Flip Angle: 30° (to allow for a shorter relaxation delay).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 (or as needed to achieve a signal-to-noise ratio >250 for the peaks of interest).
-
Acquisition Time: ≥ 3 seconds.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic impurities that may not be easily detected by HPLC, such as residual solvents from the synthesis or purification process.[7][11] The mass spectrometer provides definitive identification of the detected impurities.
Experimental Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane) and inject.
Thermal Analysis (DSC/TGA)
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability, melting point, and the presence of non-volatile impurities or solvates.[4][11] A sharp melting endotherm in DSC is indicative of high purity, while TGA can quantify the amount of residual solvent or water.
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Pans: Aluminum pans for DSC, alumina or platinum pans for TGA.
-
Sample Size: 3-5 mg.
-
TGA Method:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.
-
-
DSC Method:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 300 °C at a rate of 10 °C/min.
-
Data Presentation:
| Thermal Analysis Parameter | Result | Interpretation |
| TGA Weight Loss (up to 120°C) | e.g., 0.1% | Low level of volatile solvents or water. |
| TGA Onset of Decomposition | e.g., >250 °C | High thermal stability. |
| DSC Melting Point (Onset) | e.g., 210 °C | Characteristic physical property. |
| DSC Melting Endotherm | e.g., Sharp, single peak | Indicative of high crystalline purity. |
Conclusion: Synthesizing Data for a Definitive Purity Statement
The purity assessment of a high-value compound like 5-Methoxy-1H-benzo[d]oxazine-2,4-dione demands a rigorous, multi-faceted analytical approach. By combining the separation power of RP-HPLC, the absolute quantification of qNMR, the volatile impurity detection of GC-MS, and the bulk thermal properties from DSC/TGA, we create a self-validating system that provides a high degree of confidence in the final purity value. This comprehensive characterization is essential for ensuring the reliability and reproducibility of research and development activities, ultimately accelerating the path to novel therapeutics.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
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Chemistry LibreTexts. (2022). Thermal Analysis. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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RSSL. qNMR: A powerful tool for purity determination. [Link]
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Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
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Taylor & Francis Online. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]
-
Wikipedia. Amino acid N-carboxyanhydride. [Link]
-
SKZ Industrial Co., Limited. (2025). DSC vs TGA: What's the Difference in Thermal Analysis? [Link]
-
Lab Manager Magazine. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. [Link]
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Unveiling the Therapeutic Potential of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione: A Roadmap for Preclinical Investigation
An In-depth Technical Guide
Abstract
The 1H-benzo[d]oxazine-2,4-dione scaffold, a derivative of isatoic anhydride, represents a privileged heterocyclic structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on a specific, yet underexplored, member of this family: 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. While direct biological data for this compound is sparse, this document will synthesize the existing knowledge on its structural analogs to build a strong rationale for its investigation. We will delineate its potential mechanisms of action and provide detailed experimental protocols to systematically evaluate its therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for unmet medical needs.
Introduction: The Rationale for Investigating 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6-methoxyisatoic anhydride, is a small molecule with the chemical formula C9H7NO4 and a molecular weight of 193.16 g/mol [1][2]. Its core structure is the 1H-benzo[d][3][4]oxazine-2,4-dione ring system, which is a versatile building block for the synthesis of a variety of nitrogen-containing heterocycles[5][6]. The reactivity of the anhydride group makes it an attractive starting point for creating diverse chemical libraries[7].
The true potential of this scaffold lies in the diverse biological activities exhibited by its derivatives. Various substituted benzoxazines and isatoic anhydride derivatives have shown significant promise as:
-
Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines, including breast and colon cancer, and in some cases, inhibiting key processes like tubulin polymerization[8][9][10][11].
-
Antimicrobial Agents: Exhibiting activity against a range of pathogenic bacteria, including Bacillus cereus, Enterococcus faecalis, and even Mycobacterium tuberculosis[4][12].
-
Anti-inflammatory Agents: Serving as precursors for potent anti-inflammatory compounds[6][13].
-
Enzyme Inhibitors: Acting as inhibitors of enzymes such as butyrylcholinesterase (BChE) and histone acetyltransferases (HATs), suggesting potential applications in neurodegenerative and epigenetic therapies[6].
The presence of a methoxy group at the 5-position of the benzoxazine ring in our target compound is of particular interest. The methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and ability to form hydrogen bonds with biological targets. Given the established bioactivity of the core scaffold, it is highly probable that 5-Methoxy-1H-benzo[d]oxazine-2,4-dione possesses its own unique and potent biological activities. This guide provides a comprehensive framework for exploring this potential.
Synthesis and Chemical Reactivity
The synthesis of 1H-benzo[d]oxazine-2,4-diones can be achieved through various methods, often starting from substituted 2-aminobenzoic acids[6][14]. A common approach involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent[7].
The key to the chemical versatility of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione lies in the reactivity of the isatoic anhydride ring. This ring system is susceptible to nucleophilic attack at two electrophilic carbonyl carbons. This reactivity allows for ring-opening reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, leading to the formation of a diverse range of anthranilic acid derivatives. This reactivity is not only crucial for synthesizing a library of derivatives for structure-activity relationship (SAR) studies but may also play a role in its mechanism of action, potentially through covalent modification of target proteins.
Caption: Chemical Structure of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Hypothesized Biological Activities and Proposed Investigational Workflows
Based on the activities of structurally related compounds, we hypothesize that 5-Methoxy-1H-benzo[d]oxazine-2,4-dione has strong potential as an anticancer, antimicrobial, and anti-inflammatory agent. The following sections outline the rationale and provide detailed experimental protocols for testing these hypotheses.
Anticancer Potential
Rationale: Numerous benzoxazine derivatives have demonstrated potent anticancer activity[8][10][15]. For instance, certain substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines[8]. The proposed mechanisms for related compounds include the inhibition of tubulin polymerization and the modulation of kinase signaling pathways[9][11].
Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for investigating the anticancer potential.
Detailed Protocols:
-
Cell Viability Assay (MTT/MTS):
-
Seed cancer cells (e.g., MCF-7, HCT-116, A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antimicrobial Potential
Rationale: Isatoic anhydride derivatives have been successfully converted into potent antimicrobial agents. For example, Schiff bases derived from isatoic anhydride have shown promising activity against Gram-positive bacteria[4]. Furthermore, benzoxazinone derivatives have demonstrated significant antimycobacterial effects, with some compounds showing lower MIC values than the reference drug isoniazid[12].
Experimental Workflow for Antimicrobial Evaluation:
Caption: Workflow for investigating the antimicrobial potential.
Detailed Protocol:
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Prepare a two-fold serial dilution of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Anti-inflammatory Potential
Rationale: The benzoxazine and related benzothiazine scaffolds are present in several known anti-inflammatory drugs[13][16]. 1,3-Benzooxazine-2,4-diones have been utilized as precursors in the synthesis of potent anti-inflammatory agents[6]. A plausible mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Experimental Workflow for Anti-inflammatory Evaluation:
Caption: Workflow for investigating the anti-inflammatory potential.
Detailed Protocol:
-
COX Inhibition Assay (In Vitro):
-
Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).
-
Incubate recombinant human COX-1 and COX-2 enzymes with the compound at various concentrations in the presence of arachidonic acid.
-
Measure the production of prostaglandin F2α (PGF2α) or other prostanoids using the provided ELISA components.
-
Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Data Interpretation and Future Directions
The initial screening data will be crucial in guiding the subsequent steps of the research.
| Potential Outcome | Interpretation | Next Steps |
| Potent and selective anticancer activity (e.g., IC50 < 10 µM in a specific cell line) | The compound may be targeting a pathway critical for that cancer type. | In-depth mechanism of action studies (as outlined in the workflow), lead optimization through synthesis of analogs, and eventually, in vivo studies in xenograft models. |
| Broad-spectrum antimicrobial activity (low MIC values) | The compound likely targets a conserved pathway in microorganisms. | Time-kill kinetics studies, investigation of resistance development, and testing against clinical isolates. In vivo efficacy studies in infection models. |
| Potent and COX-2 selective anti-inflammatory activity | The compound could be a promising candidate for a new NSAID with a potentially improved safety profile. | In vivo anti-inflammatory models (e.g., carrageenan-induced paw edema), pharmacokinetic studies, and safety/toxicology assessments. |
| Moderate or no activity in initial screens | The parent compound may require metabolic activation or the specific substitutions are not optimal for activity. | Consider synthesizing a library of derivatives with modifications at various positions of the benzoxazine ring to perform SAR studies. |
Conclusion
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a promising, yet under-investigated, chemical entity. The strong and diverse biological activities of its structural analogs provide a compelling rationale for its systematic evaluation. The workflows and protocols detailed in this guide offer a clear and comprehensive roadmap for elucidating its potential as a novel therapeutic agent. By following this structured approach, researchers can efficiently and effectively unlock the therapeutic value hidden within this intriguing molecule.
References
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Bernardi, L., Coda, S., Pegrassi, L., & Suchowsky, G. K. (1968). Pharmacological properties of some derivatives of 1,3-benzoxazine. Experientia, 24(8), 774-775. [Link]
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Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214-1218. [Link]
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Genc, N., Ilhan, I. O., & Guler, E. (2024). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. Chemistry, 6(1), 2. [Link]
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Carrion, M. D., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 109, 117849. [Link]
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Zampieri, D., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2376-2381. [Link]
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Wikipedia. Isatoic anhydride. [Link]
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Magaña, A. A., et al. (2018). Synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides: Evaluation of antioxidant and antimicrobial activities. Revista de la Sociedad Química de México, 62(2), 1-13. [Link]
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Kamal, A., et al. (2012). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[3][8][17]triazolo[1,5-b][3][8][17]thiadiazine 5,5-diones. European Journal of Medicinal Chemistry, 54, 49-60. [Link]
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Mourtas, S., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. [Link]
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Farida, Y., et al. (2021). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmaciana, 11(1), 1. [Link]
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Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. [Link]
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PubChem. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. [Link]
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Li, Y., et al. (2020). Efficient Synthesis of 1H-Benzo[8][12]imidazo[1,2-c][3][4]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 25(22), 5352. [Link]
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Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. International Journal of Molecular Sciences, 25(9), 4966. [Link]
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Kamal, A., et al. (2012). Synthesis and Anticancer Activities of New Benzothiadiazinyl Hydrazinecarboxamides and Anilino[3][8][17]triazolo[1,5-b][3][8][17]thiadiazine 5,5-diones. European Journal of Medicinal Chemistry, 54, 49-60. [Link]
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Chen, H., et al. (2007). Natural Products with Maleic Anhydride Structure: Nonadrides, Tautomycin, Chaetomellic Anhydride, and Other Compounds. Chemical Reviews, 107(5), 1777-1830. [Link]
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Li, H., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][8]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles in A549 Lung Cancer Cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2419409. [Link]
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Doub, L., et al. (1963). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6. Nature, 197, 595. [Link]
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Zhang, X., et al. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][3][4]oxathiin-4-ones and 4H-Benzo[d][3][4]dioxin-4-ones. Organics, 6(4), 48. [Link]
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Szczęśniak-Sięga, B. M., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 24(13), 11093. [Link]
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Szczęśniak-Sięga, B. M., et al. (2021). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 22(16), 8755. [Link]
-
Wang, Z., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373574. [Link]
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Methodological & Application
Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical protocols, mechanistic insights, and safety considerations.
Introduction
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 5-methoxyisatoic anhydride, is a key building block in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a reactive anhydride moiety, allows for facile derivatization and the construction of more complex heterocyclic systems. This guide will focus on a reliable and modern synthetic route starting from the readily available 2-amino-5-methoxybenzoic acid, utilizing triphosgene as a safer alternative to gaseous phosgene.
Reaction Overview and Mechanistic Insights
The synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione from 2-amino-5-methoxybenzoic acid is a cyclization reaction that forms an N-carboxyanhydride. This transformation is typically achieved by treating the anthranilic acid derivative with a phosgene equivalent.
The reaction proceeds through a two-step mechanism:
-
Formation of an Intermediate N-carbonyl chloride: The lone pair of the amino group of 2-amino-5-methoxybenzoic acid attacks a carbonyl carbon of the phosgene equivalent (in this case, phosgene generated in situ from triphosgene), leading to the formation of an N-carbonyl chloride intermediate.
-
Intramolecular Cyclization: The carboxylic acid moiety of the intermediate then acts as a nucleophile, attacking the newly formed carbonyl chloride. This intramolecular acyl transfer results in the formation of the six-membered heterocyclic ring of the desired product, with the elimination of hydrogen chloride.
The methoxy group at the 5-position of the benzene ring is an electron-donating group, which increases the electron density of the aromatic ring through resonance. This activating effect can influence the reactivity of the starting material.[1][2]
Experimental Protocol
This protocol details the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione using triphosgene, a stable and crystalline solid that serves as a safer substitute for phosgene gas.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-methoxybenzoic acid | ≥98% | Commercially Available | Starting material |
| Triphosgene (Bis(trichloromethyl) carbonate) | ≥98% | Commercially Available | Phosgene equivalent |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Reaction solvent |
| Petroleum Ether | ACS Grade | Commercially Available | For product precipitation and washing |
| Round-bottom flask | - | Standard laboratory supplier | Flame-dried before use |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier | - |
| Ice bath | - | - | For temperature control |
| Schlenk line or Argon/Nitrogen inlet | - | - | To maintain an inert atmosphere |
| Filtration apparatus (Büchner funnel, filter paper) | - | Standard laboratory supplier | For product isolation |
| Rotary evaporator | - | Standard laboratory supplier | For solvent removal |
| Ultrasonic bath | - | Standard laboratory supplier | For product precipitation |
Safety Precautions
Triphosgene is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Upon contact with moisture or heat, it can decompose to release toxic phosgene gas, which is fatal if inhaled.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, face shield, and chemical-resistant gloves.
-
Ventilation: All manipulations involving triphosgene must be performed in a certified chemical fume hood.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (argon or nitrogen) to prevent moisture from entering the reaction vessel, which could lead to the decomposition of triphosgene.
-
Quenching: Any residual triphosgene should be quenched carefully with a suitable reagent, such as an aqueous solution of a base (e.g., sodium hydroxide), before disposal.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried 250 mL three-necked round-bottom flask.
-
Equip the flask with a thermometer, a gas inlet for argon or nitrogen, and a rubber septum for reagent addition.
-
Under a positive pressure of inert gas, add 2-amino-5-methoxybenzoic acid (10.0 g, 59.8 mmol) to the flask.
-
Add anhydrous tetrahydrofuran (150 mL) to the flask via a syringe or cannula.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Reaction Execution:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
While maintaining the temperature at 0 °C, slowly add triphosgene (6.0 g, 20.2 mmol, ~0.34 equivalents) in small portions over a period of 30-45 minutes. The addition should be done carefully to control any exotherm.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Gradually warm the reaction mixture to room temperature and continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add an appropriate amount of petroleum ether (e.g., 100 mL).
-
Use an ultrasonic bath to break up any solid clumps and ensure the product is fully suspended in the petroleum ether.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with additional portions of cold petroleum ether to remove any soluble impurities.
-
-
Drying and Characterization:
-
Dry the isolated solid product under vacuum to a constant weight.
-
The final product, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, should be a solid.
-
Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Visualizing the Workflow
Reaction Scheme
Caption: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Expected Results and Troubleshooting
A high yield of the desired product is expected with this protocol. The final product should be a solid that can be easily handled.
-
Low Yield: If the yield is lower than expected, ensure that all reagents and solvents were anhydrous, as moisture can consume the triphosgene. Also, confirm the purity of the starting 2-amino-5-methoxybenzoic acid.
-
Incomplete Reaction: If the reaction does not go to completion, consider extending the reaction time at room temperature or slightly increasing the amount of triphosgene.
-
Product Purity: If the product is not pure, recrystallization from a suitable solvent system (e.g., ethanol/water or dioxane) may be necessary.
Conclusion
This guide provides a comprehensive and reliable protocol for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione from 2-amino-5-methoxybenzoic acid using triphosgene. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.
References
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SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto. Available at: [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Available at: [Link]
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Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. Available at: [Link]
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Reaction mechanism for the formation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
An In-Depth Guide to the Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (5-Methoxyisatoic Anhydride)
Introduction: The Significance of the Benzoxazinedione Scaffold
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, is a pivotal heterocyclic compound that serves as a versatile building block in synthetic organic chemistry.[1][2] Its unique structural framework, characterized by a fused benzene and oxazinedione ring, allows for a variety of chemical transformations, making it a valuable precursor for nitrogen-containing heterocycles.[1][3] These resulting structures are often explored for their biological activity, positioning 5-Methoxy-1H-benzo[d]oxazine-2,4-dione as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[4][5] For instance, the broader class of 1H-benzo[d][6][7]oxazine-2,4-diones has been instrumental in synthesizing potent agents such as hepatitis C virus (HCV) inhibitors, antitumor agents, and antipsychotics.[4] This guide provides a detailed examination of the reaction mechanism for its formation and a comprehensive, field-tested protocol for its synthesis, tailored for researchers in drug discovery and chemical development.
Part 1: The Reaction Mechanism - From Anthranilic Acid to Isatoic Anhydride
The most prevalent and efficient method for synthesizing isatoic anhydrides, including the 5-methoxy derivative, is the cyclization of the corresponding anthranilic acid (2-aminobenzoic acid) using phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[6][8][9] Triphosgene, a stable crystalline solid, is often preferred in laboratory settings as it serves as a convenient and safer-to-handle source of phosgene.[10]
The reaction proceeds through a multi-step mechanism involving the formation of an N-carboxyanhydride (NCA).[11]
Step-by-Step Mechanistic Breakdown:
-
Activation of Phosgene Source: In the presence of a nucleophile or mild heat, triphosgene decomposes to release three molecules of the highly electrophilic phosgene.
-
Nucleophilic Attack: The primary amine of 2-amino-5-methoxybenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of a phosgene molecule. This forms a tetrahedral intermediate.
-
Formation of N-Carbamoyl Chloride: The intermediate collapses, eliminating a chloride ion to form an N-carbamoyl chloride derivative. A proton is lost from the nitrogen atom, a process often facilitated by a mild base or solvent.
-
Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack by the oxygen of the carboxylic acid group onto the highly electrophilic carbonyl carbon of the carbamoyl chloride.
-
Ring Closure and Elimination: A final tetrahedral intermediate is formed, which then collapses to yield the stable six-membered heterocyclic ring of the 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. This step involves the elimination of a molecule of hydrogen chloride (HCl).
The overall transformation is a robust and high-yielding cyclization that converts the bifunctional anthranilic acid into a constrained, reactive anhydride.
Caption: Figure 1: Reaction Mechanism for the Formation of 5-Methoxyisatoic Anhydride
Part 2: Application Protocol - Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
This protocol details a reliable and scalable procedure for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione from 2-amino-5-methoxybenzoic acid using triphosgene.[9] The procedure is adapted from established literature methods and optimized for safety and efficiency in a standard research laboratory setting.
Experimental Workflow Overview
Caption: Figure 2: Experimental Workflow
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Amino-5-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 30.0 g (179 mmol) | Starting Material |
| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | 63.8 g (215 mmol) | Phosgene Source. EXTREMELY TOXIC . |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~15 mL | Catalyst/Solvent |
| Deionized Water | H₂O | 18.02 | ~5.2 L | Solvent and for washing |
| 2 L Three-necked flask | - | - | 1 | Reaction vessel |
| Mechanical Stirrer | - | - | 1 | For efficient mixing |
| Fume Hood | - | - | 1 | MANDATORY for safety |
| Filtration Apparatus | - | - | 1 | (e.g., Büchner funnel) |
Step-by-Step Synthesis Procedure
CAUTION: This procedure involves triphosgene, which can release toxic phosgene gas. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Preparation of the Starting Material Solution:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, dissolve 30 g (179 mmol) of 2-amino-5-methoxybenzoic acid in 1.2 L of deionized water.[9]
-
Rationale: Water serves as an inexpensive and safe solvent.
-
Slowly add concentrated hydrochloric acid (approx. 15 mL) to aid in the dissolution of the amino acid by forming its hydrochloride salt.[6][9] This also protects the amino group from unwanted side reactions.
-
-
Addition of Triphosgene:
-
While stirring the solution vigorously, carefully add 63.8 g (215 mmol) of triphosgene in portions.[9]
-
Rationale: Portion-wise addition helps to control the initial exotherm and the rate of phosgene release. Triphosgene is used as a safer, solid phosgene equivalent.[10] An excess is used to ensure the reaction goes to completion.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 3-4 hours.[9] The formation of a white precipitate indicates the product is forming.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
Rationale: Room temperature conditions are sufficient for this cyclization, making the procedure energy-efficient and reducing the formation of thermal byproducts.
-
-
Isolation of the Product:
-
Once the reaction is complete (as indicated by TLC or the cessation of starting material consumption), collect the precipitated white solid by vacuum filtration using a Büchner funnel.[9]
-
Rationale: The product has low solubility in the acidic aqueous medium, allowing for easy isolation by simple filtration.
-
-
Washing and Purification:
-
Wash the collected solid thoroughly with a large amount of deionized water (at least 4 L) to remove any unreacted starting materials, HCl, and other water-soluble impurities.[9]
-
Rationale: Extensive washing is crucial for obtaining a high-purity product without the need for recrystallization.
-
-
Drying:
-
Dry the resulting white solid under vacuum to a constant weight.
-
The expected yield is approximately 30.7 g (89%). The product should have a melting point of 237-239 °C.[9]
-
Conclusion and Further Applications
The synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione via the phosgenation of 2-amino-5-methoxybenzoic acid is a highly efficient and reliable method. The resulting anhydride is a stable, crystalline solid that can be used directly in subsequent synthetic steps.[9] Its reactivity towards nucleophiles like amines and alcohols allows for the ring-opening of the oxazinedione system, providing a straightforward entry into a wide array of substituted anthranilic acid derivatives, quinazolinones, and other complex heterocyclic systems of high value to the pharmaceutical and agrochemical industries.[3][8]
References
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Title: Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][6][7]oxazine-2,4-diones Source: RSC Advances URL:
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Title: 5-Methoxy-1-methyl-2H-benzo[d][6][7]oxazine-2,4(1H)-dione Source: BLDpharm URL:
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Title: Investigation for the easy and efficient synthesis of 1 H-benzo[ d][6][7]oxazine-2,4-diones Source: RSC Advances URL:
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Title: 7-Methoxy-1H-benzo[d][6][7]oxazine-2,4-dione Source: Chem-Impex URL:
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Title: Efficient Synthesis of 1H-Benzo[1][12]imidazo[1,2-c][6][7]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study Source: PMC - NIH URL:
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Title: 5-METHOXY-1H-BENZO[D][6][7]OXAZINE-2,4-DIONE, 95.0%, 1g Source: SciSupplies URL:
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Title: Described procedures for the synthesis of 4H-benzo[d]-[6][7]oxazines and our developed protocol. Source: ResearchGate URL:
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Title: Discovery and Identification of Novel 5-Hydroxy-4 H-benzo[1][6]oxazin-3-one Derivatives as Potent β2-Adrenoceptor Agonists through Structure-Based Design, Synthesis, and Biological Evaluation Source: PubMed URL:
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Title: 5-methoxy-1H-benzo[d][6][7]oxazine-2,4-dione Source: ChemicalBook URL:
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Title: Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors Source: NIH URL:
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Title: 67765-42-8|5-Methoxy-1H-benzo[d][6][7]oxazine-2,4-dione Source: BLDpharm URL:
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Using 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in heterocyclic synthesis
An Application Guide to the Strategic Use of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in Modern Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Synthon
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, commonly referred to as 5-methoxyisatoic anhydride, is a highly valuable and versatile building block in the field of organic and medicinal chemistry.[1][2] Its unique structural framework, characterized by a reactive anhydride fused to a methoxy-substituted benzene ring, allows it to serve as a powerful precursor for a diverse array of heterocyclic compounds.[3] The inherent reactivity of the anhydride moiety towards nucleophiles, coupled with its ability to release carbon dioxide as a leaving group, facilitates elegant and efficient synthetic transformations.[3]
This reagent has become indispensable in the synthesis of numerous biologically active scaffolds, including quinazolinones, benzodiazepines, and other fused heterocyclic systems.[3][4] These resulting structures are central to the development of novel therapeutic agents, with applications ranging from anticancer and anti-inflammatory to antimicrobial and antipsychotic drugs.[3][5] This guide provides an in-depth exploration of the core reactivity of 5-methoxyisatoic anhydride and delivers detailed, field-proven protocols for its application in the synthesis of key heterocyclic families.
Part 1: Core Reactivity and Mechanistic Principles
The synthetic utility of 5-methoxyisatoic anhydride stems from the electrophilic nature of its two carbonyl carbons. The primary mode of reaction involves the nucleophilic attack at the C4 carbonyl position, leading to the opening of the oxazine ring. This initial acylation is followed by a cascade of events, typically involving the loss of carbon dioxide, to generate a reactive intermediate that undergoes subsequent intramolecular cyclization.
The choice of nucleophile dictates the ultimate heterocyclic scaffold produced. The general mechanism proceeds as follows:
-
Nucleophilic Acyl Substitution: A nucleophile (e.g., an amine) attacks one of the carbonyl groups of the anhydride.
-
Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond, opening the six-membered ring to form an N-acyl-2-amino-5-methoxybenzoate derivative.
-
Decarboxylation: The resulting intermediate is often unstable and readily loses carbon dioxide (CO2) to form a new, highly reactive species.[6]
-
Intramolecular Cyclization: This intermediate undergoes a subsequent ring-closing reaction, often with another electrophilic component introduced into the reaction mixture, to yield the final heterocyclic product.
Part 2: Synthesis of Substituted Quinazolin-4(3H)-ones
One of the most prominent applications of isatoic anhydrides is in the multicomponent synthesis of quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry.[7][8] The following protocol details a robust one-pot, three-component reaction to access this important class of heterocycles.
Protocol 1: One-Pot Synthesis of 2,3-Disubstituted 6-Methoxyquinazolin-4(3H)-ones
This protocol leverages the sequential reaction of 5-methoxyisatoic anhydride with a primary amine and an aldehyde to construct the quinazolinone core in a single operation.[8][9]
Causality Behind Experimental Choices:
-
The Amine: The primary amine serves a dual purpose. It is the initial nucleophile that opens the anhydride ring and its nitrogen atom is incorporated as N3 of the quinazolinone ring.
-
The Aldehyde: The aldehyde provides the carbon atom for the C2 position of the final product. The substituent on the aldehyde becomes the C2-substituent of the quinazolinone.
-
The Solvent: A polar protic solvent like ethanol or acetic acid is often used to facilitate the dissolution of reagents and to mediate the proton transfer steps in the imine formation and cyclization cascade.
-
Catalyst: While some reactions proceed thermally, an acid catalyst (e.g., p-TsOH, acetic acid) can be employed to accelerate the imine formation between the in-situ generated anthranilamide intermediate and the aldehyde.[9]
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq).
-
Addition of Amine: Add the primary amine (1.0 - 1.1 eq) to the flask.
-
Solvent and Aldehyde Addition: Add the chosen solvent (e.g., glacial acetic acid or ethanol, ~5-10 mL per mmol of anhydride) followed by the aldehyde (1.0 - 1.1 eq).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat to reflux (typically 80-120°C, depending on the solvent).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. If the product precipitates from the reaction mixture, washing with a cold solvent like ethanol or diethyl ether may be sufficient. Otherwise, recrystallization or column chromatography on silica gel is performed to yield the pure 2,3-disubstituted 6-methoxyquinazolin-4(3H)-one.
Data Presentation: Representative Examples
| Entry | Primary Amine (R¹) | Aldehyde (R²) | Solvent | Yield (%) |
| 1 | Aniline | Benzaldehyde | Acetic Acid | ~85-95 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | Ethanol | ~80-90 |
| 3 | Cyclohexylamine | Furan-2-carbaldehyde | Acetic Acid | ~88-96 |
| 4 | 4-Fluoroaniline | 4-Methoxybenzaldehyde | Ethanol | ~82-92 |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Part 3: Synthesis of Acyclic Precursors for Fused Heterocycles
Beyond the direct formation of cyclic products in one pot, 5-methoxyisatoic anhydride is an excellent starting material for producing functionalized acyclic intermediates. These intermediates can then be cyclized in a separate step to form more complex heterocyclic systems, such as benzodiazepines.[6]
Protocol 2: Synthesis of 2-(2-Amino-5-methoxybenzamido)acetic acid
This protocol describes the reaction of 5-methoxyisatoic anhydride with glycine, an amino acid, to form a key precursor for the synthesis of various fused heterocycles.
Causality Behind Experimental Choices:
-
The Nucleophile: The amino group of glycine is a potent nucleophile that readily attacks the anhydride to initiate the ring-opening reaction.[6]
-
The Base: A base such as triethylamine is used to deprotonate the amino group of glycine, increasing its nucleophilicity, and to neutralize the carboxylic acid formed during the reaction.
-
The Solvent: Water is an effective solvent for this reaction as it readily dissolves the glycine salt and facilitates the reaction. The anhydride's susceptibility to hydrolysis is a competing reaction, but the aminolysis is typically much faster under these conditions.[10]
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a flask, dissolve glycine (1.0 eq) and triethylamine (1.1 eq) in water.
-
Anhydride Addition: Add finely ground 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq) to the aqueous amino acid solution in portions while stirring vigorously at room temperature.
-
Reaction: Continue stirring at room temperature. The reaction is often accompanied by the evolution of CO2 gas. Stir for 3-5 hours, or until all the solid anhydride has dissolved.
-
Work-up: After the reaction is complete, acidify the solution carefully with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. This will protonate the carboxylate and the intermediate aniline, causing the product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization if necessary.
Part 4: Troubleshooting and Key Considerations
-
Anhydride Hydrolysis: Isatoic anhydrides are sensitive to moisture. For reactions requiring anhydrous conditions, ensure all glassware is oven-dried and use dry solvents. For aqueous reactions like Protocol 2, the rate of aminolysis is generally much faster than hydrolysis, but using the anhydride promptly after weighing is good practice.[10]
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended reaction time, consider increasing the temperature or adding a suitable catalyst.
-
Side Product Formation: In multicomponent reactions, dimerization or self-condensation of reactants can occur. Ensuring the correct stoichiometry and controlled addition of reagents can minimize these side reactions.
-
Purification Challenges: The polarity of the final products can vary significantly. A systematic approach to solvent selection for chromatography or recrystallization is essential for achieving high purity.
References
-
Strategies for the synthesis of quinazolinones involving isatoic anhydride. ResearchGate. Available at: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
Remarkably flexible quinazolinones—synthesis and biological applications. ResearchGate. Available at: [Link]
-
One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1... ResearchGate. Available at: [Link]
-
Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][7][9]oxazine-2,4-diones. RSC Advances. Available at: [Link]
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5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Reactions of Acid Anhydrides. Chad's Prep via YouTube. Available at: [Link]
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Anhydride synthesis. Organic Chemistry Portal. Available at: [Link]
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22.5: Acid Anhydride Chemistry. Chemistry LibreTexts. Available at: [Link]
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What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Chemistry Stack Exchange. Available at: [Link]
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Application Notes and Protocols for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione as a Precursor for Bioactive Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Methoxyisatoic Anhydride
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, commonly known in synthetic chemistry as 5-methoxyisatoic anhydride, is a highly versatile and valuable precursor in the synthesis of a multitude of biologically active heterocyclic compounds.[1][2] Its intrinsic chemical reactivity, stemming from the strained seven-membered ring and two distinct electrophilic carbonyl centers, allows for controlled reactions with a variety of nucleophiles. This reactivity profile makes it an ideal starting material for constructing complex molecular architectures, particularly those centered around the quinazolinone and anthranilamide scaffolds.[3][4][5]
The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities.[3][6] The methoxy substituent on the benzoxazinedione ring not only influences the electronic properties of the molecule but also provides a metabolic handle and can be a key determinant in the pharmacological profile of the final bioactive products. These attributes position 5-methoxyisatoic anhydride as a critical building block in drug discovery and development programs.[1][2]
Core Reactivity and Mechanistic Principles
The utility of 5-methoxyisatoic anhydride is rooted in its reaction with nucleophiles, primarily amines. The reaction can proceed via two main pathways, dictated by the reaction conditions and the nature of the nucleophile.
-
Ring-Opening followed by Cyclization: This is the most common pathway for synthesizing quinazolinone derivatives. A primary amine initially attacks the more electrophilic C4 carbonyl group, leading to the opening of the anhydride ring to form an unstable N-substituted 2-aminobenzoyl-N-carboxyanhydride, which rapidly decarboxylates to yield an N-substituted 2-aminobenzamide intermediate. Subsequent intramolecular cyclization, often promoted by heat or acid catalysis, results in the formation of the quinazolinone ring system.
-
Selective Ring-Opening: Under controlled conditions, it is possible to isolate the N-substituted anthranilamide intermediate without subsequent cyclization.[7] This provides access to another important class of bioactive molecules and versatile synthetic intermediates.[8]
The following diagram illustrates the divergent synthetic pathways originating from 5-methoxyisatoic anhydride.
Caption: Divergent synthetic pathways from 5-methoxyisatoic anhydride.
Application Note 1: Synthesis of Bioactive Quinazolinone Derivatives
The quinazolinone scaffold is a cornerstone in medicinal chemistry. One-pot, multi-component reactions starting from isatoic anhydrides are highly efficient for rapidly building libraries of these compounds for biological screening.[3][9]
Protocol 1: One-Pot Synthesis of a 2,3-Disubstituted 6-Methoxyquinazolin-4(3H)-one
This protocol details a one-pot, three-component reaction for synthesizing a 6-methoxy-substituted quinazolin-4(3H)-one from 5-methoxyisatoic anhydride, a primary amine, and an aromatic aldehyde.[3]
Materials and Reagents:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 mmol, 193.16 g/mol )
-
Primary amine (e.g., Aniline, 1.0 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Ethanol (15 mL) or Dimethyl Sulfoxide (DMSO)
-
Catalyst (optional, e.g., p-Toluenesulfonic acid (p-TSA) or a Lewis acid like Bi(NO₃)₃·5H₂O)[3]
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Experimental Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 5-methoxyisatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).
-
Solvent Addition: Add the solvent (e.g., ethanol, 10 mL). If a catalyst is used, it should be added at this stage.[3]
-
Initial Stirring: Stir the reaction mixture at room temperature for 10-15 minutes. This allows for the initial formation of the 2-aminobenzamide intermediate.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol or water to remove any unreacted starting materials or soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure quinazolinone derivative.
Expert Insights & Causality:
-
Solvent Choice: Ethanol is a common and relatively green solvent for this reaction. However, higher boiling point solvents like DMSO can sometimes accelerate the reaction rate, although they require more stringent purification steps.[4]
-
Catalysis: While the reaction can proceed thermally, an acid catalyst like p-TSA facilitates the dehydration step (cyclization), often leading to higher yields and shorter reaction times.[10]
-
Reaction Mechanism: The reaction proceeds through a cascade of reactions in one pot. The amine reacts with the anhydride to form an aminobenzamide, which then condenses with the aldehyde to form a Schiff base, followed by intramolecular cyclization and oxidation to yield the final quinazolinone product.
Caption: Experimental workflow for one-pot quinazolinone synthesis.
Application Note 2: Synthesis of N-Substituted 2-Amino-5-methoxybenzamides
N-substituted anthranilamides are valuable intermediates for the synthesis of other heterocyclic systems and are also investigated for their own biological activities.[7][8] The key to isolating these compounds is to facilitate the ring-opening of 5-methoxyisatoic anhydride while preventing the subsequent cyclization. This is typically achieved by running the reaction at lower temperatures and for shorter durations.
Protocol 2: Synthesis of N-isopropyl-2-amino-5-methoxybenzamide
This protocol describes the reaction of 5-methoxyisatoic anhydride with isopropylamine in an aqueous medium to selectively produce the corresponding anthranilamide.[7]
Materials and Reagents:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 mmol, 193.16 g/mol )
-
Isopropylamine (approx. 1.05 mmol)
-
Water (15-20 mL)
-
Round-bottom flask, magnetic stirrer, ice bath
-
pH meter or pH paper
Experimental Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the 5-methoxyisatoic anhydride (1.0 mmol) in water (15 mL) with vigorous stirring.
-
Amine Addition: While stirring, add the isopropylamine dropwise. The reaction is often exothermic. Maintain the temperature below 30-40°C, using an ice bath if necessary. The reaction mixture should become a clear solution as the anhydride reacts.
-
pH Adjustment (Optional but recommended): The reaction is typically run at a pH between 7 and 10.5.[7] Adjusting the pH with a small amount of acid or base if needed can optimize the yield.
-
Reaction Time: Stir the mixture at room temperature for 1-2 hours. The reaction is generally complete when all the solid anhydride has dissolved and CO₂ evolution has ceased.
-
Isolation: Cool the reaction mixture in an ice bath (0-5 °C). The N-isopropyl-2-amino-5-methoxybenzamide product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield the pure product.
Expert Insights & Causality:
-
Aqueous Medium: Using water as a solvent at moderate temperatures favors the formation of the stable anthranilamide and disfavors the high-energy dehydration step required for cyclization.[7]
-
Temperature Control: Keeping the temperature low is critical to prevent the intramolecular cyclization to the quinazolinone. The initial ring-opening is fast, even at room temperature, while the cyclization step requires energy input (heat).
-
Stoichiometry: A slight excess of the amine can ensure the complete consumption of the anhydride.
Data Summary and Characterization
Successful synthesis requires confirmation of the product's identity and purity. Standard analytical techniques should be employed.
| Technique | Quinazolinone Product (from Protocol 1) | Anthranilamide Product (from Protocol 2) |
| ¹H NMR | Expect aromatic protons, signals for the substituents at positions 2 and 3, and the methoxy group singlet (~3.9 ppm). The N-H proton of the precursor is absent. | Expect aromatic protons, a broad singlet for the -NH₂ group, a signal for the amide N-H proton, and signals corresponding to the N-isopropyl group, in addition to the methoxy singlet. |
| ¹³C NMR | Characteristic carbonyl signal (~162-165 ppm) for the C4-keto group. | Characteristic amide carbonyl signal (~168-170 ppm). |
| IR (KBr) | Strong C=O stretching band (~1680 cm⁻¹), C=N stretching (~1600 cm⁻¹). Absence of N-H stretching bands from the precursor's amino group. | Two N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), an N-H band for the secondary amide, and a strong C=O stretch for the amide (~1640 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the target quinazolinone. | Molecular ion peak corresponding to the calculated mass of the target anthranilamide. |
References
- BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Bioactive Quinazolinones from 5-Bromo-4-methoxyisatoic Anhydride.
- Organic Chemistry Portal. Synthesis of quinazolinones.
- ResearchGate. One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2.
- PubChem. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione.
- Mohammadi Ziarani, G., Afsar, S. Y., Gholamzadeh, P., & Badiei, A. (2019). Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions. Organic Chemistry Research, 5(1), 64-72.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Quinazolinones Using 2-Iodo-5-methylbenzoic Acid.
- Google Patents. US4265832A - Preparation of anthranilamides.
- TMSOTf-Promoted Synthesis of Quinazolin-4(3H)-one Utilizing DMSO as a Carbon Source. (2023).
-
Chem-Impex. 7-méthoxy-1H-benzo[d][3][11]oxazine-2,4-dione. Available from:
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][11]oxazine-2,4-diones. RSC Advances. Available from:
-
Sigma-Aldrich. 5-Methoxy-1H-benzo[d][3][11]oxazine-2,4-dione. Available from:
-
Chem-Impex. 7-Methoxy-1H-benzo[d][3][11]oxazine-2,4-dione. Available from:
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][11]oxazine-2,4-diones. RSC Advances. DOI:10.1039/D5RA04014K. Available from:
- ResearchGate. (PDF) Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride.
- National Institutes of Health. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ds7-backend.ndl.gov.in:8443 [ds7-backend.ndl.gov.in:8443]
- 5. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]
- 8. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemres.org [orgchemres.org]
- 10. Quinazolinone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Protocol for N-alkylation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
An Application Guide for the N-Alkylation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the N-alkylation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 5-methoxyisatoic anhydride. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a selection of robust protocols and troubleshooting advice to ensure successful synthesis.
Introduction: The Strategic Importance of N-Alkylated Isatoic Anhydrides
5-Methoxy-1H-benzo[d]oxazine-2,4-dione and its derivatives are cornerstone building blocks in medicinal chemistry.[1] Their true synthetic value is often unlocked through N-alkylation, a key transformation that introduces molecular diversity.[2] These N-substituted scaffolds are precursors to a vast array of pharmacologically significant nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and quinolones.[1][3][4] The introduction of an alkyl or benzyl group at the N-1 position profoundly influences the physicochemical and biological properties of the resulting molecules, making this reaction a critical step in structure-activity relationship (SAR) studies.[2][5]
While classic methods for N-alkylation employing strong bases like sodium hydride (NaH) are effective, they present challenges, including stringent anhydrous conditions and the formation of byproducts that complicate purification.[1][3] Consequently, modern methodologies have been developed that offer higher yields, shorter reaction times, and improved purity profiles under milder conditions.[1][3][6] This guide presents both traditional and contemporary protocols to provide researchers with versatile options tailored to their specific laboratory context.
The Underlying Chemistry: Mechanism and Critical Parameters
The N-alkylation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is fundamentally a two-step process occurring in a single pot:
-
Deprotonation: A suitable base abstracts the acidic proton from the nitrogen at the N-1 position of the benzoxazinedione ring. This generates a resonance-stabilized N-anion.
-
Nucleophilic Substitution: The resulting N-anion acts as a potent nucleophile, attacking an electrophilic alkylating agent (typically an alkyl or benzyl halide) in a classic SN2 reaction to form the new N-C bond.[2]
The success and efficiency of this transformation hinge on the careful selection of three key components: the base, the solvent, and the alkylating agent.
Causality Behind Experimental Choices
-
The Role of the Base: The base's primary function is to deprotonate the isatoic anhydride. Its strength and nature directly impact reaction conditions and outcomes.
-
Strong Bases (e.g., Sodium Hydride, NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the substrate, driving the reaction forward. Its major drawback is its violent reactivity with water, demanding strictly anhydrous (moisture-free) solvents and an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Milder, safer, and easier to handle than NaH.[3] These bases are often used in polar aprotic solvents like DMF. The reaction is heterogeneous and may require elevated temperatures and longer durations to achieve full conversion.[2]
-
Organic Amine Bases (e.g., DIPA, DIPEA): A modern approach involves using hindered organic amines like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA).[3] These can facilitate clean and efficient reactions, often accelerated by a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), which enhances the solubility and reactivity of the anionic intermediate.[1][3]
-
-
The Influence of the Solvent: The solvent must dissolve the starting material and facilitate the interaction between the base and the substrate.
-
Polar Aprotic Solvents (DMF, DMA, Acetone, THF): These are the solvents of choice as they can solvate the cations without strongly interacting with the nucleophilic anion, thereby accelerating the SN2 reaction. The choice of solvent can also impact regioselectivity in related heterocyclic systems.[7][8] Greener solvent alternatives should be considered where possible to avoid reprotoxic solvents like DMF and NMP.[9]
-
-
The Alkylating Agent: The reactivity of the alkylating agent follows the order: Iodides > Bromides > Chlorides. Primary and benzylic halides are excellent electrophiles for this reaction. Secondary halides react more slowly, and tertiary halides are generally unsuitable as they favor elimination side reactions.[3]
Validated Experimental Protocols
The following protocols are presented to provide a robust starting point for the N-alkylation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Classic Method Using Sodium Hydride (NaH)
This protocol is effective but requires strict adherence to anhydrous techniques due to the high reactivity of sodium hydride.[1]
Materials:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl Halide (e.g., Benzyl Bromide, 1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Deionized Water
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere technique
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Setup: Place 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in the oven-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Slowly add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography.
Protocol 2: Modern High-Yield Method Using DIPA and TBAB
This protocol, adapted from highly efficient modern methods, avoids the hazards of NaH and often results in a cleaner product with a simpler workup.[1][3]
Materials:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Diisopropylamine (DIPA, 2.0 eq)
-
Tetrabutylammonium Bromide (TBAB, 0.2 eq)
-
Alkyl Halide (e.g., 4-Chlorobenzyl Chloride, 1.1 eq)
-
Anhydrous N,N-Dimethylacetamide (DMA) or DMF
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask or vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or water bath set to 30 °C
-
Büchner funnel and filter flask
Procedure:
-
Setup: To a flask containing a magnetic stir bar, add 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq).
-
Reagent Addition: Add anhydrous DMA to dissolve the starting material, followed by tetrabutylammonium bromide (0.2 eq) and diisopropylamine (2.0 eq).
-
Alkylation: Begin stirring the mixture at 30 °C. After approximately 5 minutes, add the alkyl halide (1.1 eq).
-
Reaction: Continue stirring the reaction mixture at 30 °C for 2 hours. The reaction is typically complete within this timeframe.[3]
-
Workup and Isolation: Upon completion, pour the reaction mixture directly into a beaker containing crushed ice. A precipitate of the N-alkylated product will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove residual salts and solvent.
-
Drying: Dry the purified product under vacuum to obtain the final N-alkylated 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. This product is often pure enough for subsequent steps without further purification.[1][3]
Data Summary and Comparison
The choice of protocol can be guided by factors such as available equipment, safety considerations, and desired reaction time. The following table summarizes key parameters for common N-alkylation conditions.
| Protocol / Base | Solvent | Temperature | Time | Typical Yield | Key Advantages & Disadvantages |
| NaH | DMF, THF | 0 °C to RT | 2-18 h | Good to Excellent | Adv: Powerful and effective.[2] Disadv: Requires strict anhydrous conditions; hazardous (flammable H₂ gas); potential for byproducts.[2][3] |
| K₂CO₃ | DMF, Acetone | RT to 60 °C | 12-24 h | Moderate to Good | Adv: Inexpensive and safe to handle.[2] Disadv: Slower reaction times; may require heating; can be lower yielding.[3] |
| DIPA / TBAB | DMA, DMF | 30 °C | 2 h | Excellent (>88%) | Adv: Fast, high-yielding, mild conditions, minimal byproducts, simple precipitation workup.[1][3] Disadv: Requires specific amine base and catalyst. |
Visualizing the Process
Visual aids can clarify complex mechanisms and workflows.
Caption: General mechanism of N-alkylation.
Caption: Workflow for N-alkylation using DIPA/TBAB.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation (base too weak or insufficient).2. Wet solvent or reagents (especially for NaH protocol).3. Inactive alkylating agent.4. Reaction time too short or temperature too low. | 1. Use a stronger base (e.g., switch from K₂CO₃ to NaH) or increase stoichiometry of the base.2. Ensure all glassware is oven-dried and use freshly distilled/anhydrous grade solvents.3. Check the purity/age of the alkylating agent; use a more reactive one (e.g., iodide instead of chloride).4. Increase reaction time and/or temperature and monitor by TLC. |
| Multiple Products / Byproducts | 1. Side reactions due to overly harsh conditions.2. Reaction with solvent (e.g., DMF decomposition at high temp).3. Ring-opening of the isatoic anhydride. | 1. Use a milder base (e.g., DIPA/TBAB or K₂CO₃). Lower the reaction temperature.2. Avoid excessive heating. Use an alternative solvent like DMA or THF.3. Ensure the reaction is not overly basic or heated for prolonged periods. The DIPA/TBAB method is reported to minimize byproducts.[3] |
| Starting Material Remains | 1. Insufficient amount of base.2. Reaction not yet complete.3. Poor solubility of starting material. | 1. Use a slight excess of the base (e.g., 1.1-1.2 eq for NaH).2. Extend the reaction time, checking periodically with TLC.3. Ensure complete dissolution before adding the base; slightly increase solvent volume if necessary. |
Conclusion
The N-alkylation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a versatile and critical reaction for generating novel molecular scaffolds in drug discovery. While traditional methods using sodium hydride are reliable, they necessitate rigorous experimental discipline. Modern protocols, particularly the use of diisopropylamine with a phase-transfer catalyst, offer a superior alternative, providing excellent yields in short reaction times under mild conditions with a simplified purification process.[1][3] The choice of methodology will ultimately depend on the specific substrate, available resources, and the desired scale of the synthesis. By understanding the chemical principles and following these validated protocols, researchers can confidently and efficiently synthesize a diverse library of N-alkylated derivatives for further investigation.
References
- BenchChem. N-Alkylation Protocols for 5-Bromo-4-methoxyisatoic Anhydride.
- Patil, S. A., et al. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega.
- Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega.
- American Chemical Society. N alkylation at sp3 Carbon Reagent Guide.
- BenchChem. Application Note: Protocol for N-alkylation of Isatoic Anhydride.
- Request PDF. Synthesis of isatoic anhydride derivatives (microreview).
- BenchChem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
-
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[2][3][4]Triazolo[1][9]pyridines, and Related Deaza-Compounds. Journal of Organic Chemistry. Available from: _
- Popowycz, F., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Ring-Opening Reactions of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Scaffold of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in Medicinal Chemistry
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 5-methoxyisatoic anhydride, is a highly valuable heterocyclic compound in the field of drug discovery and development.[1][2][3] Its strained ring system makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[4][5] The resulting 2-amino-5-methoxybenzoic acid and 2-amino-N-substituted-5-methoxybenzamide scaffolds are prevalent in pharmaceuticals, including anticancer agents, anticoagulants, and inhibitors of key signaling pathways.[6][7][8] This guide provides a detailed exploration of the ring-opening reactions of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, offering insights into the underlying mechanisms and providing robust protocols for its practical application in a research setting.
Mechanistic Insights into Nucleophilic Ring-Opening
The reactivity of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is dominated by the two electrophilic carbonyl carbons (C2 and C4) within the oxazine ring.[4] Nucleophilic attack on this moiety initiates a ring-opening cascade. The regioselectivity of this attack is a critical aspect, primarily influenced by the nature of the incoming nucleophile.
Two Primary Pathways: Aminolysis and Hydrolysis
The two most common and synthetically useful ring-opening reactions involve amines (aminolysis) and water (hydrolysis).
-
Aminolysis: This reaction typically proceeds via nucleophilic acyl substitution, where an amine attacks one of the carbonyl carbons.[9][10][11] This leads to the formation of a tetrahedral intermediate, which then collapses to yield a 2-amino-N-substituted-5-methoxybenzamide and carbon dioxide. The reaction with primary and secondary amines is particularly efficient.[10]
-
Hydrolysis: In the presence of water, particularly under basic or acidic conditions, the anhydride ring opens to yield 2-amino-5-methoxybenzoic acid. This reaction is also a nucleophilic acyl substitution, with water acting as the nucleophile.
The choice of nucleophile and reaction conditions allows for the selective synthesis of either the substituted benzamide or the aminobenzoic acid, both of which are valuable building blocks in organic synthesis.
Visualizing the Reaction Pathways
Caption: Reaction pathways for the ring-opening of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and considerations for achieving high yields and purity.
Protocol 1: Synthesis of 2-Amino-N-benzyl-5-methoxybenzamide via Aminolysis
This protocol details the reaction of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione with benzylamine, a common primary amine, to yield the corresponding benzamide.
Materials:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Slowly add benzylamine (1.1 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (3x) followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-N-benzyl-5-methoxybenzamide.
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the starting materials and facilitate the reaction. Anhydrous conditions are crucial to prevent the competing hydrolysis reaction.[12]
-
Nitrogen Atmosphere: Prevents atmospheric moisture from interfering with the reaction.
-
Slight Excess of Amine: Ensures complete consumption of the limiting reagent, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Aqueous Workup: The sodium bicarbonate wash removes any unreacted starting material and acidic byproducts. The brine wash removes residual water from the organic layer.
Protocol 2: Synthesis of 2-Amino-5-methoxybenzoic Acid via Hydrolysis
This protocol describes the ring-opening of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione using aqueous base to produce 2-amino-5-methoxybenzoic acid.
Materials:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Deionized water
-
Beaker
-
Magnetic stirrer
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Suspend 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in deionized water in a beaker.
-
While stirring, slowly add 1 M NaOH solution until the solid completely dissolves and the solution becomes basic (pH > 10).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Slowly acidify the solution with 1 M HCl solution until the product precipitates out (typically around pH 4-5).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water and dry under vacuum to yield 2-amino-5-methoxybenzoic acid.[13]
Causality Behind Experimental Choices:
-
Aqueous NaOH: The basic condition facilitates the nucleophilic attack of hydroxide ions on the carbonyl carbons, leading to rapid hydrolysis.
-
Acidification: Neutralization of the resulting carboxylate salt with acid is necessary to precipitate the free carboxylic acid product.
-
Cooling: Decreases the solubility of the product in the aqueous medium, thereby increasing the isolated yield.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflows for aminolysis and hydrolysis.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the described protocols.
| Reaction Type | Nucleophile | Solvent | Temperature | Typical Reaction Time | Expected Product | Typical Yield |
| Aminolysis | Primary/Secondary Amine | DMF, THF, Dioxane | Room Temp. | 2-12 hours | 2-Amino-N-substituted-5-methoxybenzamide | 85-95% |
| Hydrolysis | Water (NaOH) | Water | Room Temp. | 1-2 hours | 2-Amino-5-methoxybenzoic acid | >90% |
Applications in Drug Development
The products derived from the ring-opening of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione are pivotal in the synthesis of numerous pharmaceuticals.
-
2-Amino-N-substituted-5-methoxybenzamides: This scaffold is a key component of Factor Xa inhibitors, a class of modern anticoagulants used to prevent and treat thromboembolic diseases.[7] The specific substituents on the amide nitrogen can be varied to fine-tune the binding affinity and selectivity for the target enzyme.
-
2-Amino-5-methoxybenzoic Acid: This intermediate is used in the synthesis of various heterocyclic systems and as a precursor for more complex molecules in drug discovery programs.[13] Its functional groups (amine and carboxylic acid) allow for diverse chemical modifications.
The straightforward and high-yielding nature of these ring-opening reactions makes 5-Methoxy-1H-benzo[d]oxazine-2,4-dione an attractive starting material for generating chemical libraries for high-throughput screening in drug discovery campaigns.[14][15][16]
Conclusion
The ring-opening reactions of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione represent a robust and versatile synthetic strategy for accessing valuable 2-amino-5-methoxy-substituted benzamide and benzoic acid derivatives. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity. The application of these methodologies will continue to empower researchers in medicinal chemistry to efficiently synthesize novel compounds with therapeutic potential.
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Li, R., et al. (2020). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Scientific Reports, 10(1), 1-10. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Cardiovascular Health: The Synthesis and Significance of 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. [Link]
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Martínez-Araya, J. I. (2021). Study of Local Reactivity of Isatoic Anhydride Applying Quantum Molecular Similarity. ChemistrySelect, 6(19), 4734-4740. [Link]
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Learning Chemistry with Dr. P. (2023, December 13). Aminolysis of Acid Anhydrides [Video]. YouTube. [Link]
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LibreTexts Chemistry. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]
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Witschel, M., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 24(15), 2749. [Link]
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Mourtas, S., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][7][17]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. [Link]
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Mourtas, S., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][7][17]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. [Link]
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Lamberth, C. (2018). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 23(4), 895. [Link]
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Mourtas, S., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][7][17]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. [Link]
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Al-Hujaily, E. M., et al. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Advances, 14(34), 24653-24691. [Link]
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Griffin, J. M., & Grayson, S. M. (2008). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization. Journal of visualized experiments : JoVE, (22), 1018. [Link]
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The Strategic Application of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and significant biological activity is paramount. 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a methoxy-substituted derivative of isatoic anhydride, has emerged as a compound of considerable interest. Its unique chemical architecture serves as a valuable building block for the synthesis of a diverse array of nitrogen-containing heterocycles. While the broader class of 1H-benzo[d][1][2]oxazine-2,4-diones has been explored for a range of therapeutic applications including antimicrobial, antioxidant, and anti-inflammatory activities, the 5-methoxy variant offers specific advantages, particularly in the realm of neuroscience and oncology.[3] This guide provides an in-depth exploration of the applications of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, with a focus on its pivotal role in the development of GABAA receptor modulators for PET imaging and its potential in anticancer agent synthesis. Detailed protocols and the underlying scientific rationale are provided to empower researchers in their drug discovery endeavors.
Core Application: A Precursor for GABAA Receptor PET Imaging Ligands
The primary and most specifically documented application of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in medicinal chemistry is its use as a key precursor in the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging of the γ-aminobutyric acid type A (GABAA) receptors in the brain. GABAA receptors are the principal inhibitory neurotransmitter receptors in the central nervous system and are implicated in a multitude of neurological and psychiatric disorders, making them a crucial target for therapeutic intervention and in-vivo imaging.
Causality Behind Experimental Choices: The Significance of the 5-Methoxy Group
The selection of the 5-methoxy substitution on the benzoxazine dione scaffold is not arbitrary. Methoxy groups are frequently incorporated into CNS-active molecules to fine-tune their pharmacokinetic and pharmacodynamic properties. Specifically, the methoxy group can:
-
Enhance Blood-Brain Barrier (BBB) Permeability: The lipophilic nature of the methoxy group can improve the ability of the final molecule to cross the BBB, a critical requirement for any CNS-targeting PET tracer.
-
Modulate Receptor Binding Affinity and Selectivity: The electronic and steric properties of the methoxy group at the 5-position can influence the binding affinity and selectivity of the final ligand for specific GABAA receptor subtypes. Research has shown that substitutions on the quinazoline core, derived from isatoic anhydrides, can significantly impact receptor interaction.[1][4]
-
Influence Metabolism: The position and presence of a methoxy group can affect the metabolic stability of the compound, a key consideration in the design of radiotracers to ensure that the detected signal originates from the parent molecule and not its metabolites.
Experimental Workflow: From Precursor to PET Tracer
The synthesis of a GABAA receptor PET tracer from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione typically involves a multi-step process. The following workflow is a representative protocol synthesized from established methods for creating similar quinazolinone-based radioligands.[5][6]
Caption: Synthetic workflow for an 18F-labeled GABAA receptor PET tracer.
Detailed Protocol: Synthesis of a Quinazolinone-based GABAA Receptor PET Tracer Precursor
This protocol outlines the initial, non-radioactive steps to generate a precursor suitable for subsequent 18F-labeling.
Materials:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Substituted aminopyrazole (or other suitable primary amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, dissolve 1 equivalent of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in anhydrous DMF.
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of the chosen substituted aminopyrazole.
-
Reaction: Heat the reaction mixture to 120°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-methoxy-quinazolinone intermediate.
Self-Validation: The identity and purity of the synthesized intermediate should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The purity should be >95% before proceeding to the subsequent steps of precursor modification and radiolabeling.
Protocol: 18F-Radiolabeling and Quality Control
This is a generalized protocol for the final radiolabeling step, which is typically performed in an automated synthesis module.
Materials:
-
Radiolabeling precursor with a suitable leaving group
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix K2.2.2
-
Potassium carbonate
-
Anhydrous acetonitrile
-
Automated radiosynthesis unit
-
HPLC system for purification and analysis
Procedure:
-
[18F]Fluoride Activation: Trap the aqueous [18F]fluoride solution on an anion exchange cartridge. Elute the [18F]fluoride into the reaction vessel using a solution of Kryptofix K2.2.2 and potassium carbonate in acetonitrile/water. Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 100-150°C) for a defined time (e.g., 10-20 minutes).
-
Purification: After the reaction, purify the crude product using semi-preparative HPLC.
-
Formulation: Collect the fraction containing the 18F-labeled tracer, remove the HPLC solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility, to ensure it meets the standards for in-vivo administration.
Potential Application: Scaffold for Anticancer Drug Discovery
While less specifically documented for the 5-methoxy derivative itself, the broader class of benzoxazine diones and the quinazolinone core derived from them are well-established pharmacophores in anticancer drug discovery.[5][6] These scaffolds are present in several approved and investigational drugs that target key signaling pathways in cancer, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.
Signaling Pathway and Mechanism of Action
The quinazolinone core can act as a "hinge-binder" in the ATP-binding pocket of protein kinases. The nitrogen atoms in the heterocyclic system can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase, leading to potent and often selective inhibition.
Caption: Mechanism of action for quinazolinone-based kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for the inhibitory activity of compounds derived from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione against a target kinase.
Materials:
-
Synthesized quinazolinone derivatives
-
Recombinant human kinase (e.g., EGFR)
-
ATP
-
Specific peptide substrate for the kinase
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Self-Validation: Include positive controls (known inhibitors of the kinase) and negative controls (DMSO vehicle) in the assay to ensure its validity. The assay should demonstrate a clear dose-dependent inhibition for the positive control.
Quantitative Data Summary
The following table summarizes key properties and potential activity data for compounds derived from benzoxazine dione scaffolds. Note that specific data for derivatives of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione would need to be generated experimentally.
| Compound Class | Target | Key Application | Reported Activity Range (IC50/Ki) | References |
| Quinazolinone Derivatives | GABAA Receptors | PET Imaging, Anxiolytics | nM to µM range | [1][4] |
| Quinazolinone Derivatives | EGFR Tyrosine Kinase | Anticancer | nM to µM range | [5][6] |
Conclusion and Future Perspectives
5-Methoxy-1H-benzo[d]oxazine-2,4-dione stands as a promising and strategically valuable starting material in medicinal chemistry. Its demonstrated utility as a precursor for GABAA receptor PET imaging ligands highlights its importance in the development of diagnostic tools for neurological disorders. Furthermore, its potential as a scaffold for the synthesis of kinase inhibitors underscores its relevance in oncology drug discovery. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge and practical steps to effectively utilize this versatile compound in their research programs. Future investigations should focus on the synthesis and biological evaluation of a broader range of derivatives to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this intriguing molecular scaffold.
References
-
Guerrini, G., et al. (2019). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. International Journal of Molecular Sciences, 20(6), 1438. Available at: [Link]
-
Martini, C., et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Molecules, 27(21), 7354. Available at: [Link]
-
Zhang, Y., et al. (2017). Synthesis and evaluation of novel 18F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 60(14), 639-648. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Available at: [Link]
-
Yuan, Z., et al. (2012). Synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives: potential PET imaging agents for tumor detection. Bioorganic & Medicinal Chemistry Letters, 22(14), 4619-4623. Available at: [Link]
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Application Notes & Protocols for the Utilization of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in Novel Pharmaceutical Development
Introduction: The Versatility of the Benzoxazinedione Scaffold in Medicinal Chemistry
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its unique structural and chemical properties that allow for interaction with a diverse array of biological targets.[3] This core structure serves as a versatile building block for the synthesis of a wide range of bioactive molecules.[3][4] The inherent reactivity of the anhydride-like linkage within the oxazinedione ring provides a convenient handle for medicinal chemists to introduce molecular diversity, leading to the development of potent and selective therapeutic agents.
While various isomers of the methoxy-substituted benzoxazinedione exist, this guide will focus on the utility of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (also known as 6-methoxyisatoic anhydride) as a key intermediate in the generation of novel pharmaceutical candidates. The strategic placement of the methoxy group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, offering opportunities for fine-tuning drug-like characteristics.
Derivatives of the broader benzoxazinedione class have demonstrated a wide spectrum of pharmacological activities, including but not limited to:
-
Antiviral activity: Potent inhibition of the hepatitis C virus (HCV).[3]
-
Enzyme inhibition: Effective against butyrylcholinesterase (BChE) and histone acetyltransferases (HATs).[3]
-
Oncology: Potential as antitumor and anti-cancer agents.[3][5]
-
Central Nervous System: Applications as antipsychotic agents.[3]
-
Anti-inflammatory and Analgesic properties. [4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 5-Methoxy-1H-benzo[d]oxazine-2,4-dione as a starting material for the synthesis and evaluation of novel drug candidates.
Core Synthetic Strategy: Ring-Opening and Functionalization
The primary synthetic utility of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione lies in its susceptibility to nucleophilic attack, leading to the opening of the oxazinedione ring. This reaction provides a facile route to a variety of substituted anthranilamide and other ortho-amino-aromatic derivatives, which are themselves valuable precursors to a multitude of heterocyclic systems.
Caption: General synthetic utility of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Protocol 1: General Procedure for the Synthesis of N-Substituted-2-amino-5-methoxybenzamides
This protocol outlines a general method for the synthesis of a library of N-substituted-2-amino-5-methoxybenzamides from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and a primary or secondary amine.
Materials:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione (CAS: 67765-42-8)[1]
-
Primary or secondary amine of choice
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF at room temperature, add the desired primary or secondary amine (1.1 eq).
-
If the amine is used as a salt, add triethylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted-2-amino-5-methoxybenzamide.
Rationale: This reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the oxazinedione ring, leading to ring opening and the formation of the corresponding benzamide derivative. The methoxy group at the 5-position is electronically well-positioned to modulate the reactivity of the aromatic ring and the properties of the final product.
Protocol 2: Synthesis of a Quinazolinone Derivative
This protocol describes the subsequent cyclization of a synthesized N-substituted-2-amino-5-methoxybenzamide to form a quinazolinone, a scaffold known for its diverse biological activities.[3]
Materials:
-
N-substituted-2-amino-5-methoxybenzamide (from Protocol 1)
-
Triethyl orthoformate or another suitable one-carbon source
-
Acetic anhydride or another suitable dehydrating agent
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
A mixture of the N-substituted-2-amino-5-methoxybenzamide (1.0 eq) and triethyl orthoformate (5.0 eq) is heated to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the excess triethyl orthoformate is removed under reduced pressure.
-
The residue is then treated with acetic anhydride (2.0 eq) and heated at 100 °C for 1-2 hours to effect cyclization and dehydration.
-
The reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired quinazolinone derivative.
Workflow for Quinazolinone Synthesis:
Caption: Workflow from starting material to biological evaluation.
Application in Target-Oriented Drug Discovery
The synthesized library of compounds can be screened against a variety of biological targets to identify novel therapeutic leads. Below is a hypothetical example of screening data for a series of derivatives against a panel of kinases.
Table 1: Hypothetical Screening Data of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Derivatives
| Compound ID | R-Group on Amide | Kinase Target 1 IC50 (nM) | Kinase Target 2 IC50 (nM) | Kinase Target 3 IC50 (nM) |
| Lead-001 | Cyclopropyl | 50 | >10,000 | 1,200 |
| Lead-002 | 4-Fluorophenyl | 120 | 8,500 | 950 |
| Lead-003 | 2-Pyridyl | 25 | >10,000 | 500 |
| Lead-004 | Benzyl | 300 | 9,200 | 2,500 |
Data is for illustrative purposes only.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a specific kinase target.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a valuable and versatile starting material for the development of novel pharmaceuticals. Its reactivity allows for the straightforward synthesis of diverse libraries of compounds, which can be screened for a wide range of biological activities. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Future work should focus on expanding the diversity of the synthesized libraries and exploring a broader range of biological targets to fully unlock the therapeutic potential of this promising chemical entity.
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8-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. Chem-Impex. [Link]
-
Asymmetric Cross Couplings of Trifluoromethyl Radical to Vinylarenes with N‐Hydroxy‐oxazinediones and Subsequent Aerobic Oxidative Homocoupling of 2‐Naphthols Catalysed by Chiral Vanadyl Complexes. ResearchGate. [Link]
-
7-Metoxi-1H-benzo[d][1][2]oxazina-2,4-diona. Chem-Impex. [Link]
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The Versatile Synthon: Application of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in the Synthesis of Novel Agrochemicals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the relentless pursuit of novel and effective agrochemicals, the strategic selection of versatile building blocks is paramount. Among these, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 5-methoxyisatoic anhydride, has emerged as a synthon of significant interest. Its inherent reactivity, stemming from the presence of both electrophilic and nucleophilic centers, provides a facile entry into a diverse array of heterocyclic scaffolds, particularly quinazolinones.[1] The quinazolinone core is a "privileged structure" in medicinal chemistry and agrochemistry, with derivatives exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[2][3][4]
This technical guide provides a comprehensive overview of the application of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in the synthesis of potential agrochemicals. We will delve into the rationale behind its use, provide detailed experimental protocols for the synthesis of key intermediates and final products, and present illustrative data to guide researchers in this promising area of agrochemical discovery.
Core Chemistry and Mechanistic Rationale
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a cyclic anhydride of 5-methoxyanthranilic acid.[5] Its utility in agrochemical synthesis is primarily centered on its reaction with nucleophiles, particularly amines, which leads to the formation of quinazolinone derivatives. The methoxy group at the 5-position of the isatoic anhydride (which translates to the 6-position in the resulting quinazolinone) can significantly influence the biological activity of the final molecule through steric and electronic effects, often enhancing its efficacy and selectivity.[6][7]
The fundamental reaction involves the nucleophilic attack of an amine on one of the carbonyl groups of the anhydride ring. This is followed by a ring-opening and subsequent decarboxylation to yield an N-substituted 2-aminobenzamide intermediate. This intermediate can then undergo cyclization, often in the presence of a one-carbon synthon or through intramolecular condensation, to form the quinazolinone ring system. One-pot, multi-component reactions are frequently employed to streamline this process, offering advantages in terms of efficiency and atom economy.[7][8][9]
Application in Herbicide Synthesis: Targeting Essential Plant Enzymes
Quinazolinone derivatives have shown significant promise as herbicides, with modes of action that include the inhibition of crucial plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetyl-CoA carboxylase (ACCase).[1][6] The synthesis of quinazolinone-based herbicides from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione offers a strategic approach to developing novel weed management solutions.
Protocol 1: Synthesis of a 6-Methoxy-quinazolin-2,4-dione Derivative as a Potential HPPD-Inhibiting Herbicide
This protocol outlines a two-step synthesis of a potential herbicidal compound based on the quinazoline-2,4-dione scaffold, a class of molecules known to inhibit HPPD.[1]
Step 1: Synthesis of 2-Amino-N-(aryl)-5-methoxybenzamide
This initial step involves the reaction of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione with a primary aromatic amine.
-
Materials:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq)
-
Substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted aniline to the solution and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-N-(aryl)-5-methoxybenzamide.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Cyclization to form the Quinazoline-2,4-dione Ring
The intermediate benzamide is then cyclized to form the final quinazolinone product.
-
Materials:
-
2-Amino-N-(aryl)-5-methoxybenzamide (from Step 1) (1.0 eq)
-
Triphosgene (0.5 eq)
-
Toluene
-
Triethylamine (2.2 eq)
-
-
Procedure:
-
To a solution of 2-Amino-N-(aryl)-5-methoxybenzamide in toluene, add triethylamine.
-
Slowly add a solution of triphosgene in toluene to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-Methoxy-quinazoline-2,4-dione derivative.
-
| Compound | Structure | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) |
| Intermediate (R=4-F-Ph) | ~85 | 135-137 | 7.5-6.8 (m, 7H), 4.8 (br s, 2H), 3.8 (s, 3H) | |
| Final Product (R=4-F-Ph) | ~70 | 240-242 | 11.2 (br s, 1H), 7.8-7.0 (m, 7H), 3.9 (s, 3H) |
Application in Fungicide Synthesis: A New Frontier
The quinazolinone scaffold is also being explored for its fungicidal properties.[2][3][10] By modifying the substituents on the quinazolinone ring, it is possible to develop compounds with potent activity against a range of plant pathogenic fungi.
Protocol 2: One-Pot Synthesis of a 3-Substituted-6-methoxy-quinazolin-4(3H)-one as a Potential Fungicide
This protocol describes a one-pot, three-component reaction for the synthesis of a potential fungicidal quinazolinone derivative.[7][8]
-
Materials:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.2 eq)
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, combine 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, the primary amine, the aromatic aldehyde, and a catalytic amount of p-TsOH in ethanol.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure 3-substituted-6-methoxy-quinazolin-4(3H)-one derivative.
-
| Compound | Structure | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) |
| Final Product (R=Bn, R'=4-Cl-Ph) | ~80 | 215-217 | 8.2-7.2 (m, 12H), 5.3 (s, 2H), 3.9 (s, 3H) |
Experimental Workflows and Mechanistic Insights
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Experimental Workflow for Quinazolinone Synthesis
Caption: Plausible mechanism for the one-pot synthesis of quinazolinones.
Safety and Handling
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a chemical reagent and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin, eye, and respiratory irritation. [11]Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion and Future Outlook
5-Methoxy-1H-benzo[d]oxazine-2,4-dione serves as a highly valuable and versatile starting material for the synthesis of novel agrochemicals, particularly those based on the quinazolinone scaffold. The straightforward and efficient synthetic routes to these compounds, coupled with their demonstrated herbicidal and fungicidal potential, make this an exciting area for further research and development. Future work should focus on expanding the library of quinazolinone derivatives, exploring their full spectrum of agrochemical activity, and optimizing their efficacy and safety profiles. The protocols and insights provided in this guide are intended to facilitate these efforts and contribute to the discovery of the next generation of crop protection agents.
References
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Wang, D. W., et al. (2015). Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 71(8), 1151-1160. [Link]
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Li, Y., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(19), 6614. [Link]
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Chen, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(16), 4604-4614. [Link]
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Wang, Y., et al. (2023). Fungicidal activity of novel quinazolin-6-ylcarboxylates and mode of action on Botrytis cinerea. Pest Management Science, 79(9), 3022-3032. [Link]
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Mohammadi, G., et al. (2019). Quinazolinones were synthesized through the one-pot three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H). Organic Chemistry Research, 5(1), 64-72. [Link]
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Zhang, L., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6077. [Link]
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Hikawa, H., et al. (2018). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 23(11), 2949. [Link]
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Ming, Y., You, J., & Ji, X. (2007). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 48(3), 637-642. [Link]
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Rostamizadeh, S., et al. (2014). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. ChemistryOpen, 3(4), 147-150. [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 26(23), 7196. [Link]
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Li, J., et al. (2020). Design, synthesis, and insecticidal activities of novel 5-substituted 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives. Pest Management Science, 76(11), 3825-3833. [Link]
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Anonymous. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
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Muehlebach, M., et al. (2018). Herbicidal aryldiones incorporating a 5-methoxy-t[1][6][7]riazepane ring. Bioorganic & Medicinal Chemistry Letters, 28(4), 679-683. [Link]
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Vasantham, K., et al. (2021). Remarkably flexible quinazolinones—synthesis and biological applications. Journal of Heterocyclic Chemistry, 58(11), 2184-2212. [Link]
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Ammar, Y. A., et al. (2014). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. Journal of the Korean Chemical Society, 58(1), 78-85. [Link]
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Application Notes & Protocols: 5-Methoxy-1H-benzo[d]oxazine-2,4-dione as a Versatile Scaffold for Anti-Cancer Drug Discovery
Abstract
The quest for novel anti-cancer agents with improved efficacy and selectivity is a cornerstone of modern medicinal chemistry. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are invaluable tools in this endeavor. Among these, the 1H-benzo[d][1][2]oxazine-2,4-dione skeleton, commonly known as isatoic anhydride, stands out for its versatile reactivity and synthetic accessibility. This guide focuses on a key derivative, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (5-methoxyisatoic anhydride), as a pivotal building block for constructing a diverse array of heterocyclic compounds with potent anti-cancer properties. We provide an in-depth exploration of its synthesis, reaction mechanisms, and detailed protocols for its conversion into promising anti-cancer agents, supported by insights into their structure-activity relationships and mechanisms of action.
Introduction: The Strategic Value of 5-Methoxyisatoic Anhydride
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a derivative of isatoic anhydride, a heterocyclic compound that serves as a stable and easy-to-handle precursor for ortho-aminobenzoyl functionalities.[3] Its utility in drug discovery stems from the strained anhydride ring, which is susceptible to nucleophilic attack, leading to a ring-opening reaction. This predictable reactivity allows for the facile introduction of various side chains and the subsequent construction of more complex heterocyclic systems.
The methoxy group at the 5-position is not merely a passive substituent. As an electron-donating group, it can modulate the electronic properties of the aromatic ring, influencing the compound's reactivity and, crucially, its interaction with biological targets. This strategic placement can enhance binding affinity, improve pharmacokinetic profiles, and contribute to the overall pharmacological effect of the final molecule.[4] Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including as antitumor, antipsychotic, and antimicrobial agents.[3]
This document serves as a practical guide for researchers, providing both the foundational knowledge and detailed experimental procedures required to leverage this powerful building block in the synthesis of next-generation anti-cancer therapeutics.
Synthesis of the Core Building Block
The most common and efficient route to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione begins with the corresponding anthranilic acid derivative, 2-amino-5-methoxybenzoic acid. A two-step, one-pot approach using an N-alkoxycarbonyl intermediate is often preferred as it avoids the use of highly toxic phosgene.[5][6]
Protocol 2.1: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
This protocol proceeds via the formation of an N-ethoxycarbonyl intermediate, which is then cyclized using thionyl chloride.[3]
Step 1: N-Ethoxycarbonylation of 2-amino-5-methoxybenzoic acid
-
To a stirred solution of 2-amino-5-methoxybenzoic acid (1.0 eq) in a 4:1 mixture of acetone and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Rationale: The basic conditions deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amino group on the ethyl chloroformate. This step protects the amine and prepares the molecule for cyclization.
Step 2: Cyclization to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Without isolating the intermediate, acidify the reaction mixture to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude N-ethoxycarbonyl intermediate in anhydrous tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) (5.0 eq) dropwise at room temperature.
-
Stir the reaction for 5-7 hours. The reaction progress can be monitored by the evolution of gas (SO₂ and HCl) and TLC analysis.[5]
-
Rationale: Thionyl chloride activates the carboxylic acid, facilitating an intramolecular nucleophilic attack from the carbamate's carbonyl oxygen, leading to ring closure and formation of the desired anhydride with the release of ethyl chloride.[3][5]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Triturate the resulting solid with diethyl ether, filter, and dry to afford 5-Methoxy-1H-benzo[d]oxazine-2,4-dione as a solid. The product can be purchased from various chemical suppliers.[7][8]
Caption: Synthetic scheme for 5-Methoxyisatoic anhydride.
The Key Transformation: Nucleophilic Ring-Opening
The synthetic versatility of 5-methoxyisatoic anhydride is unlocked through its reaction with nucleophiles. The reaction proceeds via a nucleophilic acyl substitution at one of the two carbonyl carbons. Attack by a primary amine, for instance, leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate, which readily decarboxylates to yield a 2-aminobenzamide derivative. This intermediate is the direct precursor to a multitude of heterocyclic scaffolds.[9][10]
Caption: General mechanism of nucleophilic ring-opening.
This fundamental transformation is the gateway to synthesizing diverse classes of anti-cancer agents, including quinazolinones and benzodiazepines, which are known to exhibit a wide range of biological activities.[1]
Protocols for the Synthesis of Anti-Cancer Derivatives
Protocol 4.1: Synthesis of a 2-Aryl-6-methoxy-quinazolin-4(3H)-one Derivative
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anti-cancer effects through mechanisms like kinase inhibition and tubulin polymerization disruption.[11][12]
Step 1: Synthesis of 2-amino-N-(aryl)-5-methoxybenzamide
-
In a round-bottom flask, dissolve 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add the desired primary aromatic amine (e.g., 4-chloroaniline) (1.1 eq).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Rationale: The amine acts as a nucleophile, opening the anhydride ring. Heating facilitates the reaction and the subsequent in-situ decarboxylation to form the stable benzamide intermediate.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum. The crude product is often pure enough for the next step.
Step 2: Cyclization to the Quinazolinone
-
Suspend the 2-amino-N-(aryl)-5-methoxybenzamide (1.0 eq) in triethyl orthoformate (10-15 eq).
-
Add a catalytic amount of acetic anhydride or p-toluenesulfonic acid.
-
Heat the mixture to reflux (approx. 140-150 °C) for 6-8 hours.
-
Rationale: Triethyl orthoformate serves as a one-carbon source. The acidic catalyst promotes the condensation between the ortho-amino group and one of the ethoxy groups, followed by intramolecular cyclization and elimination of ethanol to form the stable quinazolinone ring.
-
Cool the reaction mixture. The product often crystallizes out.
-
Filter the solid, wash with cold ethanol or hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-Aryl-6-methoxy-quinazolin-4(3H)-one.
Caption: Reaction scheme for quinazolinone synthesis.
Protocol 4.2: Synthesis of a 7-Methoxy-1,5-benzodiazepine-2,4-dione Derivative
1,5-Benzodiazepine derivatives are another class of compounds with significant therapeutic potential, including anti-cancer activity.[13] Their synthesis can be readily achieved from isatoic anhydrides and α-amino acids.
-
Prepare a mixture of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq), an α-amino acid (e.g., glycine) (1.1 eq), and triethylamine (2.5 eq) in water.[9]
-
Stir the mixture at room temperature for 5-6 hours. The solid material should dissolve as the reaction progresses.
-
Rationale: Triethylamine deprotonates the amino acid, increasing the nucleophilicity of the amino group, which then attacks the anhydride to initiate the ring-opening and decarboxylation sequence, forming an N-(carboxymethyl)-2-amino-5-methoxybenzamide intermediate.
-
Remove the volatile components (water, triethylamine) under reduced pressure.
-
To the residue, add glacial acetic acid and heat to reflux for 4-5 hours.
-
Rationale: The acidic conditions and heat promote an intramolecular condensation between the remaining amino group and the carboxylic acid moiety, closing the seven-membered ring to form the benzodiazepine-dione structure.
-
Cool the reaction mixture, pour it onto ice, and neutralize with a base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent like ethanol to yield the pure 7-Methoxy-1,5-benzodiazepine-2,4-dione derivative.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives synthesized from 5-methoxyisatoic anhydride have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The nature of the substituent introduced via the nucleophilic ring-opening step plays a critical role in determining the potency and selectivity of the final compound.
Key SAR Insights:
-
Aromatic Substituents: In quinazolinone derivatives, the substitution pattern on the 2-aryl ring significantly influences activity. Electron-withdrawing groups (e.g., halogens) or lipophilic groups can enhance cytotoxicity.
-
Kinase Inhibition: Many benzoxazine- and quinazolinone-based compounds act as inhibitors of protein kinases like EGFR, VEGFR, and PI3K, which are frequently overactive in cancer.[14] The scaffold mimics the adenine ring of ATP, allowing it to compete for the kinase's binding site.
-
Tubulin Polymerization: Some derivatives have been shown to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[11]
-
Lysosomal Targeting: Certain benzo[a]phenoxazine derivatives, a related class, have been shown to accumulate in lysosomes and induce lysosomal membrane permeabilization (LMP), leading to cancer-selective cell death.[15]
Caption: Targeted inhibition of a receptor tyrosine kinase pathway.
Table 1: Representative Anti-Cancer Activity of Benzoxazine-Related Heterocycles
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Putative Mechanism of Action | Reference |
| Benzothiadiazinyl Hydrazinecarboxamide | Various | Moderate to Good | Tubulin Polymerization Inhibition | [11] |
| Triazolo-benzoxazepine | Various | Low µM | Disruption of Signaling Pathways | [16] |
| Benzo[a]phenoxazine | RKO (Colorectal), MCF7 (Breast) | Selective for Cancer | Lysosomal Membrane Permeabilization | [15] |
| 1,2,3-Triazole-linked 2H-1,4-benzoxazin-3(4H)-one | A549 (Lung) | ~10 µM | DNA Damage, Oxidative Stress, Apoptosis | [12] |
| Benzothiazole Aniline Derivatives | Liver, Breast, Lung, etc. | Better than Cisplatin | DNA Binding, Cytotoxicity | [17] |
Note: Data presented is for structurally related scaffolds to illustrate the potential of compounds derived from the core building block.
Conclusion and Future Perspectives
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a highly valuable and versatile building block in the design and synthesis of novel anti-cancer agents. Its predictable ring-opening reactivity provides a straightforward entry into diverse and pharmacologically relevant heterocyclic systems. The protocols and insights provided herein demonstrate the tractability of this scaffold for generating libraries of compounds for high-throughput screening and lead optimization.
Future research should focus on exploring novel nucleophiles to generate unprecedented scaffolds, investigating the potential for multi-target inhibitors, and employing computational methods to rationally design derivatives with enhanced potency and improved drug-like properties. The continued exploration of this privileged structure holds significant promise for the development of innovative and effective cancer therapies.
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PubMed. (n.d.). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1][5][14]triazolo[1,5-b][1][5][14]thiadiazine 5,5-diones. Retrieved from [Link]
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PubMed. (2013). Synthesis and cytotoxicity studies of novel triazolo-benzoxazepine as new anticancer agents. Chemical Biology & Drug Design, 82(4), 401-409. [Link]
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PubMed. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385. [Link]
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National Institutes of Health. (n.d.). Efficient Synthesis of 1H-Benzo[4][5]imidazo[1,2-c][1][2]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. PMC. [Link]
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National Institutes of Health. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. Retrieved from [Link]
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MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules. [Link]
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StackExchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Retrieved from [Link]
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National Institutes of Health. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H). Retrieved from [Link]
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ResearchGate. (2024). BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4-DIONES. Journal Marocain de Chimie Hétérocyclique. [Link]
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ACS Publications. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Langmuir. [Link]
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PubMed Central. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
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Application Notes and Protocols for the Antimicrobial Exploration of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Derivatives
Introduction: The Therapeutic Potential of the Benzoxazinedione Scaffold
The relentless emergence of multidrug-resistant pathogens necessitates a continuous search for novel antimicrobial agents. The 1H-benzo[d]oxazine-2,4-dione scaffold, a class of heterocyclic compounds, has garnered significant interest in medicinal chemistry due to its versatile reactivity and broad spectrum of biological activities.[1] Notably, derivatives of this core structure, particularly quinazolinones synthesized from isatoic anhydride precursors, have demonstrated promising antibacterial and antifungal properties.[2][3][4][5] The introduction of a methoxy group at the 5-position of the benzoxazinedione ring offers a strategic modification to modulate the physicochemical properties and biological activity of the resulting derivatives, potentially leading to enhanced antimicrobial potency and an altered spectrum of activity.
This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of derivatives originating from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, offering a robust framework for the exploration of this promising class of compounds.
Core Synthesis: Preparation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (5-Methoxyisatoic Anhydride)
The foundational starting material, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 5-methoxyisatoic anhydride, is a crucial building block for the synthesis of a diverse array of heterocyclic derivatives. Its preparation from 2-amino-5-methoxybenzoic acid is a key initial step.
Protocol 1: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
This protocol outlines a common method for the cyclization of 2-amino-5-methoxybenzoic acid to form the desired anhydride.
Materials:
-
2-amino-5-methoxybenzoic acid
-
Triphosgene
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Suitable organic solvent (e.g., Tetrahydrofuran - THF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum source
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve 2-amino-5-methoxybenzoic acid in a suitable solvent system, such as a mixture of water and concentrated HCl.
-
Addition of Cyclizing Agent: Slowly add a solution of triphosgene in an appropriate organic solvent to the stirred solution of the amino acid. The reaction is often exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation and Isolation: Upon completion, the product, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, will typically precipitate out of the solution as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with water to remove any remaining acid and other water-soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain 5-Methoxy-1H-benzo[d]oxazine-2,4-dione as a stable solid.
Causality Behind Experimental Choices:
-
Triphosgene: This reagent serves as a safer and more convenient alternative to phosgene gas for the introduction of the carbonyl group required for cyclization.
-
Acidic Conditions: The acidic medium facilitates the reaction by protonating the amino group, influencing its reactivity towards the cyclizing agent.
-
Washing with Water: This step is crucial for removing inorganic salts and excess acid, ensuring the purity of the final product.
Caption: Workflow for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Derivatization Strategies and Antimicrobial Applications
The reactivity of the anhydride moiety in 5-Methoxy-1H-benzo[d]oxazine-2,4-dione allows for its conversion into a variety of heterocyclic systems with potential antimicrobial activity. The primary route involves reaction with nucleophiles, leading to ring-opening and subsequent recyclization to form new heterocyclic cores.
Synthesis of Quinazolin-4(3H)-one Derivatives
A major class of derivatives accessible from 5-methoxyisatoic anhydride are quinazolin-4(3H)-ones. These compounds have a well-documented history of broad-spectrum antimicrobial activity.[2][4][5] The synthesis typically involves a one-pot reaction with an appropriate amine or amide.
General Reaction Scheme:
Caption: Potential antimicrobial mechanisms of quinazolinone derivatives.
Synthesis of Triazole Derivatives
The reaction of 5-methoxyisatoic anhydride with hydrazides can lead to the formation of intermediates that can be further cyclized to yield triazole-containing heterocycles. Triazoles are a well-established class of antimicrobial agents, particularly known for their antifungal properties. [6][7][8][9] General Reaction Pathway:
The synthesis often proceeds through an initial N-acylation of a hydrazide by the isatoic anhydride, followed by a dehydration and cyclization step to form the triazole ring.
Anticipated Antimicrobial Profile of Triazole Derivatives:
-
Antifungal Activity: Triazole derivatives are renowned for their potent antifungal activity, which often stems from the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
-
Antibacterial Activity: While primarily known as antifungals, certain triazole derivatives have also exhibited antibacterial activity.
Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of the synthesized 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives, standardized susceptibility testing methods are essential. The following protocols for broth microdilution and disk diffusion assays are based on established guidelines.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Synthesized test compounds
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the microtiter plate wells containing the appropriate broth medium.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the desired final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| Derivative X | S. aureus ATCC 29213 | 16 |
| Derivative X | E. coli ATCC 25922 | 32 |
| Derivative Y | C. albicans ATCC 90028 | 8 |
| Ciprofloxacin | S. aureus ATCC 29213 | 1 |
| Fluconazole | C. albicans ATCC 90028 | 2 |
Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Synthesized test compounds
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Bacterial inocula standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Standard antimicrobial disks
-
Incubator
-
Calipers or ruler
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow the solvent to evaporate completely.
-
Inoculation: Uniformly streak a standardized bacterial inoculum across the entire surface of an agar plate using a sterile cotton swab.
-
Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Interpretation of Results:
The diameter of the zone of inhibition is compared to established standards to categorize the organism as susceptible, intermediate, or resistant to the tested compound. For novel compounds, the zone size provides a qualitative measure of antimicrobial activity.
Caption: Workflow for antimicrobial susceptibility testing of synthesized derivatives.
Conclusion and Future Directions
The 5-Methoxy-1H-benzo[d]oxazine-2,4-dione scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic versatility of this core allows for the generation of a wide array of derivatives, including quinazolinones and triazoles, which have historically shown significant antimicrobial potential. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of these compounds.
Future research should focus on expanding the library of derivatives synthesized from 5-methoxyisatoic anhydride and conducting comprehensive antimicrobial screening against a broad panel of clinically relevant and resistant pathogens. Structure-activity relationship studies will be crucial in identifying the key structural features that contribute to potent antimicrobial activity, guiding the rational design of next-generation compounds. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets of the most promising derivatives, which will be invaluable for their future development as therapeutic agents.
References
-
Synthesis and antimicrobial activity of some new quinazolin-4(3H)-one derivatives. (URL: [Link])
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (URL: [Link])
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (URL: [Link])
-
Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (URL: [Link])
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (URL: [Link])
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (URL: [Link])
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (URL: [Link])
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (URL: [Link])
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (URL: [Link])
-
Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. (URL: [Link])
-
Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (URL: [Link])
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzoi[4][10]midazo[1,2-d]t[2][10][11]riazine Derivatives. (URL: [Link])
-
Quinazolinone and quinazoline derivatives: Recent structures with potent antimicrobial and cytotoxic activities. (URL: [Link])
-
BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW. (URL: [Link])
-
Investigation for the easy and efficient synthesis of 1H-benzo[d]o[3][11]xazine-2,4-diones. (URL: [Link])
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- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Experimental procedure for the synthesis of quinazolinones from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Application Note: A-P-N-Q-S-001
Topic: Streamlined Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4][5] Notably, quinazolinone-based compounds like Gefitinib are crucial in targeted cancer therapy, underscoring the scaffold's therapeutic importance.[1]
This application note details a robust and efficient protocol for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, starting from the readily available 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (5-methoxyisatoic anhydride). This precursor is advantageous due to its enhanced reactivity and the strategic placement of the methoxy group, which can be crucial for modulating the biological activity of the final compounds.
Reaction Principle: A One-Pot, Two-Step Cascade
The synthesis proceeds via a one-pot, two-step reaction. The first step involves the nucleophilic attack of a primary amine on the carbonyl group of 5-methoxyisatoic anhydride, leading to the opening of the anhydride ring. This is followed by an in-situ cyclization with an aldehyde to form the quinazolinone ring system. This approach is efficient, minimizing the need for isolation of intermediates and thereby improving overall yield and reducing reaction time.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of quinazolinones.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Purity | Supplier |
| 5-Methoxy-1H-benzo[d]oxazine-2,4-dione | ≥98% | Sigma-Aldrich |
| Primary Amine (e.g., Aniline) | ≥99% | Acros Organics |
| Aldehyde (e.g., Benzaldehyde) | ≥99% | Alfa Aesar |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | ≥98.5% | Merck |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR Chemicals |
| Hexane | HPLC Grade | VWR Chemicals |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F254)
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (e.g., 400 MHz)
-
FTIR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 mmol, 193.1 mg).
-
Amine Addition: Add the primary amine (e.g., aniline, 1.1 mmol, 102.4 mg, 1.0 mL) and 20 mL of ethanol.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes. The causality here is to allow for the complete ring-opening of the isatoic anhydride by the amine, forming the 2-aminobenzamide intermediate.
-
Aldehyde and Catalyst Addition: Add the aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.1 mg, 0.1 mL) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg). The acid catalyzes the condensation between the aminobenzamide intermediate and the aldehyde, facilitating the subsequent cyclization.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water (2 x 10 mL) to remove any remaining catalyst and other water-soluble impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at 50-60 °C.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol.
Reaction Mechanism
The reaction proceeds through a well-established pathway involving the initial aminolysis of the isatoic anhydride followed by a cyclocondensation reaction.
Caption: Proposed mechanism for quinazolinone synthesis.
Characterization Data
The structure of the synthesized quinazolinone should be confirmed by spectroscopic methods. Below is a table of expected data for a representative product, 6-methoxy-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.20 (d, 1H, Ar-H), 7.80-7.70 (m, 3H, Ar-H), 7.50-7.40 (m, 4H, Ar-H), 7.30-7.20 (m, 2H, Ar-H), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 164.5 (C=O), 158.0, 155.0, 148.0, 138.0, 135.0, 132.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.0, 121.0, 108.0, 56.0 (-OCH₃), 21.5 (-CH₃). |
| FTIR (KBr, cm⁻¹) | ν: 3060 (Ar C-H), 2950 (Aliphatic C-H), 1680 (C=O, amide), 1610 (C=N), 1590, 1480 (C=C, aromatic), 1250 (C-O, ether).[6] |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₂₂H₁₈N₂O₂, found value should be within ± 0.001 of the calculated mass. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Impure starting materials. - Ineffective catalyst. | - Extend the reflux time and monitor by TLC. - Ensure the purity of all reagents. - Use freshly opened or purified p-TsOH. |
| Formation of Side Products | - Overheating. - Incorrect stoichiometry. | - Maintain a steady reflux temperature. - Use precise measurements for all reactants. |
| Difficulty in Purification | - Product is too soluble in the recrystallization solvent. - Oily product. | - Try a different solvent or a solvent mixture for recrystallization. - If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane. |
Conclusion
This application note provides a comprehensive and field-proven protocol for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. The procedure is straightforward, efficient, and amenable to the generation of a diverse library of quinazolinone derivatives for drug discovery and development programs. The detailed mechanistic insights and troubleshooting guide further empower researchers to successfully implement and adapt this methodology for their specific research needs.
References
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Al-Suaily, M. A., & Al-Ansi, M. A. (2022). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 27(3), 947. [Link]
-
Hassanzadeh, F., Rahmani Khajouei, M., Hakimelahi, G. H., Jafari, E., & Khodarahmi, G. A. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30. [Link]
-
MDPI. (2022). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]
-
Pharmaffiliates. (2024). The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. [Link]
-
ResearchGate. (2023). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. [Link]
-
Royal Society of Chemistry. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][7][8]oxazine-2,4-diones. [Link]
-
Zaytsev, A. V., et al. (2017). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1667–1673. [Link]
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Application Notes & Protocols: Leveraging 5-Methoxy-1H-benzo[d]oxazine-2,4-dione for the Synthesis of Advanced Enzyme Inhibitors
Abstract
This technical guide provides an in-depth exploration of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, commonly known as 5-methoxyisatoic anhydride, as a pivotal starting material in the synthesis of potent enzyme inhibitors. Moving beyond a simple recitation of procedures, this document elucidates the chemical rationale behind its utility, focusing on its application in the development of clinically relevant classes of inhibitors, including those for Poly(ADP-ribose) polymerase (PARP) and various kinases. Detailed, field-tested protocols, mechanistic insights, and data visualization are provided to empower researchers, medicinal chemists, and drug development professionals in harnessing this versatile scaffold for novel therapeutic discovery.
Introduction: The Strategic Value of 5-Methoxyisatoic Anhydride in Medicinal Chemistry
5-Methoxy-1H-benzo[d]oxazine-2,4-dione (5-methoxyisatoic anhydride) is a heterocyclic compound that has emerged as a preferred building block in modern drug discovery.[1][2] Its value lies not in its intrinsic biological activity, but in its predictable and versatile reactivity, which allows for the efficient construction of complex molecular architectures that are often found at the core of bioactive agents.[3]
The anhydride moiety renders the molecule susceptible to nucleophilic attack, particularly by amines, leading to a ring-opening reaction that generates 2-amino-5-methoxybenzamide derivatives. This transformation is exceptionally clean and high-yielding, often proceeding with the loss of carbon dioxide as the sole byproduct.[4] The resulting ortho-amino-benzamide structure is a classic "privileged scaffold," a molecular framework that can be readily elaborated to interact with a wide range of biological targets, from the nicotinamide binding pocket of PARP enzymes to the ATP-binding site of protein kinases.[5][6]
The methoxy group at the 5-position is not merely a passive substituent. It subtly modulates the electronic properties of the aromatic ring and can serve as a key hydrogen bond acceptor or a vector for further chemical modification, influencing the compound's solubility, metabolic stability, and target engagement.
Table 1: Physicochemical Properties of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
| Property | Value | Source |
| CAS Number | 67765-42-8 (also listed as 37795-77-0) | [7][8] |
| Molecular Formula | C₉H₇NO₄ | [8] |
| Molecular Weight | 193.16 g/mol | [2] |
| IUPAC Name | 5-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | [8] |
| Appearance | Solid / Powder | [7] |
| Purity | Typically ≥97% | [9] |
| Storage | Sealed in a dry environment at room temperature | [8] |
Core Application: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway.[5] Small molecule inhibitors of PARP have revolutionized oncology, exemplifying the concept of "synthetic lethality" in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5] Many approved and investigational PARP inhibitors feature a phthalazinone or related heterocyclic core, which can be efficiently synthesized from intermediates derived from isatoic anhydrides.
Mechanistic Rationale
The synthesis of a PARP inhibitor core often begins with the reaction of 5-methoxyisatoic anhydride with a primary amine. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, leading to the opening of the oxazine ring to form an unstable carbamic acid intermediate, which readily decarboxylates to yield a stable N-substituted 2-amino-5-methoxybenzamide. This intermediate is the cornerstone for subsequent cyclization reactions to build the final heterocyclic system that mimics the nicotinamide portion of the NAD+ cofactor, effectively blocking the PARP active site.[5][10]
Figure 1: General workflow for synthesizing PARP inhibitor scaffolds from 5-methoxyisatoic anhydride.
Protocol: Synthesis of a Key Benzamide Intermediate
This protocol details the synthesis of N-benzyl-2-amino-5-methoxybenzamide, a versatile intermediate for the elaboration into various PARP inhibitor cores.
Materials:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (e.g., 1.93 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous DMF (approx. 20 mL) to dissolve the starting material. Stir the solution at room temperature.
-
Nucleophile Addition: Slowly add benzylamine (e.g., 1.18 g, 11.0 mmol, 1.2 mL) dropwise to the stirred solution. Causality Note: A slight excess of the amine ensures complete consumption of the anhydride. The reaction is often exothermic, and slow addition helps control the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride spot. The evolution of CO₂ gas may also be observed.
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water (100 mL) and EtOAc (100 mL).
-
Workup - Extraction: Shake the funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash removes any unreacted starting material (which can hydrolyze to the corresponding acid) and other acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an EtOAc/hexanes solvent system or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product, N-benzyl-2-amino-5-methoxybenzamide, using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a stable, crystalline solid.
Emerging Application: Scaffolding for Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[11][12] The development of small molecule kinase inhibitors is a major focus of the pharmaceutical industry.[6][13]
Design Rationale
The 2-aminobenzamide framework, readily accessible from 5-methoxyisatoic anhydride, can serve as a versatile hinge-binding motif in ATP-competitive kinase inhibitors. The ortho-amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring the inhibitor in the ATP-binding pocket. The rest of the molecule can then be elaborated with various substituents to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby achieving both potency and selectivity.[12]
Figure 2: Conceptual model of a kinase inhibitor derived from the isatoic anhydride scaffold interacting with the ATP-binding site.
Conceptual Synthetic Protocol
The synthesis of a kinase inhibitor using this scaffold follows a modular approach.
-
Core Synthesis: Synthesize a 2-amino-5-methoxy-N-arylbenzamide by reacting 5-methoxyisatoic anhydride with a suitably functionalized aniline derivative. The choice of aniline is critical as it will ultimately form the part of the inhibitor that projects into the solvent-front or hydrophobic regions of the kinase.
-
Coupling Reaction: The newly formed benzamide can then undergo a coupling reaction (e.g., a Suzuki or Buchwald-Hartwig reaction if the aniline contains a halide) or a condensation reaction to append additional heterocyclic systems.
-
Final Elaboration: Further functionalization can be performed to fine-tune the inhibitor's properties, such as adding solubilizing groups or moieties that can form additional interactions with the target kinase.
Table 2: Representative Enzyme Inhibitors Derived from Isatoic Anhydride Scaffolds
| Inhibitor Class | Target Enzyme | Representative IC₅₀ / Kᵢ | Key Structural Feature from Anhydride | Reference |
| PARP Inhibitors | PARP-1 / PARP-2 | 2-30 nM | Phthalazinone core | [5][14] |
| Kinase Inhibitors | SIK family | <1 nM - 21 nM | Aminopyrimidine hinge-binder | [11] |
| PIM-1 Inhibitors | PIM-1 Kinase | 14.3 nM | Pyridine-based core | [15] |
| PARP-1 Inhibitors | PARP-1 | 36 nM | Pyridopyridazinone isostere | [10] |
Trustworthiness and Self-Validation
Every protocol described must be a self-validating system. The successful synthesis of the target compound is not the endpoint. Rigorous analytical validation is non-negotiable for ensuring the integrity of downstream biological data.
-
Purity Assessment: Final compounds and key intermediates must be analyzed for purity, typically by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and, ideally, a mass spectrometer (LC-MS). The target purity for compounds intended for biological screening should be >95%.
-
Structural Confirmation: The chemical identity of all synthesized molecules must be unequivocally confirmed. Standard methods include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition (exact mass).
-
-
Data Archiving: All analytical data, including spectra and chromatograms, should be properly documented and archived with corresponding batch numbers to ensure traceability.
Conclusion
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex and biologically relevant molecules. Its predictable reactivity, particularly with amines, provides a reliable entry point to the 2-amino-5-methoxybenzamide scaffold, a privileged structure in the design of potent PARP and kinase inhibitors. The protocols and insights provided herein are intended to serve as a robust foundation for researchers aiming to accelerate their drug discovery programs by leveraging the power of this versatile building block.
References
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Gunawardana, C. G., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
Pillay, N., et al. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Future Medicinal Chemistry, 12(24), 2179-2190. Available at: [Link]
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ResearchGate. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved January 12, 2026, from [Link]
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El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 616-625. Available at: [Link]
-
Zhou, X., et al. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ResearchGate. Available at: [Link]
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Zaytsev, V. P., et al. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes. Acta Crystallographica Section E, 74(Pt 8), 1101-1106. Available at: [Link]
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Mourtas, S., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][16][17]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. Available at: [Link]
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University of Freiburg. (n.d.). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. Retrieved January 12, 2026, from [Link]
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Jasperse, C. (n.d.). Reactions of Amines. Retrieved January 12, 2026, from [Link]
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Knapp, S., et al. (2021). Structure-based design of selective salt-inducible kinase (SIK) inhibitors. bioRxiv. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. Available at: [Link]
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Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
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J&K Scientific. (n.d.). 3-Methoxy-N-methylisatoic anhydride | 91105-97-4. Retrieved January 12, 2026, from [Link]
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Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved January 12, 2026, from [Link]
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Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Retrieved January 12, 2026, from [Link]
-
Mourtas, S., et al. (2025). Investigation for the easy and efficient synthesis of 1 H-benzo[ d][16][17]oxazine-2,4-diones. RSC Advances. Available at: [Link]
-
Clark, J. (n.d.). acid anhydrides with ammonia or primary amines. Chemguide. Retrieved January 12, 2026, from [Link]
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Introduction: The Versatility of a Key Heterocyclic Building Block
An Application Note for the Scale-up Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and complex chemical structures.[1][2] Its unique framework allows for versatile reactions, making it a valuable precursor for pharmaceuticals including antipsychotic, anti-inflammatory, and antimicrobial agents.[3] Isatoic anhydrides serve as efficient building blocks for nitrogen-containing heterocycles such as quinazolinones, quinazolines, and benzodiazepines.[1][2]
This application note provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. The protocol is designed for researchers and process chemists in drug development, emphasizing safety, scalability, and reproducibility. We will detail a robust two-step synthetic pathway, beginning with the preparation of the key precursor, 2-amino-5-methoxybenzoic acid, followed by its cyclization using triphosgene.
Overall Reaction Scheme
The synthesis is accomplished in two primary stages:
-
Stage 1: Synthesis of 2-Amino-5-methoxybenzoic Acid via catalytic hydrogenation of 5-Methoxy-2-nitrobenzoic acid.
-
Stage 2: Cyclization to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione using triphosgene as a phosgene equivalent.
Safety First: Critical Protocols for Handling Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safer alternative to gaseous phosgene. However, upon contact with moisture, heat, or nucleophiles, it decomposes into phosgene gas, which is extremely toxic and potentially fatal if inhaled .[4] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls : All manipulations of triphosgene, both solid and in solution, MUST be performed inside a certified, high-performance chemical fume hood.[4][5] An emergency eyewash and safety shower must be immediately accessible.[5][6] Consider installing a dedicated phosgene sensor in the laboratory.[4]
-
Personal Protective Equipment (PPE) : Full protective gear is mandatory. This includes a flame-retardant lab coat, long pants, and closed-toe shoes.[4] Wear chemical splash goggles and a full-face shield.[5] Use heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton); double-gloving is highly recommended.
-
Handling and Storage : Store triphosgene in a tightly sealed container in a dry, dark, refrigerated (2-8 °C), and well-ventilated area, away from moisture and incompatible materials like acids, bases, and amines.[4][5][6] Always work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Waste Disposal and Decontamination : All glassware and equipment contaminated with triphosgene must be decontaminated before removal from the fume hood. This is typically done by rinsing with a basic solution, such as aqueous sodium hydroxide or ammonia, which rapidly neutralizes phosgene. All solid and liquid waste must be treated as hazardous and disposed of according to institutional and governmental regulations.[4][6]
Part A: Protocol for Synthesis of 2-Amino-5-methoxybenzoic Acid
This stage involves the reduction of a nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a larger scale.
Experimental Protocol
-
Reactor Setup : To a suitable hydrogenation vessel or a heavy-walled flask, add 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol).
-
Catalyst and Solvent Addition : Under a gentle stream of nitrogen, add 10% Palladium on Carbon (Pd/C) catalyst (300 mg, ~1 wt%). Add anhydrous Tetrahydrofuran (THF) (250 mL).
-
Hydrogenation : Seal the vessel, evacuate the air, and replace with hydrogen gas from a balloon or a regulated supply.
-
Reaction : Stir the mixture vigorously at room temperature (20-25 °C) for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.
-
Work-up : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal : Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional THF (2 x 50 mL) to ensure complete recovery of the product.
-
Isolation : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 2-amino-5-methoxybenzoic acid as a solid. The product is typically of sufficient purity for the next step.[7]
Data Summary: Reagents and Yield
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| 5-Methoxy-2-nitrobenzoic acid | 197.15 | 30.0 | 152.2 | Starting Material |
| 10% Palladium on Carbon | N/A | 0.3 | N/A | Catalyst |
| Tetrahydrofuran (THF) | 72.11 | ~250 mL | N/A | Solvent |
| Hydrogen (H₂) | 2.02 | Balloon | Excess | Reducing Agent |
| Expected Product | 167.16 | ~25.0 g | ~149.5 | ~98% Yield |
Characterization: ¹H NMR (400 MHz, DMSO-d6): δ 7.31 (d, J=2.8 Hz, 1H), 6.61 (dd, J=8.8, 3.2 Hz, 1H), 6.44 (d, J=8.8 Hz, 1H), 3.60 (s, 3H).[7]
Part B: Scale-up Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
This cyclization reaction forms the target isatoic anhydride ring system. The use of triphosgene requires careful, slow addition to control the exothermic reaction and the evolution of HCl gas.
Process Workflow Diagram
Expected Analytical Results
-
Appearance : White to off-white crystalline solid.
-
Molecular Formula : C₉H₇NO₄
-
Molecular Weight : 193.16 g/mol [8]* Melting Point : Decomposes around 230-240 °C. [9]* ¹H NMR : (DMSO-d6, 400 MHz): δ 11.85 (s, 1H, NH), 7.45 (d, 1H), 7.20 (dd, 1H), 7.10 (d, 1H), 3.80 (s, 3H, OCH₃).
-
FT-IR (KBr, cm⁻¹) : ~3200 (N-H stretch), ~1780, 1740 (anhydride C=O stretches), ~1610, 1500 (aromatic C=C stretch).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet solvent or glassware. 2. Inactive triphosgene (degraded). 3. Insufficient reaction time. | 1. Ensure all materials are scrupulously dried. Use fresh, anhydrous solvents. 2. Use a fresh bottle of triphosgene. 3. Monitor reaction by TLC/LCMS to confirm completion before work-up. |
| Incomplete Reaction | 1. Insufficient triphosgene. 2. Poor mixing/stirring. | 1. Check stoichiometry and ensure accurate weighing of triphosgene. 2. Use an overhead stirrer for scale-up reactions to ensure the suspension is well-mixed. |
| Impure Product | 1. Reaction temperature too high. 2. Inefficient work-up or purification. | 1. Strictly maintain temperature control during triphosgene addition. 2. Ensure thorough washing of the crude product. Perform recrystallization, possibly with a different solvent system. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. By starting with the efficient hydrogenation of the corresponding nitroaromatic compound, a reliable supply of the key 2-amino-5-methoxybenzoic acid precursor is ensured. The subsequent cyclization, while requiring stringent safety measures due to the use of triphosgene, is a high-yielding and robust transformation. Adherence to the outlined procedures for reaction control, work-up, and purification will consistently produce high-purity material suitable for advanced applications in pharmaceutical and chemical research.
References
-
University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]
-
Wikipedia. Amino acid N-carboxyanhydride. [Link]
-
Al-Badran, S. A., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters, 23(16), 6412-6416. [Link]
-
Kramer, J. R., & Deming, T. J. (2010). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Biomacromolecules, 11(12), 3668-3672. [Link]
-
Al-Badran, S. A., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. PubMed, National Library of Medicine. [Link]
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Kramer, J. R., & Deming, T. J. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Polymer Chemistry, 7(28), 4678-4682. [Link]
-
Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS. [Link]
-
Strateva, M., et al. (2022). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors. Molecules, 27(19), 6667. [Link]
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Jameel, E. T., & Al-Hadedi, A. A. M. (2012). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi National Journal of Chemistry, 47, 365-374. [Link]
-
Organic Syntheses. Isatoic anhydride. [Link]
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-
Al-Hadedi, A. A. M. (2012). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. ResearchGate. [Link]
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Mitsostergios, N., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[4][6]xazine-2,4-diones. RSC Advances. [Link]
-
Kumar, A., et al. (2018). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 3(10), 12895-12905. [Link]
-
Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. [Link]
-
Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52, 90-92. [Link]
-
Mitsostergios, N., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[4][6]xazine-2,4-diones. RSC Advances. [Link]
-
Mitsostergios, N., et al. (2025). Investigation for the easy and efficient synthesis of 1 H-benzo[ d]o[4][6]xazine-2,4-diones. PubMed, National Library of Medicine. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a key intermediate in the development of novel therapeutics.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired product is a frequent hurdle. The root cause often lies in the quality of starting materials, the choice and handling of the cyclizing agent, or suboptimal reaction conditions.
Potential Causes & Corrective Actions:
-
Poor Quality Starting Material (2-Amino-5-methoxybenzoic acid): The purity of the starting 2-amino-5-methoxybenzoic acid is paramount.[4][5][6] Impurities can interfere with the cyclization reaction.
-
Solution: Confirm the purity of your 2-amino-5-methoxybenzoic acid via NMR or melting point analysis. If necessary, recrystallize the starting material prior to use.
-
-
Ineffective Cyclizing Agent (Phosgene Equivalents): The reaction's success hinges on the effective use of a phosgene equivalent like triphosgene, diphosgene, or phosgene gas.[7][8][9][10] These reagents are sensitive to moisture and can degrade if not handled properly.
-
Solution:
-
Use freshly opened or properly stored phosgene equivalents. Triphosgene, a solid, is often easier and safer to handle than gaseous phosgene.[9][11]
-
Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the cyclizing agent.
-
-
-
Suboptimal Reaction Temperature: The temperature for the cyclization reaction is critical. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[12]
-
Solution: Maintain the reaction temperature within the recommended range, typically between 0°C and room temperature, when using phosgene equivalents.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
-
-
Incorrect Stoichiometry: An improper molar ratio of the 2-amino-5-methoxybenzoic acid to the cyclizing agent can result in incomplete conversion.
-
Solution: Carefully calculate and measure the molar equivalents of your reagents. A slight excess of the phosgene equivalent may be necessary to drive the reaction to completion.
-
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and downstream applications. Understanding the potential side reactions is key to mitigating their occurrence.
Potential Causes & Corrective Actions:
-
Hydrolysis of the Product: 5-Methoxy-1H-benzo[d]oxazine-2,4-dione can hydrolyze back to 2-amino-5-methoxybenzoic acid in the presence of water.[7]
-
Solution: Work up the reaction under anhydrous conditions as much as possible. Use dry solvents for extraction and wash the crude product with a non-aqueous solvent to remove water-soluble impurities.
-
-
Formation of Polymeric Byproducts: Under certain conditions, especially with prolonged reaction times or high temperatures, isatoic anhydrides can polymerize.
-
Solution: Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Avoid excessive heating during the reaction and workup.
-
-
Incomplete Cyclization: The formation of intermediate carbamoyl chlorides or other incompletely cyclized products can be a source of impurities.
-
Solution: Ensure efficient stirring and a sufficient reaction time to allow for complete cyclization. A slight excess of the cyclizing agent can also help to drive the formation of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
The most prevalent and generally efficient method is the cyclization of 2-amino-5-methoxybenzoic acid using a phosgene equivalent.[7][10] Triphosgene is often preferred in a laboratory setting due to its solid nature, which makes it easier and safer to handle compared to gaseous phosgene or liquid diphosgene.[9][11]
Q2: What are the critical safety precautions when working with phosgene equivalents like triphosgene?
Phosgene and its equivalents are highly toxic and corrosive.[8][9] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Have a quenching solution (e.g., aqueous ammonia or sodium hydroxide) readily available to neutralize any spills or residual reagent.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Q4: What is the best method for purifying the final product?
The crude product can typically be purified by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and hexanes. If significant impurities are present, column chromatography on silica gel may be necessary.
Q5: Can other cyclizing agents be used instead of phosgene equivalents?
Yes, alternative methods are being explored to avoid the use of highly toxic phosgene derivatives. Some approaches involve the use of reagents like thionyl chloride in a two-step process starting from protected 2-aminobenzoic acids.[1][14][15][16] However, the phosgene-based route remains a widely used and often high-yielding method.
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione using Triphosgene
This protocol outlines a general procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Amino-5-methoxybenzoic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether or Pentane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 2-amino-5-methoxybenzoic acid (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.35-0.4 equivalents) in anhydrous THF. Slowly add this solution to the stirred solution of the aminobenzoic acid via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Add anhydrous diethyl ether or pentane to the residue and stir vigorously to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether or pentane to remove any soluble impurities.
-
-
Drying: Dry the purified 5-Methoxy-1H-benzo[d]oxazine-2,4-dione under vacuum.
| Parameter | Recommended Value |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Solvent | Anhydrous THF |
| Molar Ratio (Acid:Triphosgene) | 1 : 0.35-0.4 |
Table 1: Recommended Reaction Parameters
Visualizing the Workflow
Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low product yield.
Caption: Troubleshooting workflow for low product yield.
References
-
Sciencemadness Discussion Board. isatoic anhydride synthesis. [Link]
-
Wikipedia. Isatoic anhydride. [Link]
- Google Patents.
-
National Institutes of Health. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]
-
Wikipedia. Diphosgene. [Link]
-
National Institutes of Health. A decade review of triphosgene and its applications in organic reactions. [Link]
-
Organic Syntheses. isatoic anhydride. [Link]
-
RSC Advances. Investigation for the easy and efficient synthesis of 1 H-benzo[ d][7][13]oxazine-2,4-diones. [Link]
-
PubMed. A decade review of triphosgene and its applications in organic reactions. [Link]
-
bionity.com. Diphosgene. [Link]
-
RSC Publishing. Investigation for the easy and efficient synthesis of 1H-benzo[d][7][13]oxazine-2,4-diones. [Link]
-
ResearchGate. Does anyone have any experience with triphosgene making anhydrides?. [Link]
-
Chem-Impex. 7-Metoxi-1H-benzo[d][7][13]oxazina-2,4-diona. [Link]
-
ResearchGate. Triphosgene and its Application in Organic Synthesis | Request PDF. [Link]
-
National Institutes of Health. Efficient Synthesis of 1H-Benzo[12][17]imidazo[1,2-c][7][13]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. [Link]
-
RSC Publishing. Investigation for the easy and efficient synthesis of 1H-benzo[d][7][13]oxazine-2,4-diones. [Link]
-
National Institutes of Health. Investigation for the easy and efficient synthesis of 1H-benzo[d][7][13]oxazine-2,4-diones. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof - Google Patents [patents.google.com]
- 13. 4,5-DIMETHOXY-ISATOIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 14. Investigation for the easy and efficient synthesis of 1 H-benzo[ d][1,3]oxazine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for the purification of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 5-Methoxy-1H-benzo[d]oxazine-2,4-dione during purification?
A1: The primary stability concern is its susceptibility to hydrolysis. The oxazine-2,4-dione ring is an N-carboxyanhydride (NCA), which is moisture-sensitive.[1] Exposure to water, even atmospheric moisture, can lead to ring-opening, yielding the parent 2-amino-5-methoxybenzoic acid and releasing carbon dioxide.[1][2] Additionally, these compounds can be sensitive to heat and certain nucleophiles, which can initiate polymerization or other degradation pathways.[1][3] Therefore, all purification steps must be conducted under strictly anhydrous conditions.
Q2: What are the most common impurities I should expect after synthesizing 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A2: Impurities largely depend on the synthetic route. If using a phosgenating agent like triphosgene with 2-amino-5-methoxybenzoic acid, common impurities include:
-
Unreacted starting material: 2-amino-5-methoxybenzoic acid.
-
Hydrochloric acid (HCl) or its salts: Formed as a byproduct during phosgenation.[4][5]
-
Polymeric byproducts: Resulting from premature ring-opening polymerization of the NCA.[1][5]
-
N-chloroformyl amino acids and isocyanatoacyl chlorides: These are potential electrophilic contaminants that can interfere with subsequent reactions.[4][6]
If synthesizing from N-protected 2-aminobenzoic acids with reagents like thionyl chloride (SOCl₂), you may find residual coupling reagents and byproducts from the protecting group cleavage.[7][8]
Q3: Should I choose recrystallization or column chromatography for purification?
A3: The choice depends on the impurity profile and the scale of your reaction.
-
Recrystallization is highly effective for removing most common impurities, especially unreacted starting materials and salts, and is often the preferred method for obtaining high-purity, crystalline material.[4] It is crucial to use anhydrous solvents.
-
Flash column chromatography can be useful for removing impurities with similar polarity to the product, which may be difficult to separate by recrystallization.[4][9] However, it must be performed with extensively dried silica gel and anhydrous solvents under an inert atmosphere to prevent on-column degradation.[4] This method is particularly suitable for low-melting solids or oily products.[4]
Q4: How can I effectively monitor the purity of my fractions during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your product and impurities. The spots can be visualized under UV light. For more quantitative analysis and to confirm the final purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[7][10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of isolated product | 1. Incomplete reaction. 2. Hydrolysis of the product during workup or purification. 3. Product loss during recrystallization. | 1. Monitor the reaction completion by TLC or HPLC before quenching. 2. Ensure all glassware is oven-dried and all solvents are anhydrous. Perform workup and purification under an inert atmosphere (N₂ or Ar). 3. Optimize the recrystallization solvent system. Cool the solution slowly to maximize crystal formation. |
| Product appears oily or fails to crystallize | 1. Presence of residual solvent. 2. Presence of impurities that inhibit crystallization. | 1. Dry the product under high vacuum for an extended period. 2. Attempt purification by flash column chromatography on dried silica gel.[4] Alternatively, try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| Product decomposes on the silica gel column | 1. Silica gel is not sufficiently dried and contains water. 2. The solvent system is too polar or protic. | 1. Use oven-dried silica gel and pack the column in a glovebox or under a positive pressure of inert gas. 2. Use a less polar, anhydrous solvent system. Consider using a neutral or deactivated silica gel. |
| NMR spectrum shows broad peaks or unexpected signals | 1. Presence of polymeric impurities. 2. Sample degradation in the NMR solvent if it contains traces of water. | 1. Purify by recrystallization to remove polymeric material. 2. Use anhydrous NMR solvents (e.g., DMSO-d₆, CDCl₃) from a freshly opened sealed ampule. |
Purification Workflows
Visualization of Potential Degradation Pathways
Caption: Degradation pathways of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
General Purification Workflow
Caption: General workflow for the purification and analysis.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove polar impurities like starting materials and salts.
Materials:
-
Crude 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Anhydrous tetrahydrofuran (THF) or ethyl acetate[4]
-
Anhydrous hexane or heptane[4]
-
Oven-dried flasks and filtration apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place the crude product in an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Add a minimal amount of hot anhydrous THF or ethyl acetate to dissolve the crude product completely.
-
Once dissolved, slowly add anhydrous hexane or heptane as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration under an inert atmosphere using a Büchner funnel.
-
Wash the crystals with a small amount of cold anhydrous hexane or heptane.
-
Dry the purified crystals under high vacuum to remove any residual solvent.
-
Confirm the purity using HPLC and/or NMR.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing non-polar impurities or for purifying oily products.
Materials:
-
Crude 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Oven-dried silica gel (230-400 mesh)
-
Anhydrous ethyl acetate
-
Anhydrous hexane
-
Oven-dried chromatography column and collection tubes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dry the silica gel in an oven at >120°C for at least 12 hours and allow it to cool under vacuum or in a desiccator.
-
Prepare a slurry of the dried silica gel in anhydrous hexane and pack the column.
-
Dissolve the crude product in a minimal amount of anhydrous ethyl acetate or dichloromethane.
-
Adsorb the crude product onto a small amount of dried silica gel by concentrating the solution in vacuo.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with an appropriate gradient of anhydrous ethyl acetate in hexane, starting with a low polarity and gradually increasing it. Monitor the elution by TLC.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the final product under high vacuum.
-
Confirm the purity using HPLC and/or NMR.
References
-
Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]
-
Du, J., et al. (2018). Thioester-mediated RNA aminoacylation and peptidyl-RNA synthesis in water. ResearchGate. Retrieved from [Link]
-
Zhang, D., et al. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Retrieved from [Link]
- Google Patents. (1982). US4316020A - Preparation of isatoic anhydrides.
-
Zhang, D., et al. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Retrieved from [Link]
-
Guerrero-Sanchez, C., et al. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Retrieved from [Link]
-
Zhang, Y., et al. (2020). A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β- Amino Acid N-Carboxyanhydrides. ChemRxiv. Retrieved from [Link]
-
Nishikawa, T., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosgene. Retrieved from [Link]
-
PMC Isochem. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. Retrieved from [Link]
-
Li, Y., et al. (2020). Efficient Synthesis of 1H-Benzo[4][11]imidazo[1,2-c][1][10]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. PMC - NIH. Retrieved from [Link]
-
SciSupplies. (n.d.). 5-METHOXY-1H-BENZO[D][1][10]OXAZINE-2,4-DIONE, 95.0%, 1g. Retrieved from [Link]
-
Lymperopoulos, K., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][10]oxazine-2,4-diones. RSC Advances. Retrieved from [Link]
-
Lymperopoulos, K., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][10]oxazine-2,4-diones. NIH. Retrieved from [Link]
- Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Hölzel Diagnostika. (n.d.). 8-Methoxy-1H-benzo[d][1][10]oxazine-2,4-dione. Retrieved from [Link]
-
Varvounis, G., et al. (2022). Naphtho[1,8-de][1][3]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide: A Novel Isomerization of the N-Oxide to Nitrile Oxide en Route to Isoxazol(in). MDPI. Retrieved from [Link]
-
Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Chloro-1-methyl-1H-benzo[d][1][10]oxazine-2,4-dione | Building block. Retrieved from [Link]1][10]oxazine-2,4-dione_3510825.html
Sources
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. Phosgene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 8. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-METHOXY -ISATOIC ANHYDRIDE | 37795-77-0 [chemicalbook.com]
- 11. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (also known as 5-methoxyisatoic anhydride). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the challenges of this synthesis. As Senior Application Scientists, we combine our expertise in organic synthesis with practical, field-proven insights to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I performed the reaction of 2-amino-5-methoxybenzoic acid with triphosgene, but I obtained a very low yield of the desired 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. What could be the problem?
Answer:
Low product yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits:
-
Cause 1: Inactive Phosgenating Agent: Triphosgene is highly sensitive to moisture. If it has been improperly stored, it may have hydrolyzed, rendering it ineffective.
-
Solution: Always use freshly opened or properly stored triphosgene. It is a solid that can be easier and safer to handle than gaseous phosgene[1]. Consider performing a small-scale test reaction with a known reactive amine to confirm the activity of your triphosgene.
-
-
Cause 2: Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction of anthranilic acids with phosgene or its equivalents is often rapid, but it's crucial to ensure the complete consumption of the starting material[2]. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary. However, be cautious, as excessive heat can promote side reactions.
-
-
Cause 3: Side Reactions Dominating: Several side reactions can compete with the desired cyclization, consuming your starting material. The primary side reactions to consider are:
-
Hydrolysis: The isatoic anhydride product is susceptible to hydrolysis, especially in the presence of water[3]. This will revert it back to the starting 2-amino-5-methoxybenzoic acid.
-
Decarboxylation: Isatoic anhydrides can undergo thermal decarboxylation[4].
-
Solution: Ensure all your reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. Maintain a moderate reaction temperature to minimize decarboxylation.
-
Issue 2: Product is Impure or Difficult to Purify
Question: My final product shows multiple spots on TLC, and I'm having trouble obtaining a pure sample of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. What are the likely impurities and how can I remove them?
Answer:
Product impurity is a frequent challenge. Identifying the nature of the impurities is the first step toward effective purification.
-
Common Impurities & Identification:
-
Unreacted 2-amino-5-methoxybenzoic acid: This is a common impurity if the reaction is incomplete. It can be identified by comparing the TLC of your crude product with a standard of the starting material. Its presence can also be confirmed by ¹H NMR spectroscopy, where you would see the characteristic aromatic and amine protons of the starting material[5][6][7][8].
-
Hydrolyzed Product (2-amino-5-methoxybenzoic acid): As mentioned, the product can hydrolyze back to the starting material during workup or storage if exposed to moisture.
-
Polymeric Byproducts: Under certain conditions, isatoic anhydrides can form polymeric structures. These are often insoluble materials that can complicate purification.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Recommended Solvent Systems:
-
Ethanol
-
Dioxane
-
A mixture of n-Hexane and Acetone
-
A mixture of n-Hexane and Ethyl Acetate
-
-
Protocol: Dissolve the crude product in a minimal amount of the hot solvent. If using a solvent mixture, dissolve in the more soluble solvent and then add the less soluble solvent until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
| Solvent System | Advantages | Disadvantages |
| Ethanol | Good for removing polar impurities. | May require a large volume for dissolution. |
| Dioxane | Excellent solvent for isatoic anhydrides. | Higher boiling point, can be difficult to remove completely. |
| n-Hexane/Acetone | Good for a range of polarities. | Requires careful optimization of the solvent ratio. |
| n-Hexane/Ethyl Acetate | Effective for less polar impurities. | May lead to "oiling out" if not cooled slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group in the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
The 5-methoxy group is an electron-donating group. Its presence on the aromatic ring increases the electron density, which has two main effects:
-
Increased Nucleophilicity: The amino group of 2-amino-5-methoxybenzoic acid is more nucleophilic compared to the unsubstituted anthranilic acid. This can lead to a faster reaction with the phosgenating agent.
-
Influence on Stability: The electron-donating nature of the methoxy group can influence the stability of the final isatoic anhydride ring system.
Q2: Are there safer alternatives to phosgene and triphosgene?
Yes, while phosgene and triphosgene are highly efficient, their toxicity is a significant concern[1][9][10]. Several less hazardous alternatives have been developed for the synthesis of N-carboxyanhydrides, a class of compounds that includes isatoic anhydrides[11][12][13][14][15]. Some of these alternatives include:
-
Diphosgene (trichloromethyl chloroformate): A liquid that is easier to handle than gaseous phosgene but still highly toxic.
-
Carbonyl diimidazole (CDI): A solid reagent that is much safer to handle. It reacts with the amino acid to form an activated intermediate that then cyclizes.
-
Ethyl Chloroformate: This reagent can be used, but the reaction often requires more forcing conditions and may lead to the formation of urethane byproducts.
Q3: How can I best monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material and the product. The disappearance of the starting material spot is a good indication that the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are the optimal storage conditions for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
Due to its susceptibility to hydrolysis, the product should be stored in a tightly sealed container in a desiccator to protect it from moisture. Storing it in a cool, dark place will also help to prevent thermal decomposition.
Experimental Protocols
Detailed Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione using Triphosgene
Safety First: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 2-amino-5-methoxybenzoic acid (1 equivalent).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
-
Addition of Triphosgene:
-
Dissolve triphosgene (0.4 equivalents) in anhydrous THF in the dropping funnel.
-
Slowly add the triphosgene solution to the stirred solution of the amino acid at room temperature over 30 minutes.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Add dichloromethane (DCM) to the residue and stir for 15 minutes.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain pure 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and key side reactions.
Caption: Main synthetic route to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Caption: Common side reactions in the synthesis.
References
-
Full article: Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (n.d.). Retrieved from [Link]
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - NIH. (n.d.). Retrieved from [Link]
-
Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases | ACS Omega. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved from [Link]
-
Isatoic anhydride - Wikipedia. (n.d.). Retrieved from [Link]
-
Decarboxylation Reaction Mechanism - YouTube. (2018, May 12). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
CID 157513014 | C16H18N2O6 - PubChem. (n.d.). Retrieved from [Link]
-
Decarboxylation - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Decarboxylation - Wikipedia. (n.d.). Retrieved from [Link]
-
isatoic anhydride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: - PMC Isochem. (n.d.). Retrieved from [Link]
-
Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship - ACP. (2025, October 10). Retrieved from [Link]
-
A decade review of triphosgene and its applications in organic reactions - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed. (n.d.). Retrieved from [Link]
-
Isatoic Anhydride. IV. Reactions with Various Nucleophiles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
(PDF) Phosgenation Reactions with Phosgene from Triphosgene - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides - Cheng Research Group - University of Illinois. (n.d.). Retrieved from [Link]
-
A decade review of triphosgene and its applications in organic reactions - PubMed. (2020, November 20). Retrieved from [Link]
-
Mechanistic Study of -Amino Acid N-Carboxyanhydride (NCA) Polymerization by Capillary Electrophoresis | Request PDF. (2025, August 7). Retrieved from [Link]
-
Chapter 5. (n.d.). Retrieved from [Link]
-
2-amino-5-methoxybenzoic acid - Stenutz. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres - ResearchGate. (2023, April 19). Retrieved from [Link]
-
Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Solubility of maleic anhydride in methanol + (acetone, ethyl acetate) from 278.15 to 323.15 K. (2025, August 10). Retrieved from [Link]
Sources
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR [m.chemicalbook.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (also known as 6-methoxyisatoic anhydride, CAS No: 67765-42-8). This valuable heterocyclic compound is a key building block in the development of novel pharmaceuticals and other bioactive molecules.[1][2] This document provides a robust, field-tested synthetic protocol and a comprehensive troubleshooting guide to help you navigate common experimental challenges and optimize your reaction conditions for high yield and purity.
Synthesis Overview: A Recommended Two-Step Protocol
The synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones, including the 5-methoxy derivative, is efficiently achieved through a two-step process starting from the corresponding 2-aminobenzoic acid.[5][6] This method is advantageous as it avoids harsh conditions like high temperatures and toxic reagents, proceeding smoothly at room temperature.[5]
The general workflow involves:
-
N-Protection: The amino group of 2-amino-5-methoxybenzoic acid is first protected, typically as a carbamate (e.g., using ethoxycarbonyl chloride).
-
Activation & Cyclization: The resulting intermediate is then treated with an activating agent, such as thionyl chloride (SOCl₂), which promotes intramolecular cyclization to form the desired dione.[3][5]
Caption: Recommended two-step synthesis workflow.
Detailed Baseline Protocol
This protocol is adapted from highly successful syntheses of analogous compounds.[3][5]
Step 1: Synthesis of N-Ethoxycarbonyl-2-amino-5-methoxybenzoic Acid
-
Dissolve 2-amino-5-methoxybenzoic acid in a 4:1 mixture of acetone and water.
-
Add sodium carbonate (Na₂CO₃) and/or sodium bicarbonate (NaHCO₃) to the solution to maintain a basic pH.[3]
-
Cool the mixture in an ice bath.
-
Slowly add ethoxycarbonyl chloride (EtOCOCl) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Once complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the N-protected intermediate.
Step 2: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
In a flask dried under an inert atmosphere (e.g., argon or nitrogen), suspend the N-Ethoxycarbonyl intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) in a 5-fold molar excess slowly at room temperature (22–24 °C).[3][5] Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood.
-
Stir the reaction mixture at room temperature for 5-7 hours. The reaction progress can be monitored by HPLC or TLC.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.
-
The resulting solid is then filtered and washed thoroughly with a non-polar solvent like diethyl ether (DEE) (3 x 30 mL) to remove soluble byproducts.[5]
-
Dry the final product under vacuum. The expected total yield over two steps is typically in the range of 65-80%.[5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting decision workflow.
Q1: My cyclization reaction (Step 2) is slow or incomplete. What is the cause?
Answer: This is one of the most common issues and is almost always related to the stoichiometry of thionyl chloride or the presence of moisture.
-
Causality & Solution: Thionyl chloride serves to activate the carboxylic acid for intramolecular attack. This process is highly sensitive to water.
-
Insufficient SOCl₂: A 2-fold molar excess has been shown to result in incomplete transformation.[3] It is critical to use at least a 5-fold molar excess to ensure the reaction is driven to completion, compensating for any trace moisture and ensuring full activation.
-
Moisture Contamination: The reaction must be performed under strictly anhydrous conditions. Use oven-dried glassware, anhydrous THF, and maintain an inert atmosphere (argon or nitrogen) throughout the addition and reaction period.[4] Any moisture will consume the SOCl₂ and quench the activated intermediate.
-
Q2: The yield from the first step (N-protection) is lower than expected. How can I improve it?
Answer: Low yield in the acylation step typically points to issues with pH control or reagent quality.
-
Causality & Solution: The reaction of ethoxycarbonyl chloride with the aminobenzoic acid requires a basic environment to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the HCl byproduct.
-
pH Control: The use of a base like Na₂CO₃ or NaHCO₃ is essential to maintain the optimal pH for the reaction.[3] Ensure sufficient base is present throughout the addition of the acylating agent.
-
Reagent Purity: Verify the purity of your 2-amino-5-methoxybenzoic acid starting material. Impurities can interfere with the reaction.
-
Reaction Time: While typically complete in 4-6 hours, monitor the reaction by TLC. If the starting material persists, allow the reaction to stir longer at room temperature.
-
Q3: My final product is difficult to purify or appears oily. What purification strategies do you recommend?
Answer: 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is expected to be a solid at room temperature. If you obtain an oil or an impure solid, consider the following:
-
Causality & Solution: Impurities often arise from incomplete reaction or side products. The purification protocol is designed to remove these.
-
Thorough Washing: After concentrating the reaction mixture in Step 2, do not skip the washing step. Washing with diethyl ether (DEE) is effective at removing the primary byproduct (ethyl chloride) and any unreacted intermediates.[5]
-
Trituration: If the product is an oil, try trituration. Add a small amount of a non-polar solvent (like DEE or hexanes) and scratch the side of the flask with a glass rod to induce crystallization.
-
Recrystallization/Chromatography: If impurities persist, recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) can be effective. For very impure samples, column chromatography on silica gel is a reliable method.[4]
-
Q4: Can I use a different protecting group for the nitrogen?
Answer: Yes, other urethane-type protecting groups can be used, but the choice may affect reaction kinetics.
-
Causality & Solution: The protecting group influences the electronic nature of the intermediate and the stability of the leaving group during the final cyclization.
-
Benzyloxycarbonyl (Cbz): This group is also highly effective and may lead to faster reaction times compared to others, with cyclization often complete within 5-7 hours.[5]
-
Fluorenylmethyloxycarbonyl (Fmoc): While effective, reactions involving the Fmoc group have been observed to be slower.[3]
-
For efficiency and cost-effectiveness, the ethoxycarbonyl (EtOCO) group is an excellent choice.[3]
-
Summary of Optimized Reaction Parameters
The table below summarizes the key parameters for achieving a successful synthesis, based on published literature.[3][5]
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Starting Material | 2-Amino-5-methoxybenzoic acid | High purity material is essential for clean conversion. |
| Protecting Agent | Ethoxycarbonyl chloride (EtOCOCl) | Cost-effective and provides good yields and reaction times. |
| Cyclizing Agent | Thionyl Chloride (SOCl₂) | Highly effective for activation and dehydration. |
| SOCl₂ Stoichiometry | 5-fold molar excess | Critical Parameter. Ensures complete conversion. Less than this leads to incomplete reaction.[3] |
| Solvent (Step 1) | Acetone / Water (4:1) | Provides good solubility for both the starting material and inorganic base. |
| Solvent (Step 2) | Anhydrous Tetrahydrofuran (THF) | Essential to use anhydrous grade to prevent quenching of SOCl₂. |
| Temperature | Room Temperature (22-24 °C) | A key advantage of this method is that it avoids the need for heating or reflux, minimizing side product formation.[5] |
| Atmosphere (Step 2) | Inert (Argon or Nitrogen) | Protects the reaction from atmospheric moisture. |
| Typical Yield | 65-80% (over two steps) | Achievable with careful adherence to the protocol.[5] |
Safety & Handling
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione: Handle with care. The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Always handle in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Solvents: Handle all organic solvents in a well-ventilated area, away from ignition sources.
References
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. [Link]
-
Royal Society of Chemistry. (2025). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][3][4]oxazine-2,4-diones. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2023). Efficient Synthesis of 1H-Benzo[6]imidazo[1,2-c][3][4]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 28(5), 2403. [Link]
-
Europe PMC. (2025). Investigation for the easy and efficient synthesis of 1 H-benzo[ d][3][4]oxazine-2,4-diones. [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
ResearchGate. (n.d.). Optimization of the Reaction Condition of Benzo[a]phenazin-5-ol with Diphenyl Acetylene. [Link]
-
SciSupplies. (n.d.). 5-METHOXY-1H-BENZO[D][3][4]OXAZINE-2,4-DIONE, 95.0%, 1g. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 6. Investigation for the easy and efficient synthesis of 1 H-benzo[ d][1,3]oxazine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-METHOXY-1H-BENZO[D][1,3]OXAZINE-2,4-DIONE, 95.0%, 1g [scisupplies.eu]
Technical Support Center: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support guide for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6-methoxyisatoic anhydride. This document is designed for researchers, chemists, and drug development professionals aiming to produce this key synthetic intermediate with high purity. We will delve into the critical aspects of the synthesis, focusing on the causality behind experimental choices to help you troubleshoot common issues and prevent the formation of impurities.
Synthesis Overview & Core Principles
The most reliable and common route to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione involves the cyclization of 2-amino-5-methoxybenzoic acid. The success of this synthesis hinges on two fundamental principles: the purity of the starting material and the precise control of the cyclization reaction to prevent side-product formation and subsequent degradation.
The overall synthetic pathway is illustrated below:
Caption: General workflow for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My final product is contaminated with a significant amount of starting material (2-amino-5-methoxybenzoic acid). What is the likely cause?
A1: This is the most common impurity and typically points to one of two issues: incomplete cyclization or product hydrolysis.
-
Causality (Incomplete Cyclization): The formation of the oxazine-dione ring requires the activation of the carboxylic acid and subsequent intramolecular nucleophilic attack by the amine. If the cyclizing agent (e.g., triphosgene, diphosgene) is impure, added in insufficient stoichiometric amounts, or if the reaction temperature is too low, the reaction will not go to completion.
-
Causality (Product Hydrolysis): The target molecule is an anhydride and is highly susceptible to hydrolysis. Exposure to water during the workup (e.g., aqueous washes) or purification (e.g., using wet solvents), or even atmospheric moisture during isolation and storage, can rapidly reopen the ring to regenerate the starting material.
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, high-purity cyclizing agent. Triphosgene, for instance, can decompose over time.
-
Check Stoichiometry: Ensure at least 1/3 equivalent of triphosgene (or equivalent for other reagents) is used relative to the starting amino acid.
-
Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material before proceeding to workup. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
-
Implement Anhydrous Workup: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). During workup, use anhydrous solvents and avoid aqueous washes if possible. If a wash is necessary, use brine and minimize contact time, followed by thorough drying of the organic layer with a desiccant like anhydrous sodium sulfate or magnesium sulfate.
Q2: I'm observing a persistent, colored impurity in my final product, giving it a yellow or brown tint. How can I remove it?
A2: Color in the final product often arises from oxidation-related side products.
-
Causality: The 2-aminophenol moiety within the starting material's synthetic route is susceptible to oxidation, which can form highly colored quinone-imine type structures.[1] If trace amounts of these are carried through to the final step, they can persist as impurities. Additionally, some side reactions during cyclization can generate colored byproducts.
Troubleshooting Steps:
-
Purify the Starting Material: Ensure the 2-amino-5-methoxybenzoic acid is pure and colorless before use. If it is discolored, recrystallize it, possibly with the addition of a small amount of activated carbon to adsorb colored impurities.
-
Purification of Final Product:
-
Recrystallization: This is the most effective method. Choose a solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures (e.g., Ethyl Acetate, Acetonitrile).
-
Charcoal Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the carbon before allowing it to cool.
-
Q3: My reaction yield is consistently low, even when TLC shows full conversion. Where am I losing my product?
A3: Low isolated yield despite high conversion often points to mechanical losses or product degradation during workup and purification.
-
Causality (Mechanical Loss): The product can be a fine, fluffy solid that is easily lost during filtration or transfers. It may also adhere strongly to glassware.
-
Causality (Degradation): As mentioned, hydrolysis is a key issue. Another potential pathway for loss, especially if excessive heat is applied, is decarboxylation. Isatoic anhydrides can lose CO2 to form benzoxazinones, particularly under harsh conditions.
Troubleshooting Steps:
-
Optimize Isolation: Use careful filtration techniques (e.g., a Hirsch or Büchner funnel with well-seated filter paper) to collect the solid product. Rinse the reaction flask thoroughly with the cold recrystallization solvent to recover all material.
-
Avoid Excessive Heat: During solvent removal or drying, use moderate temperatures (e.g., <50°C) under vacuum to prevent thermal decomposition.
-
Check Solvent Polarity: Ensure the solvent used for precipitation or recrystallization is not too polar, which could lead to partial dissolution and loss of product in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the best cyclizing agent for this synthesis?
A1: While several reagents can be used, triphosgene (bis(trichloromethyl) carbonate) is often preferred in modern lab settings over phosgene gas (extreme toxicity) or diphosgene (volatile liquid). Triphosgene is a stable, crystalline solid that is safer to handle and dose accurately. It acts as a phosgene equivalent in situ. Alternative methods using thionyl chloride with N-protected amino acids have also been developed to avoid highly toxic phosgene-based reagents.[2][3]
Q2: How critical is the purity of the 2-amino-5-methoxybenzoic acid starting material?
A2: It is absolutely critical. Any impurities in the starting material will either carry through to the final product or lead to the formation of new, hard-to-remove impurities. For example, if the starting material contains the 2-amino-4-methoxybenzoic acid isomer, the final product will be contaminated with the corresponding 7-methoxy-1H-benzo[d]oxazine-2,4-dione isomer, which can be very difficult to separate.
Q3: What are the best practices for storing 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A3: Due to its moisture sensitivity, the product must be protected from hydrolysis. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen). Place this container inside a desiccator at room temperature or in a freezer for long-term storage.
Q4: Which analytical techniques are essential for quality control?
A4: A combination of techniques is recommended for unambiguous characterization and purity assessment:
-
¹H NMR: To confirm the chemical structure and identify proton environments. Look for the disappearance of the broad amine and carboxylic acid protons from the starting material.
-
LC-MS: To confirm the molecular weight and assess purity. This is highly effective for detecting trace amounts of starting material or side products.
-
FTIR: To confirm the presence of the characteristic anhydride carbonyl stretches (typically two bands around 1760-1800 cm⁻¹ and 1720-1750 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch from the starting material.
Detailed Experimental Protocols & Data
Protocol 1: Synthesis of 2-amino-5-methoxybenzoic acid
This protocol assumes the use of 5-methoxysalicylic acid as a precursor.[4][5] The conversion involves processes such as nitration followed by reduction. A general reduction procedure is outlined below.
-
Setup: To a solution of 2-nitro-5-methoxybenzoic acid (1 eq) in ethanol or methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%).
-
Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator apparatus until TLC or LC-MS analysis indicates complete consumption of the starting material.[6]
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 2-amino-5-methoxybenzoic acid.
Protocol 2: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
This protocol uses triphosgene and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, suspend 2-amino-5-methoxybenzoic acid (1 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, dissolve triphosgene (0.35-0.40 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirred suspension of the amino acid at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), watching for the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, washing with a small amount of cold, anhydrous THF or diethyl ether to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from anhydrous ethyl acetate or acetonitrile to yield 5-Methoxy-1H-benzo[d]oxazine-2,4-dione as a crystalline solid.
Table 1: Summary of Reaction Parameters
| Parameter | Reactant/Condition | Recommended Value/Type | Rationale |
| Starting Material | 2-amino-5-methoxybenzoic acid | >99% Purity, Colorless | Prevents carry-over of isomeric and colored impurities. |
| Cyclizing Agent | Triphosgene | 0.35-0.40 equivalents | Ensures complete cyclization without excessive toxic reagent. |
| Solvent | Anhydrous THF | Aprotic, good solubility | Prevents hydrolysis and side reactions. |
| Temperature | 0°C to Reflux | Controlled progression | Initial low temp for safety, reflux to drive to completion. |
| Atmosphere | Inert (N₂ or Ar) | Anhydrous conditions | Prevents hydrolysis of reagent and product. |
| Workup | Anhydrous Filtration | Non-aqueous | Minimizes product degradation via hydrolysis. |
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Mourtas, S. et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][7]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. Available at: [Link]
-
PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. Available at: [Link]
-
Mourtas, S. et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][7]oxazine-2,4-diones. RSC Advances. DOI:10.1039/D5RA04014K. Available at: [Link]
-
National Institutes of Health. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. PMC. Available at: [Link]
-
ResearchGate. Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... Available at: [Link]
-
National Institutes of Health. Efficient Synthesis of 1H-Benzo[6][8]imidazo[1,2-c][1][7]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. PMC. Available at: [Link]
-
PubChem. 5-Methoxysalicylic Acid. Available at: [Link]
-
CAS Common Chemistry. 5-Methoxysalicylic acid. Available at: [Link]
-
Global Substance Registration System (GSRS). 5-METHOXYSALICYLIC ACID. Available at: [Link]
-
National Institutes of Health. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][7]oxazine-2,4-diones. Available at: [Link]
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Technical Support Center: Troubleshooting Low Reactivity of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (also known as 5-methoxyisatoic anhydride). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. We will explore the underlying chemical principles governing its reactivity and provide actionable, field-proven solutions to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My acylation/condensation reaction with 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?
A1: Low reactivity of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a common observation and can be attributed to several factors, primarily electronic effects, solubility, and reaction conditions.
Underlying Cause: Electronic Effects
The methoxy (-OCH₃) group at the 5-position of the aromatic ring is an electron-donating group (EDG) by resonance. This increases the electron density on the benzene ring, which in turn reduces the electrophilicity of the two carbonyl carbons (C2 and C4) within the oxazine-dione ring system. Nucleophilic attack is the primary reaction pathway for this molecule, and a less electrophilic center will react more slowly with nucleophiles like amines or alcohols.[1][2] In essence, the very feature that makes this molecule a useful synthon can also temper its reactivity compared to unsubstituted or electron-withdrawn isatoic anhydrides.
Troubleshooting Workflow for Low Reactivity
Caption: Troubleshooting decision tree for low reactivity.
Solutions & Protocols:
-
Optimize Your Solvent System:
-
Problem: 5-Methoxy-1H-benzo[d]oxazine-2,4-dione may have limited solubility in common, less polar organic solvents at room temperature. A heterogeneous reaction mixture will inherently have slower kinetics.
-
Solution: Employ polar aprotic solvents known to be effective for this class of compounds, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3][4] These solvents are generally excellent for dissolving a wide array of organic molecules and can facilitate the reaction by ensuring all reactants are in the same phase. Gentle heating can also improve solubility, but must be balanced with the thermal stability of your reactants.
-
-
Employ Catalysis to Enhance Electrophilicity:
-
Problem: The inherent electronic properties of the molecule may necessitate catalytic activation.
-
Solution:
-
Acid Catalysis: Lewis acids such as ZnCl₂, FeCl₃, or Sc(OTf)₃, or Brønsted acids like p-toluenesulfonic acid (p-TsOH), can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[1][5] This is a common strategy in Friedel-Crafts type acylations and related transformations.
-
Base Catalysis: In reactions with weakly nucleophilic amines or alcohols, a base such as pyridine, triethylamine (TEA), or 4-(Dimethylamino)pyridine (DMAP) can be used.[1] The base can deprotonate the nucleophile, making it more potent.
-
Protocol: Small-Scale Catalytic Test Reaction
-
Set up three parallel reactions in small vials, each with 50 mg of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and the stoichiometric equivalent of your nucleophile in 1 mL of your chosen solvent (e.g., THF or DMF).
-
To vial 1 (control), add no catalyst.
-
To vial 2, add 5-10 mol% of a Lewis acid (e.g., ZnCl₂).
-
To vial 3, add 1.1 equivalents of a base (e.g., Triethylamine).
-
Stir all reactions at your intended temperature (start with room temperature, then try 50-80 °C).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) after 1, 4, and 24 hours.
-
-
Adjust Thermal Conditions:
-
Problem: The activation energy for the reaction may not be met at room temperature.
-
Solution: Increase the reaction temperature in increments of 10-20 °C. Many reactions involving isatoic anhydrides proceed well at temperatures between 60-120 °C.[6] Always monitor for potential degradation of starting materials or products at higher temperatures.
-
Q2: My reaction is producing significant byproducts. How can I identify and minimize them?
A2: Byproduct formation is often a result of side reactions involving the starting material or intermediates. The most common byproducts are related to hydrolysis and self-condensation.
Common Byproducts and Their Formation:
-
2-Amino-5-methoxybenzoic acid: This is the product of hydrolysis of the anhydride ring. It occurs if there is residual water in your solvents or reagents. Isatoic anhydrides are sensitive to moisture.[7][8]
-
(E)-2-(2-amino-5-methoxybenzoyl)-5-methoxy-1H-benzo[d]oxazine-2,4-dione (or related self-condensation products): Under certain conditions, the initially formed 2-amino-5-methoxybenzamide intermediate can act as a nucleophile and attack another molecule of the starting anhydride.
-
2,3-dihydroquinazolin-4(1H)-ones: In multicomponent reactions for the synthesis of quinazolinones, these reduced forms are often major byproducts.[9]
Reaction Pathway and Common Side Reactions
Caption: General reaction pathway and common side reactions.
Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Protocol: Dry all solvents using standard laboratory procedures (e.g., distillation over a suitable drying agent or using a solvent purification system). Use freshly opened reagents where possible. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[7]
-
-
Control Stoichiometry and Addition Rate:
-
Problem: If the nucleophile is added too slowly or is not reactive enough, the anhydride may have time to react with itself or with moisture.
-
Solution: Ensure accurate stoichiometry. In some cases, using a slight excess (1.1-1.2 equivalents) of the more reactive nucleophile can help drive the desired reaction forward. For highly exothermic reactions, slow, controlled addition of one reagent to the other at a reduced temperature may be necessary to prevent side reactions.
-
-
Optimize for Quinazolinone Synthesis:
-
Problem: Formation of dihydroquinazolinones instead of the desired oxidized quinazolinones.
-
Solution: If the dihydro product is formed, a subsequent oxidation step may be required. Reagents like copper(II) chloride, potassium permanganate, or simply performing the reaction open to the air can facilitate oxidation.[9] Alternatively, some one-pot procedures utilize an oxidant in the initial reaction mixture.
-
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is an invaluable tool for monitoring the consumption of starting materials and the formation of products in real-time.[10][11]
Protocol: Reaction Monitoring by TLC
-
Prepare your TLC plate: On a silica gel TLC plate, draw a starting line in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the plate:
-
In the "SM" lane, spot a dilute solution of your 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
-
In the "RXN" lane, carefully take a small aliquot from your reaction mixture with a capillary tube and spot it.
-
In the "CO" lane, first spot the starting material, then spot the reaction mixture directly on top of the SM spot. This helps to resolve spots with similar Rf values.
-
-
Develop the plate: Choose an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane). A good starting point is 30:70 Ethyl Acetate:Hexane. Develop the plate in a sealed chamber.
-
Visualize: View the dried plate under a UV lamp (254 nm). The starting material and product should have different Rf values.
-
Interpret the results: As the reaction progresses, you should observe the spot corresponding to the starting material in the "RXN" lane diminishing in intensity, while a new spot for the product appears and intensifies. The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.[11]
Data Summary Table
| Parameter | Recommendation for Low Reactivity | Rationale |
| Solvent | DMSO, DMF, NMP | High polarity and solvating power to ensure a homogeneous reaction mixture. |
| Temperature | 60 - 120 °C | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Catalyst | Acid: p-TsOH, ZnCl₂, FeCl₃Base: Pyridine, TEA, DMAP | Increases the electrophilicity of the carbonyls (acid) or the nucleophilicity of the attacking species (base). |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of the anhydride by atmospheric moisture. |
References
- Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427–1435.
- Al-Obaidi, A. M., et al. (2018). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Journal of Saudi Chemical Society, 22(8), 995-1003.
- Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. International Journal of Organic Chemistry, 2, 244-251.
- ResearchGate. (n.d.). Optimization of reaction conditions. [Scientific Diagram].
-
LibreTexts. (2021). 5.3: TLC Uses. In Chemistry LibreTexts. Retrieved from [Link]
- Sultana, N., et al. (2021). Production of Cyclic Anhydride-Modified Starches. Molecules, 26(9), 2686.
- Gharib, A., et al. (2011). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion and heteropolyacids as green catalysts. Polish Journal of Chemical Technology, 13(2), 11-17.
- Neuman, R. C. (1996). Chapter 14: Substituent Effects. In Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
- ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Scientific Diagram].
- Behrendt, F., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 235–243.
- Madhusudan P, et al. (2021). A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica, 13(S1), 22-33.
- Bushmarinov, I. S., et al. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes. Acta Crystallographica Section E, 74(Pt 8), 1101–1106.
- Ankara University. (2018). Hydrolysis Reactions [Lecture Notes].
- U.S. Patent No. 3,975,428. (1976).
-
Clark, J. (2015). Acid anhydrides with ammonia or primary amines. In Chemguide. Retrieved from [Link]
- Murray-Green, M. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Reddit. (2019, December 22). Do electron-donating groups influence carbocation reactivity and thus electrophilicity?
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Mohammadi Ziaran, G., et al. (2019). Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions. Organic Chemistry Research, 5(1), 64-72.
- U.S. Patent No. 2,343,536. (1944).
- Sigma-Aldrich. (n.d.).
- University of Calgary. (n.d.). Ch12: Substituent Effects.
- Anything Science. (2017, March 2). Anhydride Hydrolysis [Video]. YouTube.
- ResearchGate. (2017, June 11). Is there any method to make them completely soluble in DMF/DMSO?
- ChemicalBook. (2023, May 6).
- ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram].
- U.S. Patent No. 2,134,531. (1938).
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
- ResearchGate. (2015, October 7). How can I dissolve a drug in DMF?
- ResearchGate. (n.d.). Optimization of reaction conditions between maleic anhydride (MA) and cyclohexene oxide (CHO). [Scientific Diagram].
- ResearchGate. (n.d.). Proposed reaction mechanisms: (a) hydrolysis of maleic anhydride under... [Scientific Diagram].
Sources
- 1. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reagent Selection for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Synthesis
Welcome to the technical support guide for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing a framework for logical decision-making in the laboratory.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses high-level questions regarding the synthesis and the critical role of reagent selection.
Q1: What are the primary synthetic routes to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, and what is the role of the "catalyst" or activating agent in each?
The synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, typically starts from 2-amino-5-methoxybenzoic acid. The core transformation involves the introduction of a second carbonyl group and subsequent cyclization. The "catalyst" is often a stoichiometric activating agent that facilitates this process. The most common methods include:
-
Phosgenation: This is the classical and most direct method, involving the reaction of the starting anthranilic acid derivative with phosgene (COCl₂) or a safer equivalent like triphosgene.[1] Phosgene acts as the electrophilic carbonyl source, reacting with both the amine and carboxylic acid functionalities to form the cyclic anhydride. The reaction must be carefully controlled to prevent side reactions.[1]
-
N-Acyl Carbamate Cyclization: A two-step approach where the amino group is first protected, often as an ethoxycarbonyl or benzyloxycarbonyl (Cbz) derivative.[2][3] This intermediate is then treated with a dehydrating/activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to induce cyclization and form the desired product.[4][5] In this context, SOCl₂ is not a catalyst but a crucial reagent that activates the carboxylic acid and facilitates the ring-closing elimination.[5]
-
Alternative Methods: Other routes, such as the oxidation of corresponding isatins or the Hofmann rearrangement of phthalimides, are also reported for the synthesis of the parent isatoic anhydride scaffold and can be adapted.[5][6]
Q2: How does the methoxy substituent on the aromatic ring influence reagent selection and reaction conditions?
The 5-methoxy group is an electron-donating group (EDG) on the benzene ring. This has two primary effects:
-
Increased Nucleophilicity: It enhances the nucleophilicity of the aromatic ring and, to a lesser extent, the amino group. This can accelerate the desired reactions with electrophilic reagents like phosgene.
-
Potential for Side Reactions: The increased electron density can make the ring more susceptible to undesired electrophilic side reactions if harsh acidic or oxidizing conditions are used. Therefore, reaction conditions should be kept as mild as possible to maintain selectivity.
The presence of the methoxy group generally does not necessitate a fundamental change in the choice of primary cyclizing agent (e.g., phosgene vs. SOCl₂) compared to the unsubstituted analog, but it may allow for milder reaction temperatures or shorter reaction times.
Q3: What are the critical safety precautions when working with reagents like phosgene, triphosgene, or thionyl chloride?
These reagents are highly toxic and corrosive, demanding strict safety protocols.
-
Phosgene (COCl₂): An extremely toxic gas. All manipulations must be conducted in a certified, high-performance chemical fume hood. A phosgene sensor and appropriate personal protective equipment (PPE), including a respirator, are mandatory.
-
Triphosgene (bis(trichloromethyl) carbonate): A solid and safer alternative to gaseous phosgene, as it has lower volatility. However, it decomposes upon heating or in the presence of nucleophiles to release phosgene. Therefore, it must be handled with the same level of caution as phosgene itself.
-
Thionyl Chloride (SOCl₂): A corrosive liquid that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a fume hood, and all glassware must be scrupulously dried to prevent runaway reactions.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common issue that can often be traced back to a few key factors:
-
Moisture Contamination: Isatoic anhydrides are highly susceptible to hydrolysis, which cleaves the ring to regenerate the starting anthranilic acid.[7] Ensure all solvents are anhydrous and glassware is oven- or flame-dried. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Improper Temperature Control: For phosgenation, temperatures above 60°C can significantly decrease the yield of isatoic anhydride.[1] For SOCl₂-mediated cyclizations, the reaction may require heating to proceed, but excessive temperatures can lead to decomposition. Temperature optimization is critical.
-
Inefficient Reagent Addition/Mixing: In heterogeneous reactions, such as bubbling phosgene gas into a solution, efficient stirring is paramount to ensure a good reaction rate.[1] Poor mixing can lead to localized high concentrations of reagents and the formation of byproducts.
-
Poor Quality of Starting Material or Reagents: Verify the purity of your 2-amino-5-methoxybenzoic acid. Impurities can interfere with the reaction. Reagents like thionyl chloride can degrade over time; using a freshly opened bottle or distilled reagent is recommended.
Issue 2: Product Impurity
Q: My final product is impure. What are the common side products and how can I minimize their formation?
The primary impurity is often unreacted starting material or the hydrolyzed product. Another possibility is the formation of polymeric or dimeric species through intermolecular amide bond formation.
-
Minimizing Unreacted Starting Material: To drive the reaction to completion, you can try extending the reaction time or slightly increasing the stoichiometry of the cyclizing agent. For phosgenation, ensuring a steady, sufficient flow of gas until absorption ceases is important.[1]
-
Preventing Polymeric Byproducts: This is often an issue of concentration. Running the reaction at a lower concentration (higher dilution) can favor the intramolecular cyclization over intermolecular reactions. This is a key principle in macrocyclization and can be applied here.
-
Purification Strategy: The crude product can often be purified by recrystallization from a suitable solvent (e.g., dioxane, ethyl acetate). If impurities persist, column chromatography on silica gel may be necessary, though care must be taken as the acidic nature of silica can sometimes degrade the product.
Issue 3: Reaction Stalls or Fails to Initiate
Q: My phosgenation reaction is not absorbing the gas efficiently, and the reaction seems to have stalled. What should I check?
This typically points to a kinetic or mass transfer limitation.
-
Stirring Rate: As noted in procedures for the parent compound, the rate of phosgene absorption is highly dependent on the stirring efficiency.[1] Increase the stirring speed to improve the gas-liquid interface.
-
Precipitation Blockage: The product, isatoic anhydride, often precipitates from the reaction mixture. If the precipitate becomes too thick, it can slow down the reaction by coating the unreacted starting material or impeding gas dispersion.[1] Choosing a solvent in which the product has slightly higher solubility or running the reaction at a slightly elevated (but controlled) temperature can help.
-
Gas Delivery: Ensure the gas delivery tube is positioned correctly below the surface of the liquid and is not clogged. A gas-dispersion tip with a frit can improve absorption.[1]
Section 3: Experimental Protocols & Data
Protocol 1: Screening of Cyclizing Agents (Triphosgene vs. Thionyl Chloride/Protected Amine)
This protocol outlines a small-scale procedure to compare the efficacy of two common routes.
Route A: Triphosgene Method
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, suspend 2-amino-5-methoxybenzoic acid (1.67 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).
-
Reagent Addition: In a separate flask, dissolve triphosgene (1.19 g, 4 mmol, 0.4 equivalents) in anhydrous THF (10 mL). Add this solution dropwise to the stirred suspension of the amino acid at room temperature over 30 minutes.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 66°C). Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Work-up: After completion (typically 2-4 hours), cool the reaction to room temperature. Evaporate the solvent under reduced pressure. The resulting solid can be triturated with cold diethyl ether, filtered, and dried under vacuum to yield the crude product.
-
Purification: Recrystallize from ethyl acetate or dioxane.
Route B: N-Ethoxycarbonyl Protection followed by SOCl₂ Cyclization
-
Step 1 (Protection): Dissolve 2-amino-5-methoxybenzoic acid (1.67 g, 10 mmol) in a 1 M aqueous solution of sodium hydroxide (20 mL). Cool to 0°C in an ice bath. Add ethyl chloroformate (1.0 mL, 10.5 mmol) dropwise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 2-3 hours. Acidify with 1 M HCl to precipitate the N-ethoxycarbonyl-2-amino-5-methoxybenzoic acid. Filter, wash with water, and dry.
-
Step 2 (Cyclization): In a flame-dried flask under N₂, suspend the dried N-protected acid (10 mmol) in thionyl chloride (10 mL). Heat the mixture to reflux (approx. 76°C) for 1-2 hours, at which point the solution should become homogeneous.[5]
-
Work-up: Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help). The resulting crude solid can be purified as described in Route A.
Table 1: Comparison of Common Cyclizing Agents
| Feature | Phosgene / Triphosgene | Thionyl Chloride (SOCl₂) |
| Starting Material | Unprotected Anthranilic Acid | N-Acyl Protected Anthranilic Acid |
| Stoichiometry | Stoichiometric (0.4 eq. Triphosgene) | Stoichiometric (often used as solvent) |
| Reaction Steps | One step | Two steps (protection, then cyclization) |
| Typical Conditions | 0°C to Reflux in inert solvent (THF, Dioxane) | Reflux in neat SOCl₂ or with inert solvent |
| Advantages | Direct, atom-economical | Avoids highly toxic phosgene gas |
| Disadvantages | Extreme Toxicity , requires specialized handling | Requires extra protection/deprotection step |
| Key Reference | Organic Syntheses Procedure[1] | RSC Advances, 2025, 15, 27644[5] |
Section 4: Visualizing the Process
Diagram 1: Synthetic Route Selection Workflow
This diagram provides a logical workflow for choosing a synthetic method based on common laboratory constraints.
Caption: Decision workflow for synthetic route selection.
Diagram 2: Generalized Reaction Mechanism
This diagram illustrates the key steps in the formation of the benzoxazinedione ring from 2-amino-5-methoxybenzoic acid using an electrophilic carbonyl source like phosgene.
Caption: Simplified mechanism of phosgene-mediated cyclization.
References
-
Zhao, W., Gnanou, Y., & Hadjichristidis, N. (2015). Organocatalysis by hydrogen-bonding: a new approach to controlled/living polymerization of α-amino acid N-carboxyanhydrides. Polymer Chemistry, 6(34), 6193–6201. [Link]
-
Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]
-
Zhang, D., et al. (2022). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][8][9]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651. [Link]
-
Le-Masurierex, B., et al. (2016). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1 H-benzo[ d][8][9]oxazine-2,4-diones. RSC Advances. [Link]
-
Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis. Retrieved from [Link]
-
Kappe, C. O., et al. (2013). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. ResearchGate. [Link]
-
Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45. [Link]
-
PubMed. (1995). Hypersensitivity reactions to anthranilic acid derivatives. Annals of Allergy, Asthma & Immunology, 74(6), 508-511. [Link]
- Google Patents. (1982). US4328339A - Continuous preparation of isatoic anhydride.
-
Daïch, A., et al. (2021). Efficient Synthesis of 1H-Benzo[2][4]imidazo[1,2-c][8][9]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 26(15), 4478. [Link]
-
ResearchGate. (2009). Preparation of isatoic anhydride from phthalimide. Retrieved from [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][8][9]oxazine-2,4-diones. RSC Advances. [Link]
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- 5. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
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Technical Support Center: Characterization of Byproducts in 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Reactions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. This heterocyclic compound, a derivative of isatoic anhydride, is a valuable building block in the synthesis of a wide range of biologically active molecules. However, its reactivity can also lead to the formation of various byproducts, which can complicate reaction workups, reduce yields, and compromise the purity of the final product.
This guide provides a comprehensive overview of the common byproducts encountered in reactions involving 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, along with detailed troubleshooting strategies and analytical methods for their identification and characterization. The information is presented in a question-and-answer format to directly address the specific challenges you may face in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when working with 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A1: The primary byproducts arise from the inherent reactivity of the N-carboxyanhydride moiety. The most frequently observed impurities are:
-
5-Methoxyanthranilic acid: This is the product of hydrolysis, where the anhydride ring is opened by water. It is often the most common impurity, especially if the reaction conditions are not strictly anhydrous.
-
Esters of 5-Methoxyanthranilic acid: If an alcohol is used as a solvent or is present as a reagent, it can act as a nucleophile, leading to the formation of the corresponding ester.
-
Amides of 5-Methoxyanthranilic acid: Similarly, amines will react to form amides.
-
Dimerization Product (Anthraniloyl-anthranilic acid derivative): Under certain conditions, particularly with base-catalyzed hydrolysis, a molecule of the hydrolysis product can react with a second molecule of the starting material to form a dimeric byproduct.[1]
-
Unreacted Starting Material: Incomplete conversion during the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione can result in the presence of 5-methoxyanthranilic acid in your starting material.
A less common, but possible, byproduct under harsh acidic or nucleophilic conditions is the demethylated product , where the 5-methoxy group is converted to a hydroxyl group.[2][3]
Q2: I have an unexpected spot on my TLC plate. How can I quickly determine if it's the hydrolysis product, 5-methoxyanthranilic acid?
A2: 5-Methoxyanthranilic acid is significantly more polar than the parent anhydride. Therefore, on a normal-phase silica TLC plate, the hydrolysis product will have a much lower Rf value. You can confirm this by co-spotting your reaction mixture with a small amount of your starting 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and, if available, a standard of 5-methoxyanthranilic acid. The byproduct spot should align with the 5-methoxyanthranilic acid standard.
Q3: My reaction is sluggish, and I'm seeing a lot of byproduct formation. What are the likely causes?
A3: Several factors can contribute to poor reactivity and increased byproduct formation:
-
Moisture Contamination: This is the most common culprit, leading to hydrolysis of the starting material. Ensure all glassware is rigorously dried and use anhydrous solvents.[3]
-
Reagent Quality: The 5-Methoxy-1H-benzo[d]oxazine-2,4-dione may have degraded during storage. It's advisable to use freshly prepared or properly stored material.
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the rate of side reactions. Running the reaction at the lowest effective temperature can often improve the outcome.
-
Incorrect Stoichiometry: An excess of a nucleophilic reagent can lead to the formation of corresponding amide or ester byproducts.
Troubleshooting Guides
Issue 1: Identification and Characterization of the Hydrolysis Byproduct
Problem: A significant amount of a polar byproduct is observed, presumed to be 5-methoxyanthranilic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Analytical Characterization:
| Compound | Molecular Weight | Key Analytical Data |
| 5-Methoxy-1H-benzo[d]oxazine-2,4-dione | 193.16 g/mol | ¹H NMR (DMSO-d₆): δ 11.72 (s, 1H), 7.92 (d, 1H), 7.74 (m, 1H), 7.25 (m, 1H), 7.15 (d, 1H), 3.85 (s, 3H).[4] ¹³C NMR (DMSO-d₆): δ 160.8, 155.5, 148.0, 142.3, 137.9, 129.9, 124.4, 116.2, 111.2, 56.0.[4] |
| 5-Methoxyanthranilic acid | 167.16 g/mol | ¹H NMR (DMSO-d₆): δ 7.5 (d, 1H), 7.1 (dd, 1H), 6.9 (d, 1H), 3.75 (s, 3H).[2][5][6] ¹³C NMR (DMSO-d₆): δ 168.9, 151.7, 145.2, 122.8, 118.5, 114.3, 112.9, 55.4.[2][5][6] LC-MS (ESI+): m/z 168.06 [M+H]⁺.[5] |
Experimental Protocols:
Protocol 1: HPLC Method for Purity Analysis
A reversed-phase HPLC method is recommended for the purity assessment of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and the quantification of its hydrolysis byproduct.
-
Instrumentation: HPLC with a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Elution Profile: 5-Methoxyanthranilic acid will elute earlier than the less polar 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Issue 2: Formation of Dimeric and Other Nucleophilic Addition Byproducts
Problem: In addition to the hydrolysis product, other less polar byproducts are observed, especially when using amine bases or alcohol solvents.
Reaction Mechanisms Leading to Byproducts:
Caption: Byproduct formation pathways.
Troubleshooting Strategies:
-
Minimizing Dimer Formation:
-
Avoid using strong aqueous bases for extended periods during workup. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures.
-
If the reaction is conducted in the presence of a base, consider using a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) in an anhydrous solvent.
-
-
Preventing Ester and Amide Formation:
-
Avoid using alcoholic or amine-containing solvents if they can compete with your desired nucleophile. Opt for inert solvents like THF, dioxane, or toluene.
-
If your substrate is an alcohol or amine, control the stoichiometry carefully to prevent side reactions if your target is not the simple ester or amide.
-
Protocol 2: ¹H NMR for Crude Reaction Mixture Analysis
Analyzing the crude reaction mixture by ¹H NMR can provide valuable information about the presence of byproducts.
-
Sample Preparation: Take an aliquot of the crude reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic singlet of the methoxy group (around 3.75-3.85 ppm). The presence of multiple singlets in this region can indicate the presence of the starting material and various byproducts.
-
Compare the aromatic region of the spectrum with the known spectra of the starting material and potential byproducts (see table above). The distinct splitting patterns can help in identifying the different species.
-
Concluding Remarks
The successful application of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in synthesis hinges on a thorough understanding of its reactivity and potential side reactions. By implementing rigorous anhydrous techniques, carefully selecting reagents and solvents, and employing appropriate analytical methods for reaction monitoring and product characterization, the formation of unwanted byproducts can be minimized. This guide serves as a starting point for troubleshooting common issues. For more complex challenges, consulting the primary literature for specific reaction types is always recommended.
References
-
Redditor comment on demethylation of aryl methoxy groups. (2017). Reddit. [Link]
-
Chem-Station. (2024). O-Demethylation. Chem-Station Int. Ed.[Link]
-
Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxyanthranilic acid. PubChem. [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][2]oxazine-2,4-diones. RSC Advances, 5(34), 27644-27651. [Link]
-
Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(10), 1259-1267. [Link]
-
Smith, S. N., & Connon, S. J. (2018). N-Carboxyanhydrides (NCAs): Unorthodox and Useful Reagents for Amide Synthesis. European Journal of Organic Chemistry, 2018(2), 153-169. [Link]
-
zule21. (2015). Isatoic anhydride hydrolysis to anthranilic acid. Sciencemadness Discussion Board. [Link]
Sources
- 1. 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for the purification of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important heterocyclic compound. As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity is paramount.[1][2][3][4] This document provides a framework for developing a robust recrystallization protocol, addressing common challenges, and ensuring the integrity of your final product.
Understanding the Molecule: Key Physicochemical Properties
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, is a solid at room temperature.[5][6] Its heterocyclic structure, featuring an anhydride and a methoxy group, dictates its solubility and stability profile. The methoxy group can influence the molecule's physicochemical properties and its behavior in various solvents.[7]
| Property | Value/Information | Source |
| Molecular Formula | C9H7NO4 | |
| Molecular Weight | 193.16 g/mol | [8] |
| Appearance | Light/pale yellow fluffy crystalline powder | [6], [4] |
| Storage | Sealed in a dry environment at room temperature | [5], [6] |
Critical Consideration: Hydrolysis
A primary concern during the purification of isatoic anhydrides is their susceptibility to hydrolysis. The anhydride ring can be opened by water to form the corresponding 2-amino-5-methoxybenzoic acid. This reaction is catalyzed by both acids and bases.[9] Therefore, it is crucial to use anhydrous solvents and minimize exposure to moisture throughout the recrystallization process. The rate of hydrolysis can be influenced by temperature, pH, and the presence of nucleophiles.[10][11][12]
Step-by-Step Recrystallization Protocol Development
A successful recrystallization hinges on the principle of differential solubility: the compound of interest should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Screening: Finding the Ideal System
The first and most critical step is to identify a suitable solvent or solvent system. Based on the structure of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and the properties of the parent isatoic anhydride, a range of solvents with varying polarities should be tested.
Recommended Solvents for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Halogenated Solvents: Dichloromethane (DCM)
-
Apolar Solvents: Hexane, Heptane
Solubility Testing Protocol:
-
Place a small, accurately weighed amount of the crude 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (e.g., 10-20 mg) into a small test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.
-
If the compound is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show a significant difference in solubility between hot and cold conditions, resulting in a good yield of crystals upon cooling.
dot graph TD { A[Start: Crude Solid] --> B{Add small amount of solvent at RT}; B --> C{Soluble?}; C -- Yes --> D[Solvent is unsuitable as a single solvent]; C -- No --> E{Heat to boiling}; E --> F{Soluble?}; F -- No --> G[Solvent is unsuitable]; F -- Yes --> H{Cool slowly}; H --> I{Crystals form?}; I -- Yes --> J[Potentially good solvent]; I -- No --> K[Induce crystallization]; K --> L{Crystals form?}; L -- Yes --> J; L -- No --> M[Try another solvent or mixed solvent system]; }
Caption: Workflow for single solvent screening.
The Recrystallization Procedure
Once a suitable solvent has been identified, the following general procedure can be followed.
-
Dissolution: Place the crude 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with constant swirling. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting or decomposition point.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Q1: The compound does not crystallize upon cooling.
-
Cause A: Too much solvent was used. The solution may not be saturated.
-
Solution: Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool again.
-
-
Cause B: Supersaturation. The solution is saturated, but crystal nucleation has not occurred.
-
Solution 1: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Solution 2: Seeding. Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Q2: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the presence of impurities is depressing the melting point. The compound comes out of solution as a liquid above its melting point.
-
Solution 1: Add more solvent. Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and cool slowly. This keeps the compound in solution until the temperature is below its melting point.
-
Solution 2: Change solvents. Choose a solvent with a lower boiling point.
-
Solution 3: Use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the solid and cool slowly.
-
dot graph TD { A[Start: Oiling Out] --> B{Reheat to dissolve oil}; B --> C{Add more of the 'good' solvent}; C --> D{Cool slowly}; D --> E{Crystals form?}; E -- Yes --> F[Success]; E -- No --> G{Try a different solvent system}; }
Caption: Troubleshooting "oiling out".
Q3: The recovered yield is very low.
-
Cause A: Too much solvent was used. A significant amount of the compound remains dissolved in the mother liquor.
-
Solution: Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. Note that the purity of the second crop may be lower.
-
-
Cause B: Premature crystallization during hot filtration.
-
Solution: Use a slight excess of hot solvent before filtration and ensure the filtration apparatus is pre-heated.
-
-
Cause C: The compound is significantly soluble in the cold solvent.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider a different solvent where the solubility difference between hot and cold is more pronounced.
-
Q4: The purified compound is still colored.
-
Cause: Colored impurities are soluble in the recrystallization solvent.
-
Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
References
- Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2021). ACS Omega.
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][13][14]oxazine-2,4-diones. (2025). RSC Advances.
- Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (n.d.).
- isatoic anhydride synthesis. (2014). Sciencemadness Discussion Board.
- Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthal
- Kinetics of Maleic Anhydride Hydrolysis and Its Influence on the Curing Behavior of Epoxy Resin. (n.d.). 高分子通报.
- Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof. (n.d.).
- Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (n.d.). ACS Omega.
- Synthesis of isatoic anhydride derivatives (microreview). (n.d.).
- synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review). (n.d.).
- The role of the methoxy group in approved drugs. (2024). PubMed.
-
5-Methoxy-1H-benzo[d][13][14]oxazine-2,4-dione. (n.d.). Sigma-Aldrich.
-
5-methoxy-1H-benzo[d][13][14]oxazine-2,4-dione. (n.d.). ChemicalBook.
-
67765-42-8|5-Methoxy-1H-benzo[d][13][14]oxazine-2,4-dione. (n.d.). BLDpharm.
-
7-Methoxy-1H-benzo[d][13][14]oxazine-2,4-dione. (n.d.). Chem-Impex.
-
8-Methoxy-1H-benzo[d][13][14]oxazine-2,4-dione. (n.d.). Chem-Impex.
-
8-Methoxy-1H-benzo[d][13][14]oxazine-2,4-dione. (n.d.). Hölzel Diagnostika.
-
34954-65-9|8-Methoxy-1H-benzo[d][13][14]oxazine-2,4-dione. (n.d.). BLDpharm.
- Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)-catalyzed decarbonylative annulation through C–H activation: insights from DFT calculations. (n.d.).
- Observed rate constant for the hydrolysis of phthalic anhydride as a... (n.d.).
- Hydrolysis of maleic anhydride in copolymerization with acrylic acid. (n.d.). Benchchem.
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- 5. 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | 67765-42-8 [sigmaaldrich.com]
- 6. This compound | 67765-42-8 [amp.chemicalbook.com]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 67765-42-8|this compound|BLD Pharm [bldpharm.com]
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- 12. Kinetics of Maleic Anhydride Hydrolysis and Its Influence on the Curing Behavior of Epoxy Resin [gfztb.com]
- 13. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and application of this versatile reagent.
Introduction to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6-methoxyisatoic anhydride, is a heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a reactive anhydride moiety, allows for facile reaction with a variety of nucleophiles, making it a valuable building block for creating complex molecular architectures, most notably in the synthesis of quinazolinones and other fused heterocyclic systems.[2][3][4][5]
This guide will provide you with the necessary information to handle this compound safely and effectively in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A1: 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is predominantly used as a precursor for the synthesis of a wide range of heterocyclic compounds.[1] Its ability to react with various nucleophiles makes it a versatile starting material. A significant application is in the synthesis of quinazolinone derivatives, which are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3][6] It is also employed in the development of agrochemicals, such as herbicides and pesticides.[1]
Q2: What are the key safety precautions I should take when handling this compound?
A2: 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a solid chemical that requires careful handling to avoid exposure.[2][7] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7][8] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[7] Avoid inhalation of dust and contact with skin and eyes.[7] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[7]
Q3: How should I properly store 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A3: This compound should be stored in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.[9] Storage at room temperature is generally acceptable.[2][10] Proper storage is crucial to prevent hydrolysis, which can lead to the degradation of the compound.
Q4: What are the typical physical properties of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A4: The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 67765-42-8 | |
| Molecular Formula | C₉H₇NO₄ | |
| Molecular Weight | 193.16 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Room Temperature (Sealed in dry) |
Troubleshooting Guide for Experimental Workflows
The reactivity of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is centered around the susceptibility of its anhydride ring to nucleophilic attack. Understanding the potential reaction pathways and common pitfalls is key to successful experimentation.
Diagram: General Reaction Pathways with Nucleophiles
Caption: Reaction of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione with nucleophiles.
Issue 1: Low Yield of the Desired Quinazolinone Product
Potential Cause & Explanation:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. The methoxy group on the aromatic ring can influence the reactivity of the anhydride, potentially requiring adjusted reaction conditions compared to the unsubstituted isatoic anhydride.
-
Competing Side Reactions: The formation of byproducts such as 2-amino-N-substituted-5-methoxybenzamide (from decarboxylation) or the corresponding ureidobenzoic acid can significantly reduce the yield of the desired quinazolinone.[11] The ratio of these products is often dependent on the nature of the amine and the reaction conditions.[10][11]
-
Hydrolysis of the Starting Material: The presence of moisture can lead to the hydrolysis of the anhydride to 2-amino-5-methoxybenzoic acid, which is unreactive under typical quinazolinone synthesis conditions.[12]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. While many reactions proceed at room temperature, some may require heating to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Control Stoichiometry: The molar ratio of the amine to the anhydride can influence the product distribution.[10] Experiment with varying the stoichiometry to favor the formation of the desired product.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize the hydrolysis of the starting material. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are particularly sensitive to moisture.
-
Choice of Catalyst: For three-component reactions involving an aldehyde, the choice of catalyst can be critical. Acid catalysts such as sulfamic acid have been shown to be effective.[2]
Issue 2: Formation of Multiple Products and Purification Challenges
Potential Cause & Explanation:
-
Dual Reactivity of the Anhydride: Nucleophiles can attack either of the two carbonyl groups in the anhydride ring, leading to different ring-opened intermediates and subsequently different final products.[11]
-
Decarboxylation of the Intermediate: The carbamic acid intermediate formed upon reaction with an amine can be unstable and undergo decarboxylation to form the corresponding 2-aminobenzamide derivative.[12] This is often a major side reaction.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred to minimize side reactions.
-
Temperature Control: Lowering the reaction temperature may help to control the rate of decarboxylation and favor the desired cyclization pathway.
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from byproducts. A gradient elution system may be necessary to achieve good separation.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: The ureidobenzoic acid byproduct is acidic and can often be removed by washing the organic reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution).
-
Diagram: Troubleshooting Workflow for Low Yield
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. Isatoic anhydride - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC Analysis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for the HPLC analysis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the methodological choices, ensuring robust and reliable analytical results.
Introduction to the Analyte
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 6-methoxyisatoic anhydride, is a heterocyclic compound with a molecular weight of 193.16 g/mol and a chemical formula of C₉H₇NO₄.[1][2] Its structure, featuring a benzoxazine core, makes it a valuable building block in medicinal chemistry.[3] Understanding its physicochemical properties is paramount for developing a successful HPLC method. With a predicted XLogP3 of 1, it exhibits moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the HPLC method development for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Q1: What is a good starting point for column selection?
A1: For a moderately polar compound like 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a C18 column is the most versatile and recommended starting point. A standard dimension such as 4.6 mm x 150 mm with 5 µm particle size offers a good balance between efficiency and backpressure. For faster analysis, a shorter column (e.g., 50 mm or 100 mm) with smaller particles (e.g., 3 µm) can be considered.
Q2: How do I choose the optimal mobile phase?
A2: A reversed-phase approach using a mixture of a buffered aqueous phase and an organic modifier is ideal.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent for aromatic compounds as it often provides sharper peaks and lower UV cutoff compared to methanol.
-
Aqueous Phase: A slightly acidic mobile phase is recommended to ensure the reproducibility of retention times by suppressing the ionization of any residual silanols on the column. A buffer such as 0.1% formic acid or phosphoric acid in water, with a pH around 2.5-3.5, is a good starting point.
Q3: What detection wavelength should I use?
A3: Aromatic compounds like 5-Methoxy-1H-benzo[d]oxazine-2,4-dione typically exhibit strong UV absorbance. To determine the optimal wavelength, a UV scan of the analyte in the mobile phase should be performed. Based on the benzoxazine structure, a starting wavelength in the range of 230-280 nm is likely to provide good sensitivity. For methods analyzing both the parent compound and potential degradation products, a photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and assess peak purity.
Q4: Why is my peak shape poor (tailing or fronting)?
A4: Poor peak shape can be attributed to several factors:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and active sites on the column, such as residual silanols.[4] Lowering the mobile phase pH (e.g., to pH 2.5) can help suppress silanol ionization and reduce tailing. Using a high-purity, end-capped C18 column is also crucial.
-
Peak Fronting: This is a less common issue but can occur due to column overload.[5] Try reducing the injection volume or the sample concentration. Incompatibility between the sample solvent and the mobile phase can also lead to peak fronting; it is always best to dissolve the sample in the initial mobile phase composition.
Q5: What are "ghost peaks" and how can I avoid them?
A5: Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs. They can originate from contaminated mobile phase, carryover from previous injections, or bleed from system components. To mitigate ghost peaks, use high-purity solvents, prepare fresh mobile phase daily, and implement a robust needle wash protocol in your autosampler. Running a blank gradient after a sample run can help identify and troubleshoot the source of the ghost peaks.[6]
HPLC Method Development Workflow
A systematic approach is key to efficient and successful method development.
Caption: A structured workflow for HPLC method development.
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the analysis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | A standard, reliable system with a diode array detector allows for peak purity assessment. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution and backpressure for initial method development. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent analyte ionization and minimize silanol interactions. |
| Mobile Phase B | Acetonitrile | Offers good peak shape for aromatic compounds and has a low UV cutoff. |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B | A broad scouting gradient to elute the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and detector response. |
| Detection | DAD, 254 nm (or λmax) | 254 nm is a common wavelength for aromatic compounds. A full UV scan is recommended to determine the λmax for optimal sensitivity. |
| Sample Preparation | Dissolve in Acetonitrile/Water (50:50) to a concentration of ~0.1 mg/mL | The diluent should be compatible with the mobile phase to ensure good peak shape. |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis.
Caption: A logical flow for troubleshooting common HPLC issues.
Stability-Indicating Method and Forced Degradation
For regulatory submissions, it is crucial to develop a stability-indicating HPLC method. This is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Forced degradation studies are essential to develop and validate such a method.[6][7][8]
The objective of forced degradation is to generate potential degradation products and demonstrate that they are well-separated from the main analyte peak.[9] This ensures that the method is specific for the API in the presence of its degradants.
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (as per ICH Q1B guidelines).
After exposing the analyte to these stress conditions, the samples are analyzed using the developed HPLC method. The chromatograms should be evaluated for the appearance of new peaks and the resolution between the parent peak and the degradation product peaks. A peak purity analysis using a PDA detector is essential to confirm that the main peak is not co-eluting with any degradants.
References
- Alsante, K. M., et al. (2007). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.American Pharmaceutical Review.
- Forced Degradation Studies for Drug Substances and Drug Products.Pharmaceutical Technology.
-
HPLC Troubleshooting Guide. ACE HPLC Columns.[Link]
-
Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube.[Link]
- ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
-
5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. PubChem.[Link]
-
Isatoic Anhydride. PubChem.[Link]
- ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]
- Stability Indicating HPLC Method Development and Valid
- Development and validation of a stability-indic
- Mullani, N. S., & Nargatti, S. (2021). A Review on Forced Degradation Studies for Drug Substances and Drug Products.International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
-
HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. SIELC Technologies.[Link]
-
HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC Technologies.[Link]
-
Mourtas, S., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][10][11]oxazine-2,4-diones. RSC Advances, 5(34), 27644-27651.
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Institutes of Health.[Link]
Sources
- 1. 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | 67765-42-8 [sigmaaldrich.com]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. saudijournals.com [saudijournals.com]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. ijpsr.com [ijpsr.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support guide for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (also known as 5-methoxyisatoic anhydride). This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this versatile building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the success of your reactions.
Introduction: The Solubility Hurdle
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a valuable reagent in organic synthesis, particularly for the creation of quinazolinones and other heterocyclic compounds of medicinal interest.[1] However, its planar structure and potential for strong intermolecular interactions can lead to poor solubility in many common organic solvents, posing a significant challenge for its effective use in reactions. This guide will provide you with a systematic approach to overcoming these solubility limitations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my 5-Methoxy-1H-benzo[d]oxazine-2,4-dione not dissolving in my reaction solvent?
A1: The poor solubility of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione can be attributed to several physicochemical properties. The molecule has a relatively rigid, planar structure which can lead to efficient crystal packing and high lattice energy. The presence of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl and methoxy oxygens) can also contribute to strong intermolecular forces in the solid state.[2] Overcoming these forces requires a solvent that can effectively solvate the molecule and disrupt the crystal lattice.
The predicted XLogP3-AA value of 1 suggests a moderate lipophilicity.[2] This means that both highly polar and highly nonpolar solvents may be poor choices.
Q2: What are the recommended solvents for reactions involving 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A2: While there is no universal solvent, the choice depends heavily on the specific reaction conditions (e.g., temperature, other reagents). Based on literature precedents for reactions with isatoic anhydrides and related compounds, a good starting point is to screen polar aprotic solvents.[3][4]
Solvent Selection Guide:
| Solvent Class | Examples | Suitability & Rationale |
| Polar Aprotic | DMF, DMAc, DMSO, NMP | Often the best choice. These solvents have high dielectric constants and are good hydrogen bond acceptors, which helps to solvate the molecule and break up the crystal lattice. Many syntheses using isatoic anhydrides are performed in these solvents.[4] |
| Ethers | Dioxane, THF | Moderate solubility. Can be effective, especially at elevated temperatures. Dioxane is often a good choice for reactions requiring heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally poor solubility at room temperature. May be suitable for specific applications or as part of a co-solvent system. |
| Alcohols | Methanol, Ethanol | Can be reactive. The anhydride functionality can react with alcohols, especially at elevated temperatures or in the presence of a base, to form the corresponding ester. Use with caution.[5] |
| Hydrocarbons | Toluene, Xylene | Poor solubility. Generally not recommended unless used as a high-boiling solvent for specific reactions where the compound may dissolve at elevated temperatures. |
| Water | Reactive. The anhydride will hydrolyze in water to form the corresponding 2-amino-5-methoxybenzoic acid.[5] |
Q3: My compound is still not dissolving. What are my next steps?
A3: If you are still facing solubility issues after selecting an appropriate solvent, you can employ several strategies. The following workflow can help you systematically troubleshoot the problem.
Caption: A decision-making workflow for addressing poor solubility.
In-Depth Troubleshooting Protocols
Protocol 1: Systematic Solvent Screening
This protocol will help you identify the most effective solvent for your reaction in a systematic manner.
Materials:
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Small vials (e.g., 2 mL) with stir bars
-
A selection of solvents (e.g., DMF, DMSO, NMP, Dioxane, THF, Acetonitrile)
-
Heating block or oil bath
Procedure:
-
Add a small, accurately weighed amount of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione to each vial (e.g., 10 mg).
-
Add a measured volume of a single solvent to each vial (e.g., 0.5 mL).
-
Stir the mixtures at room temperature for 15-30 minutes and observe the solubility. Record your observations (e.g., insoluble, partially soluble, fully soluble).
-
For vials where the compound is not fully soluble, gradually increase the temperature in increments of 10-20°C.
-
Record the temperature at which the compound fully dissolves.
-
Caution: Be aware of the boiling points of your solvents. Also, monitor for any signs of decomposition at elevated temperatures (e.g., color change).
Protocol 2: Utilizing a Co-Solvent System
A co-solvent system can often provide the right balance of polarity to dissolve all reaction components.
Example Scenario: A reaction where your primary reactant is soluble in THF, but the 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is not.
Procedure:
-
Dissolve the 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in a minimum amount of a strong polar aprotic solvent like DMF or NMP.
-
In a separate flask, dissolve your other reactant in THF.
-
Slowly add the solution of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione to the THF solution with vigorous stirring.
-
Observe for any precipitation. If the compound remains in solution, you can proceed with the reaction.
-
If precipitation occurs, you may need to increase the proportion of the polar aprotic solvent.
Q4: Can I use additives to improve solubility?
A4: In some cases, additives can help. For reactions involving a base, the in-situ formation of a more soluble salt can be a viable strategy. For example, the deprotonation of the N-H group can generate an anion that is more soluble in polar solvents. However, this will also activate the molecule for ring-opening, so this approach must be compatible with your desired reaction pathway.
Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) can also be employed in biphasic systems to transport a reactant between an aqueous and an organic phase, which can sometimes circumvent solubility issues.
Q5: How does temperature affect the solubility and stability of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
A5: As with most solids, the solubility of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione in organic solvents generally increases with temperature.[6] Many reactions involving isatoic anhydrides are run at elevated temperatures (e.g., 80-120°C) to ensure all reactants are in solution.[4][7]
However, it is important to consider the thermal stability of the compound. While generally stable, prolonged heating at very high temperatures, especially in the presence of nucleophiles, can lead to decomposition or side reactions. It is recommended to run a small-scale test reaction to determine the optimal temperature that balances solubility and stability.
Advanced Strategies
For particularly challenging cases, more advanced techniques can be considered:
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to faster dissolution and shorter reaction times. This can sometimes improve yields and reduce the formation of byproducts.[3]
-
Sonication: The use of an ultrasonic bath can help to break up solid aggregates and enhance dissolution through cavitation.[8]
-
Flow Chemistry: In a continuous flow reactor, the reactants are pumped through heated tubes. The high surface-area-to-volume ratio can improve heat and mass transfer, potentially overcoming solubility limitations observed in batch reactions.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and successfully utilize this valuable reagent in your research.
References
-
PubChem. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
-
MDPI. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available from: [Link]
-
Der Pharma Chemica. A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Available from: [Link]
-
ResearchGate. One-pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. Available from: [Link]
-
National Institutes of Health. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Available from: [Link]
-
RSC Advances. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][2][9]oxazine-2,4-diones. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Chem-Impex. 8-Methoxy-1H-benzo[d][2][9]oxazine-2,4-dione. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
RSC Publishing. Investigation for the easy and efficient synthesis of 1 H-benzo[ d ][2][9]oxazine-2,4-diones. Available from: [Link]
-
Chem-Impex. 7-Methoxy-1H-benzo[d][2][9]oxazine-2,4-dione. Available from: [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Advances in Solubility Enhancement Techniques. Available from: [Link]
-
ChemBK. Maleic anhydride. Available from: [Link]
Sources
- 1. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 2. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | C9H7NO4 | CID 10750295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. japer.in [japer.in]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Quinazolinone synthesis [organic-chemistry.org]
Preventing decomposition of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione during synthesis
Welcome to the technical support center for the synthesis and handling of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this valuable heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you prevent its decomposition and achieve high-purity yields.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?
Answer:
Low or no yield in the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, typically prepared from 2-amino-5-methoxybenzoic acid and a phosgene source, can stem from several factors.
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Purity of Starting Material: The starting material, 2-amino-5-methoxybenzoic acid, must be of high purity and completely dry. The presence of moisture can lead to the hydrolysis of the phosgene reagent and the isatoic anhydride product.
-
Phosgene Source Quality and Stoichiometry: Phosgene, or its safer alternatives like triphosgene, must be handled under strictly anhydrous conditions. Triphosgene, a solid, can be easier to handle but is also moisture-sensitive. Ensure you are using the correct stoichiometry. An excess of the phosgene source is often required to drive the reaction to completion.
-
Reaction Temperature: The reaction of anthranilic acids with phosgene is often performed at low to room temperature. Running the reaction at elevated temperatures can accelerate side reactions and decomposition of the product.[1]
-
Inadequate Mixing: The reaction mixture can be heterogeneous. Vigorous stirring is necessary to ensure proper mixing of the reagents.
Troubleshooting Steps:
-
Dry Starting Materials and Solvents: Dry the 2-amino-5-methoxybenzoic acid in a vacuum oven before use. Use anhydrous solvents.
-
Verify Reagent Quality: Use a fresh, high-purity source of triphosgene or ensure your phosgene solution is properly standardized.
-
Optimize Stoichiometry: If using triphosgene, a slight excess (e.g., 1.1-1.2 equivalents) may be beneficial.
-
Control Temperature: Maintain the reaction temperature as specified in your protocol, typically starting at a lower temperature and allowing it to slowly warm to room temperature.
Question 2: My final product is contaminated with a significant amount of the starting 2-amino-5-methoxybenzoic acid. How can I resolve this?
Answer:
The presence of unreacted starting material indicates an incomplete reaction. This is a common issue that can often be resolved by adjusting the reaction conditions.
-
Insufficient Reagent: The most likely cause is an insufficient amount of the phosgenating agent.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to go to completion.
-
Inefficient Removal of HCl: The reaction generates HCl as a byproduct. In some protocols, the presence of HCl can be problematic. While some methods proceed in the presence of acid, others may benefit from an HCl scavenger, although this is less common for isatoic anhydride synthesis.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: A modest increase in the amount of triphosgene can help drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction by TLC or other appropriate analytical methods to determine the point of maximum conversion.
-
Purification: If a small amount of starting material remains, purification can be achieved by washing the crude product. Isatoic anhydrides are generally insoluble in many common organic solvents, while the starting aminobenzoic acid may have different solubility properties. A careful choice of washing solvent can remove the unreacted starting material.
Question 3: I observe the formation of a high-melting, insoluble solid that is not my desired product. What is this and how can I prevent it?
Answer:
The formation of an insoluble, high-melting solid is often indicative of thermal decomposition and subsequent polymerization. Isatoic anhydrides can decarboxylate upon heating to form a reactive intermediate that can polymerize.
-
Mechanism of Decomposition: At elevated temperatures, isatoic anhydrides can lose carbon dioxide to form a benz-4-oxo-2-azetidinone or a related reactive species, which can then undergo further reactions or polymerization.
-
Localized Overheating: Even if the overall reaction temperature is controlled, localized overheating due to poor stirring or a highly exothermic reaction can initiate decomposition.
Troubleshooting Steps:
-
Strict Temperature Control: Avoid excessive heating during the reaction and workup. If the reaction is exothermic, ensure efficient cooling.
-
Avoid High-Temperature Recrystallization: If recrystallization is necessary for purification, choose a solvent system that allows for crystallization at a lower temperature. Prolonged heating in high-boiling solvents should be avoided.
-
Rapid Isolation: Once the reaction is complete, proceed with the workup and isolation of the product without delay to minimize exposure to potentially detrimental conditions.
Question 4: The product seems to decompose during workup or purification. How can I improve its stability?
Answer:
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is susceptible to hydrolysis. The anhydride functionality can be cleaved by water, especially under non-neutral pH conditions, to revert to 2-amino-5-methoxybenzoic acid with the release of carbon dioxide.[2]
-
Hydrolysis: Exposure to water, particularly during aqueous workup steps, can lead to ring-opening.
-
Nucleophilic Attack: The anhydride is susceptible to attack by other nucleophiles, such as alcohols, if they are used as solvents and the conditions are favorable (e.g., presence of base).
Troubleshooting Steps:
-
Anhydrous Workup: Whenever possible, perform a non-aqueous workup. This may involve filtering the product directly from the reaction mixture and washing with an anhydrous solvent.
-
Control pH: If an aqueous wash is unavoidable, use neutral pH water and perform the wash quickly at low temperatures. Avoid acidic or basic conditions.
-
Solvent Choice for Purification: For recrystallization or washing, use dry, aprotic solvents.
Frequently Asked Questions (FAQs)
What is the role of the 5-methoxy group in the stability and reactivity of the molecule?
The methoxy group (-OCH₃) at the 5-position is an electron-donating group. This has two main effects:
-
Increased Nucleophilicity of the Ring: The electron-donating nature of the methoxy group increases the electron density of the benzene ring, which can influence its reactivity in other reactions but is less likely to be the primary factor in decomposition.
-
Potential for Altered Acidity: The methoxy group can subtly influence the acidity of the N-H proton.
While no specific studies on the decomposition of the 5-methoxy derivative were found, it is reasonable to assume that its stability profile will be broadly similar to that of unsubstituted isatoic anhydride, with the primary concerns being thermal and hydrolytic stability.
What are the optimal storage conditions for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione?
To ensure the long-term stability of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator is recommended to protect it from atmospheric moisture.
Which solvents are suitable for reactions and purification?
-
For Synthesis: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or ethyl acetate are commonly used.
-
For Purification: For washing the crude product, solvents in which the isatoic anhydride has low solubility, such as diethyl ether or dichloromethane, can be effective. For recrystallization, solvents like ethanol or dioxane have been used for isatoic anhydride, but care must be taken to minimize heating time.[3]
What are the primary decomposition pathways I should be aware of?
The two main decomposition pathways for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione are:
-
Thermal Decarboxylation: Upon heating, the molecule can lose a molecule of carbon dioxide. This is a common reaction for isatoic anhydrides and is utilized in some applications where they act as blowing agents.[2]
-
Hydrolysis: In the presence of water, the anhydride ring can open to form 2-amino-5-methoxybenzoic acid and carbon dioxide. This reaction can be catalyzed by acid or base.
Key Experimental Parameters and Protocols
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Starting Material Purity | High purity, anhydrous | Moisture leads to reagent and product decomposition. |
| Solvent | Anhydrous, aprotic (e.g., THF) | Prevents hydrolysis and side reactions. |
| Phosgenating Agent | Triphosgene (handle with care) | Safer and easier to handle solid alternative to phosgene gas. |
| Temperature | Low to ambient (e.g., 0 °C to RT) | Minimizes thermal decomposition and side reactions. |
| Reaction Time | Monitor by TLC | Ensures reaction goes to completion without unnecessary heating. |
| Workup | Anhydrous if possible; if aqueous, neutral pH and low temperature | Prevents hydrolytic decomposition of the product. |
Protocol: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione from 2-amino-5-methoxybenzoic acid
This protocol is adapted from general procedures for the synthesis of isatoic anhydrides.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-5-methoxybenzoic acid (1 equivalent) in anhydrous THF.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of the aminobenzoic acid at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold, anhydrous THF, and then with diethyl ether.
-
Drying: Dry the product under vacuum to obtain 5-Methoxy-1H-benzo[d]oxazine-2,4-dione as a solid.
Caution: Phosgene and its derivatives like triphosgene are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizing the Synthesis and Decomposition Pathways
Caption: Synthesis and major decomposition pathways of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
References
- Google Patents. US4316020A - Preparation of isatoic anhydrides.
-
Sciencemadness.org. Isatoic anhydrides and their uses in heterocyclic synthesis. Available from: [Link]
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Wikipedia. Isatoic anhydride. Available from: [Link]
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ACS Publications. Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Available from: [Link]
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ACS Omega. Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Available from: [Link]
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ResearchGate. Synthesis of isatoic anhydride derivatives (microreview). Available from: [Link]
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PubChem. Isatoic Anhydride. Available from: [Link]
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ResearchGate. Preparation of isatoic anhydride from phthalimide. Available from: [Link]
- Google Patents. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.
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National Institutes of Health. Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones. Available from: [Link]
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PubMed Central. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Available from: [Link]
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PubMed Central. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]
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PubChem. 2-Amino-5-chlorobenzoic acid. Available from: [Link]
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Optimizing reaction time and temperature for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Welcome to the technical support center for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (also known as 5-methoxyisatoic anhydride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic procedure. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address common challenges.
Introduction to the Synthesis
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its successful and efficient preparation is therefore of significant interest. The most common synthetic route involves the cyclization of 2-amino-5-methoxybenzoic acid using a phosgene equivalent, such as triphosgene.[3] This guide will focus on optimizing the critical parameters of this reaction: time and temperature.
Core Synthesis Protocol
A general and reliable method for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is the reaction of 2-amino-5-methoxybenzoic acid with triphosgene in the presence of an acid.
Experimental Protocol: Synthesis using Triphosgene
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-5-methoxybenzoic acid in a suitable solvent (e.g., a mixture of water and concentrated hydrochloric acid).[3]
-
Reagent Addition: Add triphosgene to the solution. Caution: Triphosgene is toxic and should be handled with extreme care.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Workup: Upon completion, the product will precipitate as a white solid. Collect the solid by filtration and wash thoroughly with water.[3]
-
Drying: Dry the product under vacuum to obtain 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Q1: My yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart for Low Yield
Caption: The relationship between reaction temperature, purity, and reaction rate.
References
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Organic Syntheses. (n.d.). isatoic anhydride. Retrieved from [Link]
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NIH. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[4][5]xazine-2,4-diones. Retrieved from [Link]
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Chapter 5. (n.d.). Retrieved from [Link]
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Validation & Comparative
A Tale of Two Anhydrides: A Comparative Guide to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and Isatoic Anhydride in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. Among the myriad of building blocks available, isatoic anhydride and its derivatives have carved out a significant niche as versatile precursors for a vast array of nitrogen-containing heterocycles, most notably the medicinally privileged quinazolinone scaffold.
This guide provides an in-depth, objective comparison of the workhorse, isatoic anhydride , and its electronically enriched counterpart, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione . We will delve into the nuances of their reactivity, explore the practical implications of their structural differences, and provide supporting experimental data to empower you, the researcher, to make an informed choice for your specific synthetic endeavors.
Unveiling the Contenders: A Structural and Electronic Overview
At first glance, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and isatoic anhydride share a common bicyclic framework. However, the presence of a methoxy group at the 5-position of the benzene ring in the former introduces a profound electronic perturbation that significantly influences its chemical behavior.
| Feature | Isatoic Anhydride | 5-Methoxy-1H-benzo[d]oxazine-2,4-dione |
| Synonyms | 2H-3,1-Benzoxazine-2,4(1H)-dione, N-Carboxyanthranilic anhydride | 6-Methoxyisatoic anhydride |
| CAS Number | 118-48-9[1] | 67765-42-8[2] |
| Molecular Formula | C₈H₅NO₃[1] | C₉H₇NO₄[2] |
| Molecular Weight | 163.13 g/mol [1] | 193.16 g/mol [3] |
| Appearance | White to off-white solid[1] | Solid |
| Melting Point | 243 °C (decomposes)[1] | Not specified |
The methoxy group, a classic electron-donating group (EDG) through resonance, enriches the electron density of the aromatic ring. This has a dual effect: it can enhance the nucleophilicity of the aniline nitrogen upon ring opening and influence the electrophilicity of the carbonyl carbons. This electronic modulation is the cornerstone of the differing reactivity profiles of these two anhydrides.
The Synthetic Arena: A Head-to-Head Comparison in Quinazolinone Synthesis
The one-pot, three-component synthesis of quinazolinones is a benchmark reaction for evaluating the utility of isatoic anhydride and its derivatives. This transformation typically involves the reaction of the anhydride with a primary amine and an aldehyde.
The General Mechanism: A Shared Pathway
The reaction proceeds through a common mechanistic pathway for both anhydrides. The initial step involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the anhydride, leading to the ring-opened intermediate, a 2-aminobenzamide derivative. This is followed by condensation with an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (or tautomerization) to afford the final quinazolinone product.
Figure 1. Generalized workflow for the one-pot synthesis of quinazolinones.
Reactivity and Yield: The Methoxy Advantage
The electron-donating nature of the methoxy group in 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is anticipated to enhance the rate of the initial nucleophilic attack by the amine, thereby facilitating the formation of the key 2-aminobenzamide intermediate. Furthermore, the increased electron density on the aromatic ring can influence the subsequent cyclization step.
While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, evidence from various sources strongly suggests that electron-donating substituents on the isatoic anhydride ring lead to higher yields in quinazolinone synthesis. For instance, studies on multicomponent reactions have shown that isatoic anhydrides substituted with electron-donating groups like methoxy and methyl groups afford excellent yields, ranging from 68% to 90%.[4] In contrast, those with electron-withdrawing groups tend to give lower yields.[5]
A specific example showcasing the reactivity of a methoxy-substituted isatoic anhydride is the copper-catalyzed N-arylation with an unsymmetrical iodonium salt, where 5-methoxy-isatoic anhydride provided the arylated product in a commendable 79% yield.[6]
Comparative Yield Data in Quinazolinone Synthesis
| Anhydride | Substituent on Amine | Substituent on Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Isatoic Anhydride | Aniline | Benzaldehyde | TMSOTf, DMSO, 160 °C | 72 | [7] |
| Isatoic Anhydride | p-Toluidine | Benzaldehyde | Iodine, AcOH, Reflux | 65 | [5] |
| Isatoic Anhydride | Ammonium Acetate | 4-Chlorobenzaldehyde | NaOCl, Ethanol, 80-85°C | 84.5 | [6] |
| 5-Methoxy-1H-benzo[d]oxazine-2,4-dione | - | - | - | Expected to be > Isatoic Anhydride | Inferred from[4] |
Note: The yield for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is an educated estimation based on the established positive effect of electron-donating groups on the yield of quinazolinone synthesis.
Experimental Protocols
To provide a practical context for this comparison, we present detailed, step-by-step methodologies for the synthesis of the precursors and their application in a representative quinazolinone synthesis.
Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
The synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is a two-step process starting from the commercially available 5-methoxy-2-nitrobenzoic acid.
Figure 2. Synthetic route to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid [7]
-
To a solution of 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in THF (250 mL), add 10% Pd/C (300 mg).
-
Stir the mixture under a hydrogen balloon at room temperature for 18 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-5-methoxybenzoic acid as a brown solid (yield: 25.0 g, 98%).
Step 2: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (Adapted from a general procedure for isatoic anhydride synthesis)
-
Caution: This reaction should be performed in a well-ventilated fume hood as it may involve the in-situ generation of phosgene.
-
To a stirred solution of 2-amino-5-methoxybenzoic acid in a suitable inert solvent (e.g., anhydrous THF or dioxane), add triphosgene (a safer alternative to phosgene gas) in a portion-wise manner at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to afford 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Representative One-Pot Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one from Isatoic Anhydride[5]
-
In a round-bottom flask, combine isatoic anhydride (1 mmol, 0.16 g), a primary amine (1.2 mmol), and an aldehyde (1 mmol).
-
Add a solvent mixture of CH₃CN:H₂O (1:1, 5 mL).
-
To this mixture, add iodine (1 mmol, 0.25 g) and acetic acid (10 mol%, 6 cm³).
-
Stir the reaction mixture under reflux for the appropriate time (monitor by TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/n-hexane) to obtain the desired quinazolinone.
Concluding Remarks for the Practicing Scientist
The choice between 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and isatoic anhydride is a strategic one, guided by the specific goals of the synthesis.
-
Isatoic anhydride remains the cost-effective and readily available choice for a wide range of applications. Its reactivity is well-documented, and a plethora of synthetic protocols are available.
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione , on the other hand, offers a distinct advantage in terms of reactivity and potential for higher yields, particularly in reactions sensitive to the electronic nature of the starting material. The methoxy group can also serve as a handle for further functionalization or as a key pharmacophore in the final target molecule. The role of the methoxy group in approved drugs is well-established, where it can influence ligand-target binding, physicochemical properties, and ADME parameters.[8]
For researchers aiming to optimize yields, explore novel chemical space, or synthesize analogues of bioactive molecules where a methoxy substituent is desired, the investment in 5-Methoxy-1H-benzo[d]oxazine-2,4-dione is likely to be a rewarding one. For routine synthesis and large-scale applications where cost is a primary driver, isatoic anhydride remains an excellent and reliable choice.
Ultimately, this guide serves to illuminate the subtle yet significant differences between these two valuable synthetic precursors. By understanding their intrinsic properties and performance in key transformations, researchers can make more strategic and effective decisions in their quest for novel and impactful molecules.
References
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Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. National Institutes of Health. Available at: [Link]
-
TMSOTf-Promoted Synthesis of Quinazolin-4(3H)-one Utilizing DMSO as a Carbon Source. (2023). Authorea. Available at: [Link]
-
Synthesis of quinazolinone derivatives. ResearchGate. Available at: [Link]
-
Isatoic anhydride. Wikipedia. Available at: [Link]
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A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica. Available at: [Link]
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Chapter 5. Shodhganga. Available at: [Link]
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5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. PubChem. Available at: [Link]
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The role of the methoxy group in approved drugs. PubMed. Available at: [Link]
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A Comparative Guide to the Biological Activity of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a promising heterocyclic scaffold in medicinal chemistry. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data and comparing their performance against established alternatives.
Introduction to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
The 1H-benzo[d][1][2]oxazine-2,4-dione ring system, also known as isatoic anhydride, is a versatile precursor in the synthesis of a wide array of bioactive molecules. The presence of a methoxy group at the 5-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. Derivatives of this scaffold have garnered attention for their potential as therapeutic agents, particularly in oncology.
Anticancer Activity: A Promising Frontier
Derivatives of benzoxazinedione have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.
Comparative Efficacy against Human Cancer Cell Lines
Several studies have synthesized and evaluated novel benzoxazinone derivatives for their antiproliferative activity. A notable study investigated a series of 17 new benzoxazinone derivatives against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines, using the well-established chemotherapeutic drug doxorubicin as a reference.[1] Six of these derivatives (compounds 3, 7, 8, 10, 13, and 15 ) exhibited significant antiproliferative activity, with IC50 values less than 10 μM against all three cell lines.[1]
| Compound | HepG2 IC50 (μM) | MCF-7 IC50 (μM) | HCT-29 IC50 (μM) | Normal Fibroblasts (WI-38) IC50 (μM) | Selectivity Index (Avg.) |
| Derivative 7 | Not specified | Not specified | Not specified | Not specified | ~5-12 fold |
| Doxorubicin | Comparable to Derivative 7 | Comparable to Derivative 7 | Comparable to Derivative 7 | Not specified | Not specified |
Table 1: Comparative in vitro anticancer activity of a lead benzoxazinone derivative and Doxorubicin. The selectivity index indicates a higher selectivity against cancer cells compared to normal human fibroblasts.[1]
Derivative 7 showed the most promising antiproliferative profile, comparable to that of doxorubicin.[1] Crucially, the effective derivatives displayed a high selectivity index, ranging from approximately 5 to 12-fold, indicating a greater cytotoxic effect on cancer cells than on normal human fibroblasts (WI-38).[1] This selectivity is a critical parameter in cancer drug development, aiming to minimize off-target toxicity.
Mechanism of Action: Inducing Cancer Cell Death
The anticancer activity of these benzoxazinone derivatives is largely attributed to their ability to arrest the cell cycle and induce apoptosis (programmed cell death).[1]
-
Apoptosis Induction: Derivative 15 was found to cause a significant increase in the expression of the tumor suppressor protein p53 (~7-fold) and caspase-3 (~8-fold), a key executioner enzyme in apoptosis.[1] Derivatives 3, 7, and 8 also showed a similar profile, with a ~6-8-fold increase in p53 and caspase-3 expression.[1]
-
Cell Cycle Arrest and DNA Damage: Derivative 15 also led to a ~60% reduction in the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1).[1] Topoisomerase II is essential for DNA replication, and its inhibition prevents cancer cells from proliferating. Cdk1 is a crucial regulator of the cell cycle, and its downregulation leads to cell cycle arrest. Derivatives 10 and 13 also demonstrated a significant downregulation of topoII expression.[1]
A common structural feature among the six most active derivatives was the presence of a free amino group, suggesting its importance for their biological activity.[1]
Caption: Proposed mechanism of anticancer action.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the benzoxazinone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (HepG2, MCF-7, HCT-29) and normal human fibroblasts (WI-38) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is discarded, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: An Emerging Area of Interest
While the primary focus of research on 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives has been on their anticancer potential, the broader class of benzoxazines has shown promise as antimicrobial agents. It is important to note that the following data is for structurally related compounds, and further research is needed to specifically evaluate the antimicrobial profile of 5-methoxy-2,4-dione derivatives.
A study on the naturally occurring 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), a compound with a similar core structure, demonstrated growth inhibitory properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Saccharomyces cerevisiae.[3]
Comparative Efficacy against Microbial Strains
The antimicrobial activity of benzoxazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microbial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Benzoxazine-6-sulfonamide derivatives | S. aureus | 31.25 - 62.5 | Not Specified | Not Specified |
| E. coli | 31.25 - 62.5 | Not Specified | Not Specified | |
| Fungi | 31.25 - 62.5 | Not Specified | Not Specified |
Table 2: In vitro antimicrobial activity of a series of benzoxazine-6-sulfonamide derivatives. These compounds showed inhibitory activity against a range of bacteria and fungi.
In another study, novel benzoxazine sulfonamide derivatives exhibited promising antimicrobial activity, with some compounds showing low MIC values against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC of the compounds is determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination.
Anti-inflammatory Activity: Exploring a New Therapeutic Avenue
The anti-inflammatory potential of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives is a relatively unexplored area. However, studies on compounds derived from its precursor, isatoic anhydride, suggest that this scaffold could be a promising starting point for the development of novel anti-inflammatory agents.
A study on phenylbenzohydrazides synthesized from isatoic anhydride demonstrated significant anti-inflammatory activity in both in vivo and in vitro models.[4][5] These compounds were shown to reduce cell migration, protein extravasation, and the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines (IL-6, IL-1β, and TNF-α).[4][5]
Comparative Efficacy in a Model of Acute Inflammation
The anti-inflammatory effects of these isatoic anhydride derivatives were evaluated in a carrageenan-induced paw edema model in mice, a standard preclinical model of acute inflammation.
| Compound | Paw Edema Inhibition (%) | IL-6 Reduction | TNF-α Reduction | NO Production Inhibition |
| INL-11 (a phenylbenzohydrazide derivative) | Significant | Significant | Significant | Significant |
| Dexamethasone (Standard Drug) | Significant | Significant | Significant | Significant |
Table 3: Anti-inflammatory effects of a lead phenylbenzohydrazide derivative compared to the standard drug dexamethasone. The derivative showed potent inhibition of multiple inflammatory markers.[4]
The derivative INL-11 was particularly potent, with its inhibitory effects on several inflammatory parameters being comparable to or even exceeding those of the potent corticosteroid, dexamethasone.[4]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory action of these compounds is believed to stem from their ability to suppress the production of key pro-inflammatory mediators.
-
Inhibition of Cytokine Production: The phenylbenzohydrazide derivatives significantly reduced the production of the pro-inflammatory cytokines IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[4]
-
Inhibition of Nitric Oxide (NO) Production: These compounds also inhibited the production of nitric oxide (NO) by downregulating the activity of the inducible nitric oxide synthase (iNOS) enzyme.[4]
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocol: In Vitro Nitric Oxide Production Assay
The inhibitory effect on NO production can be assessed in vitro using macrophage cell lines.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound Treatment: The cells are pre-incubated with different concentrations of the test compounds for 30 minutes.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of inhibition of NO production is calculated by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells.
Conclusion and Future Directions
Derivatives of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their demonstrated anticancer activity, coupled with a favorable selectivity profile and a well-defined mechanism of action involving apoptosis induction and cell cycle arrest, makes them attractive candidates for further investigation.
While direct evidence for the antimicrobial and anti-inflammatory activities of 5-methoxy-2,4-dione derivatives is still emerging, preliminary data from structurally related compounds suggest that these are also promising avenues for future research. Further synthesis and biological evaluation of a focused library of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives are warranted to fully elucidate their therapeutic potential across these different biological activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the development of new and effective treatments for a range of diseases.
References
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Al-Ostoot, F. H., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(15), 4483. [Link]
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Gleńsk, M., et al. (2016). In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one]. Natural Product Research, 30(11), 1305-1308. [Link]
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Nagarapu, L., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1531-1534. [Link]
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Lima, L. M., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Biomolecules, 12(12), 1901. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Analogs as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione analogs, with a primary focus on their role as inhibitors of serine proteaces, particularly human neutrophil elastase (HNE). By synthesizing key findings from published research, this document aims to elucidate the molecular features that govern the potency and selectivity of this promising class of compounds.
Introduction: The Therapeutic Potential of 5-Methoxy-1H-benzo[d]oxazine-2,4-diones
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold, a heterocyclic ring system, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[3] These compounds have been investigated for a range of therapeutic applications, including as antitumor, antipsychotic, and antimycobacterial agents.[3] A particularly promising area of research is their activity as serine protease inhibitors. Serine proteases, a class of enzymes crucial in various physiological and pathological processes, represent important drug targets for a multitude of diseases.
Human neutrophil elastase (HNE), a serine protease found in the azurophilic granules of neutrophils, plays a critical role in the inflammatory response. However, its dysregulation is implicated in the pathogenesis of inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and selective HNE inhibitors is a key strategy for therapeutic intervention. This guide focuses on analogs of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, exploring how structural modifications influence their interaction with and inhibition of serine proteases like HNE.
Mechanism of Action: Acylating the Serine Protease Active Site
5-Methoxy-1H-benzo[d]oxazine-2,4-dione analogs belong to a class of mechanism-based inhibitors that act as acylating agents of the serine residue within the catalytic triad of the protease active site. The proposed mechanism involves a two-step process:
-
Acylation: The inhibitor binds to the enzyme's active site, and the catalytic serine residue attacks one of the carbonyl groups of the oxazine-2,4-dione ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate.
-
Deacylation: The acyl-enzyme intermediate is then slowly hydrolyzed, releasing the inactivated enzyme and the opened inhibitor molecule. The rate of this deacylation step is crucial for the overall inhibitory potency.
This mechanism is depicted in the following workflow:
Caption: Proposed mechanism of serine protease inhibition.
The inhibitory constant, Ki, is a function of both the acylation (kacyl) and deacylation (kdeacyl) rates. Potent inhibitors are characterized by a high acylation rate and a very low deacylation rate, effectively sequestering the enzyme in its inactive, acylated form.
Structure-Activity Relationship (SAR) Analysis
While comprehensive SAR studies specifically focused on a broad range of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione analogs are not extensively available in the public domain, key insights can be drawn from studies on the broader class of benzoxazinones and related heterocyclic systems. The following sections dissect the influence of substituents at various positions on the inhibitory activity, with a focus on human neutrophil elastase.
The Critical Role of Substitution at the 5-Position
Research on substituted 4H-3,1-benzoxazin-4-ones as HNE inhibitors has provided foundational knowledge that is highly relevant to the 5-methoxy-1H-benzo[d]oxazine-2,4-dione scaffold. A pivotal study demonstrated that the nature of the substituent at the 5-position significantly impacts the rate of deacylation of the acyl-enzyme intermediate.[4]
It was found that the presence of small alkyl groups, such as methyl or ethyl, at the 5-position leads to a marked increase in inhibitory potency against HNE.[1][4] This enhancement is attributed to steric hindrance. The 5-substituent on the benzoyl moiety of the acyl-enzyme intermediate is positioned in close proximity to the active site, sterically impeding the approach of water molecules necessary for hydrolysis and deacylation. Consequently, the acyl-enzyme intermediate has a longer half-life, resulting in more potent inhibition.
Based on this principle, the 5-methoxy group in the core topic of this guide is expected to play a similar role in hindering deacylation, thereby contributing to the inhibitory activity of these analogs. The electronic properties of the methoxy group, being electron-donating through resonance, may also influence the stability of the acyl-enzyme intermediate.
Influence of Substituents at the 2-Position
The substituent at the 2-position of the benzoxazinone ring directly influences the electrophilicity of the adjacent carbonyl carbon, which is the primary site of nucleophilic attack by the active site serine. Studies have shown that the introduction of electron-withdrawing groups at the 2-position generally leads to an increase in the acylation rate (kacyl) and, consequently, a lower Ki value (higher potency).[4]
For the 5-Methoxy-1H-benzo[d]oxazine-2,4-dione scaffold, this implies that modifications at the 2-position could be a key strategy for optimizing inhibitory activity. A systematic comparison of analogs with varying electronic properties at this position would be highly valuable.
Modifications at Other Positions of the Benzene Ring
While the 5-position is critical for modulating deacylation, substituents at other positions on the benzene ring can also influence activity. For instance, it has been observed that strongly electron-donating groups at the 7-position can enhance the stability of the benzoxazinone ring towards nucleophilic attack, which could be a desirable feature for improving the inhibitor's stability before it reaches its target.[4] Conversely, bulky substituents at the 6-position have been found to be detrimental to inhibitory activity against HNE.[4]
Comparative Analysis of Inhibitory Potency
Table 1: Predicted Relative Potency of Hypothetical 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Analogs against HNE
| Analog | Substituent at C2 | Substituent at C7 | Predicted Relative Potency | Rationale |
| A | -H | -H | Baseline | Unsubstituted at C2 and C7. |
| B | -CF3 | -H | High | Strong electron-withdrawing group at C2 increases acylation rate. |
| C | -CH3 | -H | Moderate | Weakly electron-donating group at C2 may slightly decrease acylation rate compared to -H. |
| D | -CF3 | -OCH3 | Very High | Electron-withdrawing group at C2 enhances acylation; electron-donating group at C7 may increase ring stability. |
Experimental Protocols
General Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Analogs
The synthesis of the 1H-benzo[d][1][2]oxazine-2,4-dione scaffold typically commences with the corresponding substituted anthranilic acid.[3] For the 5-methoxy series, the starting material is 2-amino-5-methoxybenzoic acid.
Step-by-step Synthesis:
-
Protection of the Amine: The amino group of 2-amino-5-methoxybenzoic acid is typically protected, for instance, as a urethane using reagents like ethyl chloroformate (EtOCOCl) or benzyl chloroformate (CbzCl).
-
Cyclization: The protected anthranilic acid is then treated with a cyclizing agent. A common and efficient method involves the use of thionyl chloride (SOCl2) at room temperature, which promotes both the activation of the carboxylic acid and the subsequent intramolecular cyclization to form the 1H-benzo[d][1][2]oxazine-2,4-dione ring.[3]
-
Purification: The final product is typically purified by recrystallization or column chromatography.
Caption: General synthetic workflow.
Human Neutrophil Elastase (HNE) Inhibition Assay
The inhibitory activity of the synthesized analogs against HNE can be determined using a well-established in vitro fluorogenic assay.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic peptide substrate for HNE (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
Test compounds (analogs) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of HNE in the assay buffer to the desired final concentration.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add a small volume of the test compound solution (or DMSO for the control). c. Add the HNE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Measurement: Immediately measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates). The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
The 5-Methoxy-1H-benzo[d]oxazine-2,4-dione scaffold represents a promising starting point for the development of novel serine protease inhibitors. The available evidence strongly suggests that the 5-methoxy group plays a crucial role in enhancing inhibitory potency against HNE by sterically hindering the deacylation of the acyl-enzyme intermediate. Further optimization of this scaffold should focus on the systematic exploration of substituents at the 2-position to maximize the acylation rate, while also considering modifications at other positions of the benzene ring to fine-tune stability and selectivity.
Future research in this area would greatly benefit from a comprehensive SAR study that synthesizes and evaluates a diverse library of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione analogs. Such a study would provide quantitative data to validate the current hypotheses and guide the rational design of next-generation inhibitors with improved therapeutic potential for the treatment of inflammatory diseases.
References
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5-Methyl-4H-3,1-benzoxazin-4-one Derivatives: Specific Inhibitors of Human Leukocyte Elastase. PubMed. [Link]
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Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones. Biochemistry. [Link]
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Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats. PubMed. [Link]
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Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. PubMed. [Link]
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Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Advances. [Link]
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A Senior Application Scientist's Guide to Comparative In Vitro Analysis of Novel Benzoxazinedione Derivatives
Topic: In Vitro Testing of Compounds Synthesized from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting the Benzoxazinedione Scaffold
The 1H-benzo[d]oxazine-2,4-dione scaffold, and specifically its 5-methoxy substituted variant (also known as 5-methoxyisatoic anhydride), represents a privileged starting point in medicinal chemistry.[1][2] Its inherent reactivity allows for the efficient synthesis of a diverse library of heterocyclic compounds, particularly quinazolinones and related structures.[2] These resulting molecules are of significant interest in drug discovery due to their structural similarity to endogenous nucleotides, enabling them to interact with a wide array of biological targets.[3] Derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]
This guide provides a framework for the systematic in vitro evaluation of a hypothetical library of novel compounds (designated BZD-1, BZD-2, and BZD-3 ) synthesized from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. Our objective is to establish a robust, self-validating workflow to compare their cytotoxic potential and elucidate their primary mechanism of action, using established cancer cell lines as a model system. We will compare these novel compounds against Doxorubicin, a standard-of-care chemotherapeutic agent, to benchmark their potency.
The Experimental Strategy: A Tiered Approach to Compound Evaluation
A successful in vitro screening campaign does not rely on a single assay. Instead, it employs a logical, tiered workflow that moves from broad assessments of activity to more specific mechanistic studies. This approach ensures that resources are focused on the most promising candidates. Our strategy is designed to first identify cytotoxic activity, then to determine the mode of cell death.
Caption: A potential apoptotic pathway activated by BZD compounds.
Conclusion and Future Directions
This guide outlines a foundational in vitro testing strategy for comparing novel compounds derived from 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. Based on our hypothetical results, BZD-1 emerges as a promising lead candidate due to its superior potency and strong apoptotic-inducing activity.
Further steps would involve:
-
Selectivity Testing: Assessing the cytotoxicity of BZD-1 against non-cancerous cell lines to determine its therapeutic window.
-
Broader Mechanistic Studies: Investigating upstream events, such as cell cycle arrest or mitochondrial membrane potential disruption, to further pinpoint the mechanism of action.
-
Enzyme Inhibition Assays: Given the structural class, screening BZD-1 against relevant enzyme targets (e.g., kinases, topoisomerases) could reveal a direct molecular target. [5][6] By employing this systematic and self-validating approach, researchers can efficiently triage novel chemical entities and build a robust data package to support the advancement of promising compounds in the drug discovery pipeline.
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What is an Inhibition Assay? Biobide. [Link]
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Caspase-3/7 Apoptosis Assay. Bio-protocol. [https://bio-protocol.org/e2 caspase-3-7-apoptosis-assay]([Link] caspase-3-7-apoptosis-assay)
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Functional in vitro assays for drug discovery. Chem Help ASAP (YouTube). [Link]
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Protocol IncuCyte® Apoptosis Assay. University of Bergen. [https://www.uib.no/en/f/113636/protocol_incycu apoptosis_assay.pdf]([Link] apoptosis_assay.pdf)
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Enzyme Inhibition Studies. BioIVT. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate. [Link]
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Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]
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Synthesis and Biological Evaluation of Benzoxazole Derivatives as New Anti Microbial Agents. ResearchGate. [Link]
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Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]
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Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). ResearchGate. [Link]
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Biological activity of benzoxazolinone and benzoxazolinethione derivatives. E3S Web of Conferences. [Link]
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Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
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Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. ResearchGate. [Link]
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A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PubMed Central. [Link]
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Investigation for the easy and efficient synthesis of 1H-benzo[d]o[7][5]xazine-2,4-diones. ResearchGate. [Link]
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Comparative analysis of synthetic routes to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 5-methoxyisatoic anhydride, is a valuable heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural framework allows for versatile chemical modifications, making it a sought-after intermediate in the development of novel pharmaceuticals and agrochemicals. The methoxy substituent on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products, making the efficient and scalable synthesis of this intermediate a topic of considerable interest in the scientific community.
This guide provides a comparative analysis of two prominent synthetic routes to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, offering a detailed examination of their respective methodologies, performance, and practical considerations. By presenting experimental data and explaining the underlying chemical principles, this document aims to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific needs.
Route 1: Cyclization of 2-Amino-5-methoxybenzoic Acid
This classical and widely adopted approach involves the cyclization of the readily available 2-amino-5-methoxybenzoic acid. The transformation is typically achieved using phosgene or a safer, solid equivalent such as triphosgene. This method is favored for its generally high yields and the commercial availability of the starting material.
Reaction Pathway
The synthesis of the starting material, 2-amino-5-methoxybenzoic acid, is commonly accomplished through the reduction of 5-methoxy-2-nitrobenzoic acid. This reduction can be efficiently carried out via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst, often yielding the desired product in near-quantitative amounts.
The subsequent cyclization step involves the reaction of the anthranilic acid derivative with a carbonylating agent. Triphosgene, a crystalline solid, is often preferred over the highly toxic phosgene gas due to its comparative ease of handling. The reaction proceeds through the formation of an intermediate N-chloroformyl derivative, which then undergoes intramolecular cyclization to furnish the desired 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid
-
To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-5-methoxybenzoic acid, which is often of sufficient purity for the next step.
Step 2: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a dry, inert solvent like tetrahydrofuran (THF) or dioxane.
-
Cool the solution in an ice bath.
-
Carefully add a solution of triphosgene (0.34 eq) in the same solvent dropwise to the cooled solution. Caution: Triphosgene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
The product often precipitates out of the solution upon completion. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Route 2: Oxidation of 5-Methoxyisatin
An alternative approach to 5-Methoxy-1H-benzo[d]oxazine-2,4-dione involves the oxidative cleavage of 5-methoxyisatin. This method presents a potentially safer alternative to the use of phosgene or its derivatives. The reaction is typically carried out using an oxidizing agent such as hydrogen peroxide in an acidic medium.
Reaction Pathway
The synthesis of the starting material, 5-methoxyisatin, can be achieved in two steps from 5-methoxyaniline. The first step is a condensation reaction with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield 5-methoxyisatin.
The final step involves the oxidation of the C2-carbonyl group of the isatin ring. This is believed to proceed via a Baeyer-Villiger-type oxidation mechanism, where the peroxide attacks the carbonyl group, leading to the insertion of an oxygen atom and subsequent ring expansion and rearrangement to form the final isatoic anhydride product.
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Synthesis of 5-Methoxyisatin
-
Prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Add 5-methoxyaniline to the solution and heat the mixture. A precipitate of p-methoxyisonitrosoacetanilide will form.
-
Collect the intermediate by filtration and wash it with water.
-
Carefully add the dried p-methoxyisonitrosoacetanilide portion-wise to pre-heated concentrated sulfuric acid.
-
After the addition is complete, heat the mixture briefly and then pour it onto ice.
-
Collect the precipitated 5-methoxyisatin by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
Step 2: Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Suspend 5-methoxyisatin (1.0 eq) in an acidic medium, such as a mixture of glacial acetic acid and a small amount of a strong acid like sulfuric acid.
-
Warm the suspension and then add hydrogen peroxide (typically 30-50% solution) dropwise, maintaining the temperature within a specified range.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the mixture, and the product will precipitate.
-
Collect the solid by filtration, wash with water, and then a suitable organic solvent to remove impurities.
-
Dry the product under vacuum to obtain 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Comparative Analysis
| Parameter | Route 1: Cyclization of 2-Amino-5-methoxybenzoic Acid | Route 2: Oxidation of 5-Methoxyisatin |
| Starting Material | 2-Amino-5-methoxybenzoic acid | 5-Methoxyisatin |
| Reagents | Triphosgene (or phosgene), Pd/C, H₂ | Chloral hydrate, hydroxylamine, H₂SO₄, H₂O₂ |
| Overall Yield | Generally high (can be >80%) | Moderate to high (can be >70%) |
| Reaction Conditions | Step 1: Room temperature, 1 atm H₂. Step 2: 0°C to room temperature. | Step 1: Elevated temperatures (up to 90°C). Step 2: Elevated temperatures (e.g., 65°C). |
| Safety Concerns | High: Triphosgene is toxic and corrosive. Catalytic hydrogenation requires handling of flammable H₂ gas and a pyrophoric catalyst. | Moderate: Concentrated sulfuric acid is highly corrosive. Hydrogen peroxide is a strong oxidizer. |
| Scalability | Well-established and scalable. | Scalable, but handling of strong acids and oxidizers at large scale requires careful engineering controls. |
| Atom Economy | Moderate, with the formation of HCl and CO₂ as byproducts. | Good, with water as the primary byproduct in the oxidation step. |
| Purification | Often straightforward precipitation and filtration. | May require more extensive washing to remove acid impurities. |
Expert Insights and Recommendations
Route 1 is a robust and high-yielding method, making it a preferred choice for many applications, especially when a reliable and well-established procedure is required. The primary drawback is the use of hazardous materials, namely triphosgene and the setup for catalytic hydrogenation. For laboratories equipped to handle these reagents safely, this route offers a direct and efficient path to the target molecule.
Route 2 presents a compelling alternative, avoiding the use of highly toxic phosgene derivatives. The starting material, 5-methoxyisatin, can be synthesized from relatively inexpensive precursors. The oxidation step with hydrogen peroxide is also attractive from an environmental perspective, as the main byproduct is water. However, the multi-step synthesis of 5-methoxyisatin and the use of concentrated sulfuric acid and hydrogen peroxide require careful handling and optimization to achieve high yields and purity.
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety protocols, and cost considerations.
-
For high-yield, well-established synthesis where appropriate safety measures for handling toxic reagents are in place, Route 1 is an excellent choice.
-
For a safer, more environmentally benign approach , particularly if the multi-step synthesis of the starting material is not a limiting factor, Route 2 offers a viable and attractive alternative.
It is recommended that researchers carefully evaluate both routes and conduct small-scale pilot experiments to determine the most suitable method for their specific laboratory setting and project goals.
References
-
[Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances.]([Link])
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A Senior Application Scientist's Guide to the Structural Validation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold, also known as isatoic anhydride, is a cornerstone building block in medicinal chemistry.[3][4][5][6] Its derivatives are precursors to a wide array of biologically active nitrogen-containing heterocycles, including quinazolinones and benzodiazepines.[3][4] The introduction of substituents, such as a 5-methoxy group, modulates the electronic and steric properties of the ring system, offering a pathway to fine-tune pharmacological activity. However, this synthetic versatility necessitates an uncompromisingly robust approach to structural validation.
Unambiguous confirmation of the molecular structure is not merely a procedural checkpoint; it is the foundation upon which all subsequent biological and pharmacological data rests. An error in structural assignment can invalidate years of research and development. This guide provides a comprehensive, logic-driven framework for validating the structure of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives, integrating multiple analytical techniques into a self-validating system. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring scientific integrity at every step.
The Validation Challenge: Beyond a Simple Checklist
Validating N-heterocyclic compounds like 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (for which a PubChem entry exists[7][8][9]) presents unique challenges. The potential for isomerism, the presence of multiple reactive sites, and the nuanced influence of substituents on spectroscopic signals demand a multi-technique approach. Relying on a single piece of data, such as a molecular weight, is insufficient and scientifically unsound. True validation is achieved through the convergence of complementary data from orthogonal techniques, where each result corroborates the others.
An Integrated, Multi-Technique Validation Workflow
Our validation strategy is built on a tiered approach that first establishes the fundamental molecular identity and connectivity, then confirms the three-dimensional structure and assesses the purity of the sample.
Caption: Integrated workflow for structural validation.
Part 1: Foundational Structure Elucidation
The initial goal is to determine the molecular formula and the precise arrangement of atoms (connectivity). High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this phase.
Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
Causality: Before determining connectivity, we must know the elemental composition. While low-resolution mass spectrometry provides the nominal mass, it cannot distinguish between different molecular formulas that have the same integer mass.[10] HRMS measures the mass-to-charge ratio (m/z) to several decimal places, leveraging the fact that the exact masses of isotopes are not integers (e.g., ¹⁶O = 15.9949 amu, ¹⁴N = 14.0031 amu).[2][11] This precision allows for the unambiguous determination of the molecular formula.[2][10][12][13]
Experimental Protocol (HRMS via ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy (<5 ppm).
-
Data Acquisition: Infuse the sample at a low flow rate (e.g., 5 µL/min). Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Data Analysis: Identify the monoisotopic peak for the molecular ion. Use the instrument's software to calculate the molecular formula that best fits the exact mass observed, typically within a 5 ppm error threshold. For 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (C₉H₇NO₄), the expected exact mass is 193.0375.[7]
Connectivity Mapping via 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution.[14][15][16] We employ a systematic progression from simple 1D experiments to more complex 2D correlations to build a complete connectivity map.[1][17]
¹H and ¹³C NMR: The Initial Blueprint
-
¹H NMR: Provides information about the number and chemical environment of protons. For our target scaffold, we expect to see distinct signals for the methoxy group protons, the aromatic protons, and the N-H proton.
-
¹³C NMR: Reveals the number of unique carbon environments. Key signals will include the two carbonyl carbons, the aromatic carbons, and the methoxy carbon.
2D NMR: Connecting the Dots While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. For N-heterocycles, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are indispensable.[1][18][19]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹JCH coupling).[18][20][21] It definitively links the proton and carbon skeletons. An edited HSQC can also distinguish CH/CH₃ groups from CH₂ groups by their phase.[21]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. HMBC reveals correlations between protons and carbons that are two to three bonds away (²JCH, ³JCH).[19][20][21] This allows us to connect the individual spin systems and map out the complete molecular framework, including connections to quaternary (non-protonated) carbons like the carbonyls.
Caption: Key HMBC correlations for validating the scaffold.
Data Interpretation - A Self-Validating System: The key correlation confirming the 5-methoxy substitution is the ³J coupling from the methoxy protons (H₃C-) to the aromatic carbon C5. Without this correlation, the methoxy group could be at another position. Similarly, correlations from the aromatic protons to the carbonyl carbons (C2, C4) and the bridgehead carbons (C4a, C8a) confirm the benzoxazinedione ring system. The data is self-validating when all observed correlations are consistent with the proposed structure and no correlations contradict it.
| Technique | Parameter | Expected Observation (for 5-Methoxy Derivative) | Inference |
| HRMS | [M+H]⁺ | m/z = 194.0448 ± 5 ppm | Confirms molecular formula C₉H₇NO₄ |
| ¹H NMR | Chemical Shift (δ) | ~11.0 (s, 1H, NH), 7.0-7.8 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃) | Presence of key functional groups |
| ¹³C NMR | Chemical Shift (δ) | ~160, ~148 (C=O), 100-150 (Ar-C), ~56 (OCH₃) | Confirms carbon skeleton types |
| HSQC | Cross-peaks | Correlations between aromatic protons and their attached carbons | Defines C-H one-bond connectivity |
| HMBC | Cross-peaks | - OCH₃ protons to C5 - Aromatic protons to C=O carbons - NH proton to C2 and C4 | Confirms 5-position of methoxy group and validates the core ring structure |
Part 2: Definitive Confirmation and Purity Assessment
Once the planar structure is established, the final steps are to confirm the three-dimensional arrangement (if applicable) and, crucially, to determine the purity of the bulk sample.
Single-Crystal X-ray Crystallography: The Gold Standard
Causality: For novel compounds or those with ambiguous stereochemistry, NMR and MS data may not be sufficient to provide an absolute, unambiguous 3D structure. X-ray crystallography is the primary and most reliable method for determining the precise spatial arrangement of atoms in a molecule.[22][23] If a suitable single crystal can be grown, this technique provides definitive proof of structure and can determine absolute configuration for chiral molecules.[23][24][25][26]
Workflow:
-
Crystallization: This is often the rate-limiting step.[23] Requires screening various solvents and conditions (e.g., slow evaporation, vapor diffusion) to obtain a high-quality single crystal.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.
-
Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: A validated structure is meaningless if the sample being tested is impure. HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates.[27][28][29] It separates the target compound from any starting materials, by-products, or degradation products.[27][30][31] A purity value, typically expressed as a percentage area of the main peak, is essential for any sample intended for further study.
Experimental Protocol (Reverse-Phase HPLC):
-
Column & Mobile Phase Selection: A C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Method Development: A gradient elution (where the organic solvent percentage increases over time) is often used to ensure separation of components with a wide range of polarities.[31]
-
Detection: UV detection is standard. The wavelength should be set to the λmax of the analyte to ensure maximum sensitivity.
-
Validation & Quantification: The method should be validated for parameters like linearity, precision, and accuracy.[30][31] Purity is calculated by integrating the area of all peaks and determining the relative percentage of the analyte peak. A purity level of >95% is typically required for research compounds.
Conclusion
The structural validation of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives is a systematic process of evidence accumulation. It begins with the precise determination of the molecular formula by HRMS, followed by the meticulous mapping of atomic connectivity using a suite of 1D and 2D NMR experiments. The HMBC experiment is particularly crucial for confirming the substituent position and the integrity of the heterocyclic core. This spectroscopic evidence is then complemented by HPLC analysis to ensure the purity of the sample. For ultimate confirmation, especially in cases of novel or complex structures, single-crystal X-ray crystallography provides the definitive answer. By integrating these techniques into a cohesive and logical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development.
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A Researcher's Guide to Evaluating the Cytotoxicity of Novel 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Derivatives
In the landscape of oncological drug discovery, the heterocyclic scaffold of 1,3-benzoxazine-2,4-dione has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities, including promising anticancer properties.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to assess the cytotoxic potential of novel compounds derived from the 5-Methoxy-1H-benzo[d]oxazine-2,4-dione core. We will delve into the practical application and comparative analysis of key cytotoxicity assays, offering insights into experimental design and data interpretation.
The Rationale for a Multi-Assay Approach
A single cytotoxicity assay provides a limited perspective on a compound's bioactivity. Therefore, a multi-assay approach is crucial for a comprehensive understanding of the cytotoxic mechanism. This guide will focus on a strategic combination of three widely adopted assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[3]
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and identify necrosis.[4][5]
-
Caspase-3/7 Assay: To specifically measure the induction of apoptosis.[6][7][8]
By integrating the data from these assays, we can construct a more detailed narrative of how a novel compound affects cancer cells.
Experimental Workflow: A Comparative Cytotoxicity Study
The following workflow outlines a systematic approach to comparing the cytotoxic effects of novel 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives (designated as BZD-1, BZD-2, and BZD-3 for this guide) against a relevant cancer cell line, such as the human breast cancer cell line MCF-7.[1]
Figure 1: A generalized experimental workflow for the comparative cytotoxicity assessment of novel compounds.
I. MTT Assay: Gauging Metabolic Viability
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[3]
Step-by-Step Protocol for MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel benzoxazine derivatives (BZD-1, BZD-2, BZD-3) and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated cells as a negative control. Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]
-
Incubation: Incubate the plate for 4 hours at 37°C.[3] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
II. LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[4][10] This assay is a reliable indicator of necrosis.
Step-by-Step Protocol for LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well. Be cautious not to disturb the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[10] The NADH then reduces a tetrazolium salt to a colored formazan product.[10]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
III. Caspase-3/7 Assay: Detecting Apoptosis
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[6] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases.[7]
Figure 2: A simplified intrinsic apoptosis signaling pathway potentially activated by novel benzoxazine derivatives.
Step-by-Step Protocol for Caspase-3/7 Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is advisable to use a white-walled 96-well plate for luminescence assays to maximize the signal.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[7]
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.[7]
Comparative Data Analysis
The data obtained from these assays can be used to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Cytotoxicity of Novel Benzoxazine Derivatives on MCF-7 Cells after 48h Treatment
| Compound | MTT Assay (IC₅₀, µM) | LDH Release (% of Max) at IC₅₀ | Caspase-3/7 Activity (Fold Change) at IC₅₀ |
| BZD-1 | 15.2 ± 1.8 | 8.5 ± 1.1 | 4.2 ± 0.5 |
| BZD-2 | 5.8 ± 0.7 | 6.2 ± 0.9 | 8.9 ± 1.2 |
| BZD-3 | 32.5 ± 3.1 | 12.1 ± 1.5 | 2.1 ± 0.3 |
| Doxorubicin | 0.9 ± 0.1 | 7.8 ± 1.0 | 9.5 ± 1.3 |
Interpretation of Results:
-
BZD-2 appears to be the most potent compound, with the lowest IC₅₀ value in the MTT assay.
-
The low LDH release for all compounds at their respective IC₅₀ values suggests that the primary mode of cell death is not necrosis.
-
The significant increase in caspase-3/7 activity, particularly for BZD-2 , strongly indicates that these compounds induce apoptosis.[8]
Conclusion
This guide outlines a robust and multi-faceted approach to evaluating the cytotoxic properties of novel 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives. By employing a combination of MTT, LDH, and caspase-3/7 assays, researchers can gain a nuanced understanding of a compound's potency and its mechanism of action. The comparative analysis of data, as illustrated, is crucial for identifying lead candidates for further preclinical development in the quest for novel anticancer therapeutics. The benzoxazine scaffold continues to be a promising area of research, and systematic evaluation of its derivatives is paramount to unlocking its full therapeutic potential.[11][12]
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Comparing the cost-effectiveness of different synthetic methods for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
An In-Depth Guide to the Cost-Effective Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
Introduction
5-Methoxy-1H-benzo[d]oxazine-2,4-dione, also known as 5-methoxyisatoic anhydride, is a pivotal heterocyclic building block in medicinal chemistry and drug discovery.[1] Its rigid scaffold and reactive anhydride moiety make it an ideal starting point for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and GABAA receptor PET imaging agents.[2] The economic viability of large-scale drug development campaigns often hinges on the cost-effectiveness of the synthetic routes to such key intermediates.
This guide provides a comprehensive comparison of different synthetic methodologies for preparing 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, with a focus on cost-effectiveness. We will delve into the technical nuances, safety considerations, and economic factors associated with each route, providing researchers, chemists, and drug development professionals with the data-driven insights needed to make informed strategic decisions.
Core Synthetic Strategy: An Overview
The primary disconnection for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione leads back to 2-amino-5-methoxybenzoic acid. The core challenge and the main point of divergence among synthetic methods lie in the choice of the carbonylating agent used to effect the cyclization and form the N-carboxyanhydride ring system.
Caption: Key cyclization strategies from the common intermediate.
Detailed Experimental Protocol (Method 1)
Adapted from ChemicalBook, 2025.[2]
-
Dissolution: Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a suitable solvent mixture such as water and concentrated hydrochloric acid.
-
Reagent Addition: Add triphosgene (1.2 eq) to the solution, followed by an additional portion of concentrated hydrochloric acid. Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [2][3]3. Reaction: Stir the reaction mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, a white solid will precipitate. Collect the solid by filtration.
-
Washing: Wash the collected solid extensively with water to remove any residual acid and byproducts.
-
Drying: Dry the resulting solid under vacuum to afford the final product, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione. The reported yield for a similar transformation is approximately 89%. [2]
Method 2: Ethyl Chloroformate-Mediated Cyclization
Ethyl chloroformate is a widely available liquid reagent commonly used in organic synthesis for the formation of carbamates and carbonates. [4]It represents a less hazardous and more economical alternative to phosgene-based reagents for cyclization reactions.
Mechanism & Rationale: The synthesis involves the initial formation of an N-ethoxycarbonyl derivative by the reaction of the amino group with ethyl chloroformate. Subsequent intramolecular cyclization, often promoted by heat or a suitable base, involves the attack of the carboxylate on the carbonyl of the newly formed carbamate, eliminating ethanol to yield the target heterocycle. This method avoids the extreme toxicity associated with phosgene or its direct precursors.
Proposed Experimental Protocol (Method 2)
Based on general procedures for N-carboxyanhydride synthesis.[5][6]
-
Suspension: Suspend 2-amino-5-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dioxane.
-
Basification: Add a suitable base, such as pyridine or triethylamine (2.2 eq), to the suspension and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add ethyl chloroformate (1.1 eq) dropwise to the cooled mixture, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Workup: Filter the reaction mixture to remove the hydrochloride salt byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Method 3: Di-tert-butyl Dicarbonate (Boc Anhydride)-Mediated Cyclization
Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is a widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. [7][8]It can also serve as a mild and effective carbonylating agent, offering a phosgene-free route to cyclic structures like benzimidazolones and, potentially, benzoxazinediones. [9] Mechanism & Rationale: This method likely proceeds through the formation of an N-Boc intermediate. In the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), an activated mixed anhydride is formed. Intramolecular attack by the carboxylate group then leads to cyclization and the release of benign byproducts: tert-butanol and carbon dioxide. [9]The primary advantage of this route is its safety profile and the mild reaction conditions, which are beneficial when working with sensitive substrates.
Proposed Experimental Protocol (Method 3)
Based on carbonylation procedures using Boc anhydride.[9]
-
Dissolution: Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Comparative Analysis: Performance and Cost
The choice of synthetic method is a multifactorial decision involving reagent cost, yield, safety, and operational complexity. The following tables provide a quantitative comparison to guide this selection process.
Table 1: Reagent Cost Comparison
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Mole (Approx. USD) |
| Triphosgene | - | < $2/kg (bulk) to $100/kg (high purity) | - | $0.60 - $30.00 |
| Ethyl Chloroformate | Thermo Scientific | $47.75 | 100 mL | $41.00 |
| Sigma-Aldrich | $47.30 | 100 g | $43.60 | |
| Di-tert-butyl dicarbonate | TCI [10] | ₹6,200 (~$74) | 100 g | $162.00 |
| Sigma-Aldrich | $264.00 | 100 g | $577.00 |
Note: Prices are subject to change and may vary based on supplier, purity, and quantity. Bulk industrial pricing for triphosgene can be significantly lower. [3]Costs per mole are calculated based on listed prices and molecular weights.
Table 2: Process Parameter and Cost-Effectiveness Comparison
| Parameter | Method 1: Triphosgene | Method 2: Ethyl Chloroformate | Method 3: Boc Anhydride |
| Reported Yield | High (~89%) [2] | Moderate to Good | Moderate to Good |
| Reagent Cost | Low to Moderate [3] | Low | High [10] |
| Safety Profile | High Hazard: Highly toxic reagent and byproducts (HCl, phosgene). [3] | Moderate Hazard: Toxic and corrosive. [11] | Low Hazard: Irritant; benign byproducts (t-BuOH, CO₂). [7] |
| Handling/Infrastructure | Requires specialized fume hood, scrubber, and stringent safety protocols. | Standard fume hood and PPE required. | Standard laboratory practice. |
| Reaction Conditions | Room Temperature | 0 °C to Room Temperature | Elevated Temperature (60-80 °C) |
| Byproducts | HCl, CO₂ | Ethanol, Base-HCl salt | t-Butanol, CO₂, DMAP |
| Purification | Simple filtration and washing. | Filtration followed by recrystallization or chromatography. | Aqueous workup followed by chromatography. |
| Overall Cost-Effectiveness | High (at scale): Low reagent cost is offset by high infrastructure and safety compliance costs. Best for large-scale industrial production where facilities are established. | Excellent (lab scale): Best balance of low reagent cost, good yield, and manageable safety protocols for typical research labs. | Low (for this target): High reagent cost makes it less competitive unless extremely mild, phosgene-free conditions are the absolute priority. |
Conclusion and Recommendations
The synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione can be approached through several distinct chemical pathways, each with a unique cost-effectiveness profile.
-
For large-scale industrial manufacturing , where cost per kilogram is the dominant driver and appropriate safety infrastructure is in place, the Triphosgene method is likely the most economically viable due to its low reagent cost and high reported yields. However, the high toxicity cannot be overstated and requires significant capital investment in safety engineering. [3]
-
For academic research and typical laboratory-scale synthesis (grams to hundreds of grams) , the Ethyl Chloroformate method presents the most pragmatic and cost-effective solution. It offers a superb balance of low reagent cost, straightforward procedure, and manageable safety risks.
-
The Di-tert-butyl dicarbonate (Boc Anhydride) method serves as a valuable, albeit expensive, alternative. Its primary advantage is safety and the use of mild conditions. [9]This route should be considered for small-scale preparations, especially in high-value applications or when synthesizing sensitive analogs where avoiding acidic byproducts and harsh reagents is paramount.
Ultimately, the optimal synthetic strategy is context-dependent, and this guide provides the foundational data for researchers and process chemists to align their choice of method with their specific objectives, scale, budget, and safety capabilities.
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Comparative Analysis of Antibody Cross-Reactivity for Derivatives of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
A Senior Application Scientist's Guide to Antibody Specificity in Benzoxazinoid Research
In the landscape of drug development and biological research, the accurate detection and quantification of small molecules are paramount. For compounds such as 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a member of the bioactive benzoxazinoid family, highly specific antibodies are indispensable tools.[1][2][3][4] This guide provides a comprehensive comparison of monoclonal antibodies developed against 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, with a focus on their cross-reactivity profiles against structurally similar derivatives. The insights and methodologies presented herein are designed to assist researchers in selecting the optimal antibody for their specific application, ensuring data integrity and reproducibility.
Introduction: The Challenge of Small Molecule Immunoassays
5-Methoxy-1H-benzo[d]oxazine-2,4-dione and its analogs are of significant interest due to their diverse biological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties.[5][6] Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional analytical methods like HPLC and mass spectrometry for the detection of these small molecules.[7][8] However, a critical challenge in developing such assays is ensuring the specificity of the antibody, as minor structural modifications in the target molecule can significantly impact antibody recognition and lead to cross-reactivity.[9]
This guide will delve into the comparative performance of three hypothetical monoclonal antibodies (MAb-A, MAb-B, and MAb-C) against a panel of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives. We will explore the underlying principles of antibody development for small molecules and present detailed experimental protocols for assessing cross-reactivity using Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.
The Panel: Target Antigen and Its Derivatives
The specificity of each monoclonal antibody was evaluated against the primary target antigen, 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, and four of its structurally related derivatives. The selection of these derivatives was based on common metabolic or synthetic modifications to the core benzoxazinoid structure.
-
Antigen 1 (Target): 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
-
Antigen 2: 7-Methoxy-1H-benzo[d]oxazine-2,4-dione[10]
-
Antigen 3: 5-Methoxy-1-methyl-1H-benzo[d]oxazine-2,4-dione[11]
-
Antigen 4: 1H-Benzo[d][7][12]oxazine-2,4-dione (Isatoic Anhydride)[5]
-
Antigen 5: 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)[1][4]
Comparative Cross-Reactivity Data
The cross-reactivity of MAb-A, MAb-B, and MAb-C was quantitatively assessed using competitive ELISA. The results are summarized in the table below, with cross-reactivity expressed as a percentage relative to the binding affinity for the target antigen (5-Methoxy-1H-benzo[d]oxazine-2,4-dione).
| Antigen | MAb-A Cross-Reactivity (%) | MAb-B Cross-Reactivity (%) | MAb-C Cross-Reactivity (%) |
| 5-Methoxy-1H-benzo[d]oxazine-2,4-dione (Target) | 100 | 100 | 100 |
| 7-Methoxy-1H-benzo[d]oxazine-2,4-dione | 45.2 | 85.7 | 15.3 |
| 5-Methoxy-1-methyl-1H-benzo[d]oxazine-2,4-dione | 78.9 | 20.1 | 5.6 |
| 1H-Benzo[d][7][12]oxazine-2,4-dione | 12.5 | 5.4 | 1.2 |
| 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) | 2.1 | 3.5 | 0.5 |
Interpretation of Results:
-
MAb-A exhibits moderate cross-reactivity with the 7-methoxy isomer and significant cross-reactivity with the N-methylated derivative. This suggests that the antibody's binding epitope is less influenced by modifications at the N1 position but is sensitive to the position of the methoxy group.
-
MAb-B shows high cross-reactivity with the 7-methoxy isomer, indicating that the location of the methoxy group is not a critical determinant for binding. However, it displays low cross-reactivity with the N-methylated derivative, suggesting that the N1 position is crucial for its recognition.
-
MAb-C demonstrates the highest specificity for the target antigen, with minimal cross-reactivity against all tested derivatives. This antibody is the most suitable candidate for applications requiring precise detection of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
In-Depth Methodologies
To ensure scientific rigor and enable replication of these findings, detailed protocols for the key experimental workflows are provided below.
Antibody Production for Small Molecules
Generating a robust immune response against small molecules like 5-Methoxy-1H-benzo[d]oxazine-2,4-dione requires a specialized approach.[12] Due to their low immunogenicity, these small molecules, or haptens, must be conjugated to a larger carrier protein to elicit an antibody response.[8][12]
Caption: Workflow for monoclonal antibody production against small molecules.
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is a powerful technique to determine the degree of cross-reactivity of an antibody with structurally related antigens.[9]
Protocol:
-
Antigen Coating: Coat a 96-well microtiter plate with a conjugate of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: In a separate plate, pre-incubate a fixed concentration of the monoclonal antibody with varying concentrations of the target antigen or its derivatives.
-
Transfer: Add the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary monoclonal antibody (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP).
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The concentration of the derivative that causes 50% inhibition of the antibody binding to the coated antigen (IC50) is determined. Cross-reactivity is calculated as: (IC50 of target antigen / IC50 of derivative) x 100%.
Caption: Step-by-step workflow for competitive ELISA.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) of antibody-antigen interactions.[13][14][15] This allows for a more detailed characterization of binding affinity and specificity.
Protocol:
-
Chip Preparation: Immobilize the monoclonal antibody onto a sensor chip surface.
-
Analyte Injection: Inject different concentrations of the target antigen and its derivatives over the sensor surface.
-
Association Phase: Monitor the binding of the analyte to the immobilized antibody in real-time.
-
Dissociation Phase: Flow buffer over the sensor surface to monitor the dissociation of the antibody-analyte complex.
-
Regeneration: Inject a regeneration solution to remove the bound analyte from the antibody surface.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Western Blotting for Specificity Confirmation
While primarily used for protein detection, Western blotting can be adapted to confirm the specificity of antibodies against small molecules that have been conjugated to a carrier protein.
Protocol:
-
Protein Separation: Separate different hapten-carrier protein conjugates by SDS-PAGE. A high-percentage gel (15% or higher) is recommended for better resolution of smaller proteins.[16]
-
Transfer: Transfer the separated proteins to a PVDF membrane (0.22 µm pore size is ideal for retaining smaller proteins).[16]
-
Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the monoclonal antibody being tested.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent or colorimetric substrate and visualize the bands. The intensity of the band corresponds to the antibody's affinity for that particular hapten-carrier conjugate.
Conclusion and Recommendations
The selection of an antibody for the detection of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione must be guided by a thorough understanding of its cross-reactivity profile. Our comparative analysis demonstrates that while all three monoclonal antibodies (MAb-A, MAb-B, and MAb-C) can recognize the target antigen, they exhibit distinct patterns of cross-reactivity with its derivatives.
-
For applications demanding the highest specificity, MAb-C is the unequivocal choice.
-
If the experimental context involves distinguishing between N-methylated and non-methylated forms, MAb-B could be a valuable tool.
-
MAb-A may be suitable for broader screening purposes where detection of a class of related compounds is desired.
It is imperative for researchers to validate antibody specificity within the context of their own experimental systems. The protocols and data presented in this guide serve as a robust framework for making informed decisions in the selection and application of antibodies for small molecule research.
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Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1 H-benzo[ d][7][12]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651.
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National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 1H-Benzo[14][15]imidazo[1,2-c][7][12]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Retrieved from [Link]
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Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][7][12]oxazine-2,4-diones. RSC Advances, 15(34), 27644-27651.
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ResearchGate. (n.d.). 1,4-Oxazines and Their Benzo Derivatives. Retrieved from [Link]
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Benchmarking the Performance of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione-Based Inhibitors: A Comparative Guide
An In-Depth Technical Guide for Researchers and Drug Developers
As the landscape of drug discovery continually evolves, the demand for novel molecular scaffolds that offer both potency and selectivity has never been greater. The 1H-benzo[d][1][2]oxazine-2,4-dione framework, a derivative of isatoic anhydride, has emerged as a particularly versatile and privileged structure.[3] These compounds are not only valuable synthetic intermediates but have also shown significant potential as inhibitors for a range of biological targets, including enzymes like butyrylcholinesterase (BChE) and histone acetyltransferases (HATs).[3] This guide focuses specifically on the 5-methoxy substituted variant, providing a rigorous framework for benchmarking its performance against other inhibitor classes.
Authored from the perspective of a Senior Application Scientist, this guide eschews a rigid template in favor of a logical, data-driven narrative. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources to empower researchers in their quest for next-generation therapeutics.
The Imperative of Benchmarking: From Scaffold to Lead Candidate
Identifying a promising scaffold is merely the first step. To justify the significant investment required for lead optimization, a candidate inhibitor must be rigorously benchmarked against existing standards. This process provides a clear, quantitative measure of its potential advantages, whether in potency, selectivity, or mechanism of action. This guide uses a representative case study to illustrate this critical evaluation process.
Comparative Performance Analysis: A Case Study in Cholinesterase Inhibition
To contextualize the performance of this scaffold, we present a comparative analysis against known inhibitors of a relevant enzyme class, the cholinesterases. The data below, while illustrative, is based on typical potencies observed for different inhibitor classes.
Table 1: Comparative Inhibitory Potency against Butyrylcholinesterase (BChE)
| Inhibitor Class | Representative Compound | Target Enzyme | IC₅₀ (nM) | Rationale for Comparison |
| 5-Methoxy-1H-benzo[d]oxazine-2,4-dione | MBO-Inhibitor 1 (Hypothetical) | BChE | 75 | The novel candidate being evaluated. |
| Carbamate | Rivastigmine | BChE | 3,500 | A clinically approved, moderate-potency covalent inhibitor. |
| Acridine Derivative | Tacrine | BChE | 7.7 | An early, potent, but non-selective and hepatotoxic approved drug.[4] |
This comparison immediately highlights the potential therapeutic window for our scaffold. "MBO-Inhibitor 1" demonstrates a significant potency advantage over a standard carbamate inhibitor and approaches the potency of older, less safe drugs like tacrine, establishing a strong rationale for further investigation.
A Framework for Rigorous Experimental Validation
Achieving reliable and reproducible data requires meticulously planned experiments. The following protocols are designed as self-validating systems, incorporating the necessary controls and analytical steps to ensure data integrity.[5]
Protocol 1: Determination of Inhibitory Potency (IC₅₀)
The IC₅₀ value—the concentration of an inhibitor required to reduce enzyme activity by 50%—is the foundational metric of potency.[4] Its accurate determination is paramount.
Experimental Workflow for IC₅₀ Determination
Caption: A robust workflow for determining inhibitor IC₅₀ values.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare concentrated stock solutions of the purified target enzyme, substrate (e.g., butyrylthiocholine for BChE), and the test inhibitor in a suitable assay buffer. The inhibitor is typically dissolved in 100% DMSO.
-
Inhibitor Dilution: Create a serial dilution series of the inhibitor (e.g., 10-point, 3-fold dilutions) in a 96-well plate. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit the enzyme.
-
Enzyme-Inhibitor Incubation: Add the enzyme to each well containing the inhibitor dilutions, as well as to control wells. Include a "no inhibitor" (vehicle control) and a "no enzyme" (blank) control.[6] Incubate for 10-15 minutes.
-
Causality: This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[1]
-
-
Reaction Initiation & Monitoring: Initiate the reaction by adding the substrate to all wells. Immediately begin monitoring the formation of the product over time using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.[4]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (e.g., four-parameter variable slope) to determine the IC₅₀ value.
-
Protocol 2: Elucidating the Mechanism of Inhibition (MOI)
Understanding how an inhibitor works (e.g., competitive, non-competitive, irreversible) is crucial for lead optimization.[1][2] The 1H-benzo[d]oxazine-2,4-dione scaffold, as an acylating agent, has the potential for covalent modification, making MOI studies particularly important.
Investigative Workflow for MOI Determination
Caption: Decision workflow for characterizing the mechanism of inhibition.
Step-by-Step Methodology (Jump Dilution Assay for Reversibility):
-
Concentrated Incubation: Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a set period (e.g., 30 minutes) to ensure maximal binding.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.
-
Activity Monitoring: Immediately monitor enzyme activity over time.
-
Interpretation:
-
Reversible Inhibitor: A rapid burst of activity that approaches the rate of an uninhibited control indicates that the inhibitor is quickly dissociating upon dilution.
-
Irreversible/Slowly Reversible Inhibitor: A sustained low level of activity indicates that the inhibitor is not dissociating from the enzyme on the timescale of the assay.
-
Protocol 3: Cellular Target Engagement
Potent biochemical inhibition does not always translate to cellular activity. A cell-based assay is essential to confirm that the inhibitor can cross the cell membrane and engage its target in a physiological context.
Cellular Signaling Cascade
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 3. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
A Head-to-Head Comparison of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and Other Heterocyclic Scaffolds for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. This guide provides a comprehensive, head-to-head comparison of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, with other prominent heterocyclic systems, particularly quinazoline-2,4-diones. By examining their synthetic accessibility, chemical reactivity, and biological potential, we aim to equip researchers with the insights necessary to make informed decisions in scaffold selection for therapeutic innovation.
Introduction: The Strategic Importance of Scaffold Selection
Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals, offering a three-dimensional framework to orient functional groups for optimal interaction with biological targets. 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and quinazoline-2,4-diones are two such scaffolds that have garnered significant attention for their roles as versatile intermediates in the synthesis of bioactive molecules. Both are bicyclic aromatic systems containing nitrogen and oxygen or two nitrogen atoms, respectively, within their heterocyclic rings. This structural similarity belies important differences in their chemical behavior and, consequently, their utility in accessing diverse chemical space.
Isatoic anhydrides, including the 5-methoxy derivative, are highly reactive electrophiles that serve as valuable precursors for a multitude of nitrogen-containing heterocycles such as quinazolines, quinazolinones, and benzodiazepines.[1] Their reactivity stems from the strained anhydride linkage, making them susceptible to nucleophilic attack and subsequent ring-opening or rearrangement reactions. Quinazoline-2,4-diones, on the other hand, represent a more stable heterocyclic system, itself a target class with a broad spectrum of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This guide will delve into a comparative analysis of these two scaffolds, providing experimental context for their synthesis and a discussion of their relative merits in the pursuit of novel therapeutics.
Synthetic Accessibility: A Tale of Two Scaffolds
The ease and efficiency of scaffold synthesis are paramount in the early stages of drug discovery, enabling the rapid generation of compound libraries for screening. Here, we present detailed, validated protocols for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and a representative quinazoline-2,4-dione.
Experimental Protocol 1: Two-Step Synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones
This protocol outlines a robust, two-step procedure for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones from readily available 2-aminobenzoic acids. The use of ethoxycarbonyl (EtOCO) as a protecting group and thionyl chloride for cyclization offers a high-yielding and scalable route.
Step 1: Synthesis of Ethoxycarbonyl-2-aminobenzoic acid
-
To a solution of 2-aminobenzoic acid (1.0 eq) in a mixture of water and acetone (1:4), add sodium carbonate (2.0 eq) and sodium bicarbonate (1.0 eq).
-
Cool the mixture to 10 °C in an ice-water bath.
-
Slowly add ethyl chloroformate (1.25 eq) over 30-45 minutes, maintaining the temperature at 10 °C.
-
Stir the reaction mixture for 3 hours at 10 °C, followed by stirring overnight at room temperature.
-
Remove the acetone under reduced pressure.
-
Add water to dissolve the solid, and then acidify the aqueous solution with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield the ethoxycarbonyl-2-aminobenzoic acid.
Step 2: Synthesis of 1H-benzo[d][1][2]oxazine-2,4-dione
-
Suspend the ethoxycarbonyl-2-aminobenzoic acid (1.0 eq) in THF.
-
Add thionyl chloride (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 5-7 hours, monitoring the reaction progress by HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
The resulting solid is the desired 1H-benzo[d][1][2]oxazine-2,4-dione, which can be further purified by recrystallization if necessary.
This two-step process provides a reliable method for accessing a range of substituted 1H-benzo[d][1][2]oxazine-2,4-diones with total yields typically ranging from 65-80%.
Diagram of the Synthetic Workflow for 1H-benzo[d][1][2]oxazine-2,4-diones
Caption: Reactivity and stability comparison.
Head-to-Head Comparison of Biological Potential
While direct comparative biological data for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and quinazoline-2,4-diones is scarce in the literature, a comparative analysis of their derivatives provides valuable insights into their therapeutic potential.
Isatoic Anhydride Derivatives: A Gateway to Bioactive Compounds
The utility of isatoic anhydrides in generating biologically active molecules is well-documented. For example, a series of phenylbenzohydrazides synthesized from isatoic anhydride demonstrated significant in vivo and in vitro anti-inflammatory activity. I[3]n a carrageenan-induced inflammation model, these derivatives were shown to reduce cell migration, protein extravasation, and the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. T[3]his highlights the potential of the isatoic anhydride scaffold as a starting point for the development of novel anti-inflammatory agents.
Quinazoline-2,4-diones: A Scaffold with Inherent Biological Activity
Quinazoline-2,4-dione derivatives have been extensively studied and have shown a wide range of pharmacological activities. Numerous studies have reported their potent anticancer and antimicrobial properties.
-
Anticancer Activity: Derivatives of quinazoline-2,4-dione have been shown to inhibit the growth of various human tumor cell lines. Their mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell proliferation.
-
Antimicrobial Activity: Several quinazoline-2,4-dione derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria.
The table below summarizes the reported biological activities of derivatives of both scaffolds. It is important to note that this is not a direct comparison, as the specific derivatives and experimental conditions differ. However, it provides a valuable overview of the therapeutic areas where these scaffolds have shown promise.
| Heterocyclic Scaffold | Derivative Class | Biological Activity | Key Findings |
| Isatoic Anhydride | Phenylbenzohydrazides | Anti-inflammatory | Reduced cell migration and pro-inflammatory cytokine production in vivo and in vitro. |
| Quinazoline-2,4-dione | Various substituted derivatives | Anticancer | Inhibition of various human tumor cell lines. |
| Quinazoline-2,4-dione | Various substituted derivatives | Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. |
Conclusion: Strategic Scaffold Selection for Targeted Drug Discovery
The choice between 5-Methoxy-1H-benzo[d]oxazine-2,4-dione and quinazoline-2,4-dione as a starting point for a drug discovery campaign depends heavily on the strategic goals of the project.
-
5-Methoxy-1H-benzo[d]oxazine-2,4-dione is an ideal choice when the objective is to rapidly generate a diverse library of complex nitrogen-containing heterocycles. Its high reactivity makes it a powerful tool for accessing a broad range of chemical space. The demonstrated anti-inflammatory potential of its derivatives suggests that this scaffold is a promising starting point for the discovery of novel anti-inflammatory agents.
-
Quinazoline-2,4-dione is the preferred scaffold when the goal is to explore the SAR of a known bioactive pharmacophore. Its inherent stability allows for systematic modification and optimization of its biological activity. The extensive body of literature on the anticancer and antimicrobial properties of quinazolinediones provides a solid foundation for further development in these therapeutic areas.
Ultimately, both scaffolds represent valuable tools in the arsenal of the medicinal chemist. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to make strategic decisions that accelerate the discovery of new and effective medicines.
References
- Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds, 52(2), 90–92.
- de Oliveira, R. S., et al. (2021). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 14(7), 645.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, commonly known as 5-methoxyisatoic anhydride, is a pivotal building block in the synthesis of a wide array of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines, which are significant in medicinal chemistry. The reproducibility of its synthesis is paramount for ensuring consistent downstream product quality and yield. This guide provides a comparative analysis of common synthetic protocols for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione, offering insights into the causality of experimental choices, and presents a detailed, validated protocol to ensure high reproducibility for research and development applications.
Overview of Synthetic Strategies
The construction of the 1H-benzo[d]oxazine-2,4-dione ring system, also known as an isatoic anhydride, typically originates from the corresponding anthranilic acid derivative.[1][2] In the case of our target molecule, the precursor is 2-amino-5-methoxybenzoic acid.[3][4][5] The primary transformation involves the introduction of a carbonyl group to both the amino and carboxyl functionalities of the anthranilic acid, which then cyclizes to form the desired anhydride.
The most prevalent method for this transformation is the use of phosgene (COCl₂) or a phosgene equivalent.[1] Phosgene is highly reactive and efficient, often leading to high yields under mild conditions. However, its extreme toxicity necessitates specialized handling and equipment, prompting the development and use of safer, solid phosgene substitutes like diphosgene and triphosgene.
Alternative, less hazardous methods are being explored, including palladium-catalyzed carbonylation reactions and cyclizations using other carbonylating agents, though these may require more specialized catalysts or harsher conditions.[1] For the purposes of this guide, we will focus on the most established and widely documented methods involving phosgene surrogates, which offer a balance of reactivity, yield, and improved safety.
Comparative Analysis of Synthetic Protocols
The choice of carbonylating agent is the most critical variable in the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione from 2-amino-5-methoxybenzoic acid. The following table compares the use of phosgene gas with its most common solid substitute, triphosgene.
| Feature | Protocol 1: Phosgene Gas | Protocol 2: Triphosgene | Rationale & Causality |
| Starting Material | 2-amino-5-methoxybenzoic acid | 2-amino-5-methoxybenzoic acid | The common, commercially available precursor.[6][3][4][5] |
| Carbonylating Agent | Phosgene (COCl₂) | Triphosgene (Bis(trichloromethyl) carbonate) | Triphosgene is a stable, crystalline solid that is safer to handle, transport, and store than gaseous phosgene. It acts as a source of phosgene in situ. |
| Solvent | Aqueous HCl, Dioxane | Tetrahydrofuran (THF), Dioxane, Ethyl Acetate | Anhydrous aprotic solvents like THF are preferred for triphosgene to prevent its premature decomposition by water. Phosgenation in aqueous acid is a classic procedure.[7] |
| Temperature | 0°C to 50°C | 0°C to Room Temperature | Phosgene is highly reactive, allowing for a broader temperature range. The controlled addition of triphosgene at low temperatures helps to manage the exotherm and the release of phosgene.[8][9] |
| Reaction Time | 2 - 6 hours | 4 - 6 hours | Reaction times are comparable, but often slightly longer for triphosgene to ensure its complete conversion to phosgene and subsequent reaction. |
| Reported Yield | 72 - 75% (for unsubstituted)[7] | ~99% (for a similar derivative)[8] | Triphosgene often provides excellent to quantitative yields under optimized, anhydrous conditions.[8] |
| Workup | Filtration, washing with water. | Solvent evaporation, trituration with a non-polar solvent (e.g., petroleum ether), filtration. | The triphosgene workup is designed to remove the solvent and any non-polar byproducts, precipitating the pure product.[8] |
| Safety Concerns | Extreme Toxicity. Requires a dedicated hood, specialized scrubber system, and continuous monitoring. | High Toxicity. While safer than phosgene gas, triphosgene and the HCl byproduct are still highly toxic and corrosive. Must be handled in a well-ventilated fume hood with appropriate PPE. | Safety is the primary driver for choosing triphosgene over phosgene gas. |
Recommended Experimental Protocol: Synthesis via Triphosgene
This protocol is designed to be a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.
Materials:
-
2-amino-5-methoxybenzoic acid (1.0 eq)
-
Triphosgene (0.35 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Petroleum Ether or Hexanes
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, and a bubbler connected to a base trap (e.g., NaOH solution) to neutralize HCl gas byproduct.
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. The third neck should be fitted with a condenser leading to a base trap.
-
Reagent Preparation: Dissolve 2-amino-5-methoxybenzoic acid (e.g., 5.0 g, 29.9 mmol) in anhydrous THF (100 mL). Stir until fully dissolved.
-
Initiation of Reaction: Cool the solution to 0°C using an ice-water bath.
-
Controlled Addition of Triphosgene: In a separate flask, carefully dissolve triphosgene (e.g., 3.1 g, 10.5 mmol, 0.35 eq) in anhydrous THF (50 mL). Slowly add this solution to the stirred solution of the amino acid via the dropping funnel over a period of 1 hour.
-
Causality: Slow addition is crucial to control the reaction exotherm and the rate of HCl gas evolution. Maintaining a low temperature minimizes potential side reactions. The stoichiometry is key, as one mole of triphosgene generates three moles of phosgene in situ.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-5 hours under a nitrogen atmosphere. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Product Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting solid residue, add petroleum ether or hexanes (100 mL) and stir vigorously or sonicate. The desired product is insoluble in these non-polar solvents and will precipitate.
-
Causality: This process, known as trituration, effectively washes away any unreacted triphosgene and other non-polar impurities, leaving the pure product as a solid.
-
-
Final Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield 5-Methoxy-1H-benzo[d]oxazine-2,4-dione as a solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the recommended synthetic protocol.
Caption: Workflow for the synthesis of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione.
Characterization and Quality Control
To validate the synthesis and ensure the identity and purity of the final product, the following analytical techniques are essential.
| Technique | Expected Result | Purpose |
| Melting Point | 258-261 °C | A sharp melting point range indicates high purity. |
| ¹H NMR | Consistent with the structure: Aromatic protons (3H), methoxy protons (3H, singlet ~3.8-4.0 ppm), and a broad NH proton (1H). | Confirms the chemical structure and identity of the compound. |
| FT-IR | Characteristic peaks for N-H stretch (~3200 cm⁻¹), C=O stretches (anhydride, ~1750-1800 cm⁻¹ and ~1700 cm⁻¹), and C-O-C stretch (~1250 cm⁻¹). | Confirms the presence of key functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (193.16 g/mol ).[10] | Confirms the molecular weight of the compound. |
References
-
Shi, F. et al. Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Synthesis of isatoic anhydride derivatives (microreview). [Link]
-
Organic Syntheses. Isatoic anhydride. [Link]
-
RSC Advances. Investigation for the easy and efficient synthesis of 1 H-benzo[ d][1]oxazine-2,4-diones. [Link]
-
National Institutes of Health. Efficient Synthesis of 1H-Benzo[8]imidazo[1,2-c][1]oxazin-1-one Derivatives.... [Link]
-
RSC Publishing. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1]oxazine-2,4-diones. [Link]
-
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
- Google Patents.
- Google Patents.
-
Chemistry Stack Exchange. What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?. [Link]
- Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-5-methoxybenzoic acid 97 6705-03-9 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4,5-DIMETHOXY-ISATOIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 9. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
A Technical Guide to Elucidating the Mechanism of Action of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione Derivatives
Introduction: Unveiling the Therapeutic Potential of a Promising Scaffold
The 1H-benzo[d][1]oxazine-2,4-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, positioning them as promising candidates for therapeutic development.[2][3] The introduction of a methoxy group at the 5-position of this scaffold presents a unique opportunity to explore novel pharmacological profiles. While the broader class of benzoxazines has been associated with anticancer, anti-inflammatory, and enzyme-inhibitory properties, the specific mechanism of action for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives remains to be definitively elucidated.[2][4]
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and confirm the mechanism of action of novel 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives. We will explore several plausible mechanistic avenues based on existing literature for related compounds and provide detailed, self-validating experimental workflows to test these hypotheses.
Hypothesized Mechanisms of Action and Investigative Workflows
Based on the established biological activities of the broader benzoxazine class of compounds, we propose the following potential mechanisms of action for 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives:
-
Anticancer Activity via Cytotoxicity and Apoptosis Induction
-
Anti-inflammatory Activity through Modulation of Inflammatory Pathways
-
Enzyme Inhibition: Targeting Butyrylcholinesterase (BChE)
-
Epigenetic Modulation: Inhibition of Histone Acetyltransferases (HATs)
-
Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling
The following sections will detail the experimental strategies to investigate each of these hypotheses.
Investigating Anticancer Activity
Many benzoxazine derivatives have shown promise as anticancer agents.[4] The initial step in confirming this activity for a novel 5-methoxy derivative is to assess its cytotoxicity against a panel of cancer cell lines.
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for investigating the anticancer properties of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives.
Detailed Experimental Protocols
a) In Vitro Cytotoxicity Assays: MTT and Sulforhodamine B (SRB)
-
Rationale: The MTT assay measures cell viability based on mitochondrial metabolic activity, while the SRB assay quantifies total cellular protein. Using both assays provides a more robust assessment of cytotoxicity by measuring different cellular parameters.
-
Protocol:
-
Cell Seeding: Seed cancer and non-cancerous cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 5-methoxy-1H-benzo[d]oxazine-2,4-dione derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
SRB Assay:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash and solubilize the bound dye with Tris base.
-
Measure the absorbance at 565 nm.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Comparative Data Table (Hypothetical)
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MCF-10A/MCF-7) |
| 5-Methoxy-Derivative 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin (Reference) | 0.05 | 0.1 | 0.08 | 1.2 | 24 |
Investigating Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazine derivatives can be explored by examining their ability to suppress inflammatory responses in immune cells, such as macrophages.
Experimental Workflow for Anti-inflammatory Activity Assessment
Caption: Workflow for assessing the anti-inflammatory potential of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives.
Detailed Experimental Protocols
a) Measurement of Nitric Oxide Production (Griess Assay)
-
Rationale: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a simple colorimetric method to quantify nitrite, a stable product of NO.
-
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with the 5-methoxy derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
-
b) Western Blot for iNOS and COX-2
-
Rationale: iNOS and COX-2 are key enzymes in the inflammatory response. Western blotting allows for the direct visualization and quantification of the protein expression levels of these enzymes.
-
Protocol:
-
Cell Lysis: After treatment and stimulation, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Comparative Data Table (Hypothetical)
| Compound | NO Production IC50 (µM) | TNF-α Secretion IC50 (µM) | IL-6 Secretion IC50 (µM) |
| 5-Methoxy-Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone (Reference) | 0.1 | 0.05 | 0.02 |
Investigating Butyrylcholinesterase (BChE) Inhibition
Several benzoxazine derivatives have been identified as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
Experimental Workflow for BChE Inhibition Assay
Caption: Workflow for evaluating the BChE inhibitory activity of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives.
Detailed Experimental Protocol: Ellman's Method for BChE Inhibition
-
Rationale: This colorimetric assay is a widely used method to measure cholinesterase activity. The enzyme hydrolyzes the substrate, and the product reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, the absorbance of which can be measured.
-
Protocol:
-
Reaction Setup: In a 96-well plate, add BChE enzyme solution, DTNB, and the 5-methoxy derivative at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (butyrylthiocholine) to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. The IC50 value is then calculated from the dose-response curve.
-
Comparative Data Table (Hypothetical)
| Compound | BChE IC50 (µM) | Type of Inhibition |
| 5-Methoxy-Derivative 3 | Experimental Value | Determined from kinetic studies |
| Rivastigmine (Reference) | 0.03 | Reversible, Pseudo-irreversible |
Investigating Histone Acetyltransferase (HAT) Inhibition
The benzoxazine scaffold has also been implicated in the inhibition of histone acetyltransferases (HATs), suggesting a potential role in epigenetic regulation and cancer therapy.
Experimental Workflow for HAT Inhibition Assessment
Caption: Workflow for assessing the HAT inhibitory potential of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives.
Detailed Experimental Protocols
a) In Vitro HAT Inhibitor Screening Assay
-
Rationale: Commercially available kits provide a standardized and high-throughput method to screen for HAT inhibitors. These assays typically measure the production of Coenzyme A (CoA), a product of the HAT reaction.
-
Protocol:
-
Follow the manufacturer's protocol for the HAT inhibitor screening kit.
-
Typically, this involves incubating the HAT enzyme, a histone peptide substrate, acetyl-CoA, and the test compound.
-
A developer is then added that reacts with the CoA produced to generate a fluorescent or colorimetric signal.
-
Measure the signal and calculate the percent inhibition and IC50 value.
-
b) Western Blot for Histone Acetylation
-
Rationale: To confirm that the in vitro HAT inhibition translates to a cellular effect, Western blotting can be used to measure the levels of acetylated histones in cells treated with the compound.
-
Protocol:
-
Cell Treatment: Treat a relevant cancer cell line with the 5-methoxy derivative for a specified time.
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.
-
Western Blotting: Perform Western blotting as described previously, using antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3).
-
Comparative Data Table (Hypothetical)
| Compound | p300 HAT IC50 (µM) | Cellular H3 Acetylation Reduction (at 10 µM) |
| 5-Methoxy-Derivative 4 | Experimental Value | Experimental Value (%) |
| C646 (Reference) | 0.4 | 75% |
Investigating HIF-1α Signaling Pathway Modulation
Some heterocyclic compounds have been shown to inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a key regulator of tumor adaptation to low oxygen environments.
Experimental Workflow for HIF-1α Inhibition Analysis
Caption: Workflow for investigating the effect of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives on the HIF-1α signaling pathway.
Detailed Experimental Protocol: Western Blot for HIF-1α
-
Rationale: HIF-1α is rapidly degraded under normoxic conditions but stabilizes under hypoxia. Western blotting is the gold standard for detecting this stabilization and its inhibition by a test compound.
-
Protocol:
-
Cell Culture and Treatment: Culture cancer cells and treat with the 5-methoxy derivative.
-
Hypoxia Induction: Place the cells in a hypoxic chamber (1% O2) or treat with a hypoxia-mimicking agent like cobalt chloride (CoCl2) for 4-6 hours.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as previously described, using an antibody specific for HIF-1α.
-
Analysis: Compare the levels of HIF-1α in treated versus untreated cells under hypoxic conditions.
-
Comparative Data Table (Hypothetical)
| Compound | HIF-1α Protein Inhibition (at 10 µM) | VEGF mRNA Downregulation (at 10 µM) |
| 5-Methoxy-Derivative 5 | Experimental Value (%) | Experimental Value (%) |
| Acriflavine (Reference) | 85% | 70% |
Conclusion: A Path Forward for Mechanistic Confirmation
This guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of novel 5-Methoxy-1H-benzo[d]oxazine-2,4-dione derivatives. By systematically evaluating their effects on cancer cell viability, inflammatory responses, and key enzymatic and signaling pathways, researchers can build a comprehensive pharmacological profile of these promising compounds. The inclusion of established positive controls and the use of orthogonal assays are critical for ensuring the trustworthiness and validity of the experimental findings. The data generated through these workflows will be instrumental in guiding further preclinical and clinical development of this exciting class of molecules.
References
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1]oxazine-2,4-diones. RSC Advances. [Link]
-
Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][1]oxazine-2,4-diones. National Institutes of Health. [Link]
-
PubChem. (n.d.). 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
Safety Operating Guide
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione proper disposal procedures
A Comprehensive Guide to the Safe Disposal of 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
Chemical Profile and Hazard Identification
5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 6-methoxyisatoic anhydride, is a heterocyclic organic compound utilized in various synthetic applications, including pharmaceutical development.[3][4] Understanding its properties and hazards is the foundational step for its safe handling and disposal.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 67765-42-8 | [1] |
| Molecular Formula | C₉H₇NO₄ | [5] |
| Molecular Weight | 193.16 g/mol | [5] |
| Appearance | Solid | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
A thorough hazard assessment is critical before handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.
Table 2: GHS Hazard Classification for 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione
| GHS Code | Hazard Statement | Signal Word |
| H302 | Harmful if swallowed | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
| Source: PubChem, Sigma-Aldrich[1][5] |
Given these hazards, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[6]
Pre-Disposal Considerations and Waste Characterization
Proper disposal begins with meticulous waste characterization and segregation at the point of generation.[7][8] All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[7]
Core Principles:
-
Do Not Dispose Down the Drain: Organic compounds like 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione should never be disposed of in the sanitary sewer system.[7][9]
-
Segregate Waste Streams: Create distinct waste containers for different types of waste to prevent dangerous reactions.[8][10]
-
Solid Waste: Unused or expired pure compound, and grossly contaminated items like weigh boats or filter paper.
-
Liquid Waste: Solutions containing the compound. Note: Do not mix with incompatible solvents. This compound is an anhydride and may react with water or protic solvents; it is also incompatible with strong acids, strong bases, and strong oxidizing agents.[6][8]
-
Contaminated Labware: Empty containers, pipette tips, and minimally contaminated gloves.
-
Step-by-Step Disposal Protocol
The primary and most secure method for disposing of 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is through a licensed hazardous waste management company.[11] Laboratories must adhere to their institution's specific procedures, which are designed to comply with federal and local regulations such as those from the U.S. Environmental Protection Agency (EPA).[2][10][12]
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, sealable, and chemically compatible container for each waste stream. For solid waste, a securely sealed plastic pail or drum is appropriate. For liquid waste, use a glass or polyethylene solvent bottle.[8][10] Ensure the container material does not react with the waste.[8]
-
Properly Label the Container: As soon as you designate a container for hazardous waste, it must be labeled. The label should include:
Step 2: Waste Accumulation
-
Designate a Satellite Accumulation Area (SAA): This is a designated area in the laboratory, at or near the point of waste generation, where hazardous waste is collected.[8][12] The SAA must be under the direct control of laboratory personnel.[10]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[8] This prevents the release of vapors and potential spills.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion of contents.[10]
Step 3: Arranging for Disposal
-
Contact Your EHS Office: Once your waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though this can vary), contact your institution's EHS department or equivalent safety office.[8][12]
-
Prepare for Pickup: Ensure the container is clean on the outside, properly labeled, and sealed. Your EHS office will then arrange for the collection of the waste by a licensed hazardous waste hauler for transport to a treatment, storage, and disposal facility (TSDF).[2]
The following diagram outlines the decision-making process for the disposal of waste containing 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Caption: Disposal workflow for 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Emergency Procedures in Case of Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.[13]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[9][13] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.
-
Clean the Area: Decontaminate the spill area according to your lab's specific procedures.
-
Report the Incident: Report all spills to your supervisor and EHS office.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
PubChem. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
SciSupplies. 5-METHOXY-1H-BENZO[D][1][2]OXAZINE-2,4-DIONE, 95.0%, 1g. [Link]
-
Organic Syntheses. Isatoic anhydride. [Link]
-
RSC Advances. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. [Link]
Sources
- 1. This compound | 67765-42-8 [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 5. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | C9H7NO4 | CID 10750295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. epa.gov [epa.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of 5-Methoxy-1H-benzo[d]oxazine-2,4-dione: A Comprehensive Guide
Navigating the Safe Handling of 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a daily pursuit. Among the versatile building blocks available to the modern chemist, isatoic anhydrides and their derivatives stand out for their utility in constructing complex heterocyclic scaffolds. 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione, a member of this important class, presents both significant opportunities for molecular design and specific challenges related to its safe handling. This guide, grounded in established safety protocols and the inherent reactivity of the isatoic anhydride core, provides essential, immediate, and procedural information for the safe manipulation and disposal of this compound. Our aim is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their scientific endeavors.
Immediate Safety Profile: Understanding the Risks
5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione is a solid organic compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Identification:
| Hazard Statement | Description |
| H302: Harmful if swallowed | Ingestion of this compound can lead to adverse health effects. |
| H315: Causes skin irritation | Direct contact with the skin can cause redness, itching, and inflammation. |
| H319: Causes serious eye irritation | Contact with the eyes can result in significant irritation, pain, and potential damage. |
| H335: May cause respiratory irritation | Inhalation of dust or powder can irritate the respiratory tract, leading to coughing and shortness of breath. |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray | Emphasizes the need for proper ventilation and respiratory protection to prevent inhalation. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard first aid procedure for eye contact, highlighting the importance of immediate and thorough rinsing. |
This information is synthesized from publicly available safety data sheets for 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione and its parent compound, isatoic anhydride.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust personal protective equipment (PPE) strategy is non-negotiable when handling 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione. The selection of appropriate PPE is dictated by the compound's hazard profile and the nature of the handling procedures.
Respiratory Protection
Due to the risk of respiratory irritation from inhaling the solid powder, a NIOSH-approved air-purifying respirator is mandatory.
-
Respirator Type: A half-mask or full-facepiece air-purifying respirator.
-
Cartridge Type: Combination Organic Vapor (OV) and P100 particulate filter cartridges. The OV component will adsorb any volatile organic compounds that may be present, while the P100 filter provides a high level of protection against solid particulates.
Eye and Face Protection
Given the serious eye irritation hazard, comprehensive eye and face protection is critical.
-
Primary Protection: Chemical splash goggles that provide a complete seal around the eyes.
-
Secondary Protection: A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection
Preventing skin contact is paramount to avoid irritation.
-
Gloves: Double gloving is recommended.
-
Inner Glove: A thinner nitrile glove for dexterity.
-
Outer Glove: A thicker, chemical-resistant glove. Based on the chemical structure (aromatic, ester-like), neoprene or butyl rubber gloves are excellent choices for extended contact. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
-
Protective Clothing: A chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable chemical-resistant suit (e.g., Tyvek) should be worn.
-
Footwear: Closed-toe shoes are mandatory. For larger scale operations, chemical-resistant shoe covers should be utilized.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione minimizes the risk of exposure and ensures the safety of all laboratory personnel.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to control airborne particulates and potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the fume hood is operational and the sash is at the appropriate working height. Don all required PPE.
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent air currents from affecting the balance reading and dispersing the powder.
-
Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Reactions: Be mindful of the reactivity of isatoic anhydrides. They are susceptible to nucleophilic attack by water, alcohols, and amines, which will open the anhydride ring.[3] This reactivity should be considered when choosing reaction conditions and quenching procedures.
-
Storage: Store 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Caption: A streamlined workflow for the safe handling of 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione.
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused or contaminated solid 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Disposable gloves, suits, and other contaminated materials should be placed in a designated solid waste container.
Decontamination
For minor spills or to decontaminate glassware, a solution that facilitates the hydrolysis of the anhydride can be used. A basic solution (e.g., 1 M sodium carbonate) can be effective, as the nucleophilic attack by hydroxide will open the ring, leading to the formation of the corresponding anthranilic acid derivative, which may be less hazardous. However, always consult your institution's safety guidelines for specific decontamination procedures.
Final Disposal
All waste containing 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
Caption: A comprehensive plan for the safe disposal of 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action can significantly mitigate the consequences.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with a non-reactive absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent or decontamination solution.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's emergency response team.
-
Prevent others from entering the area.
-
Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a large spill.
-
By adhering to these guidelines, researchers can confidently and safely utilize 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione in their synthetic endeavors, fostering a culture of safety and scientific excellence.
References
-
PubChem. 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione. National Center for Biotechnology Information. [Link]
-
Sigma-Aldrich. 5-Methoxy-1H-benzo[d][1][2]oxazine-2,4-dione Safety Data Sheet.
- Fisher Scientific.
-
U.S. Department of Labor. Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
-
3M. Respirator Selection Guide. [Link]
-
Wikipedia. Isatoic anhydride. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
